Methyl (E)-cinnamate-d5
Description
Properties
IUPAC Name |
methyl (E)-3-(2,3,4,5,6-pentadeuteriophenyl)prop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O2/c1-12-10(11)8-7-9-5-3-2-4-6-9/h2-8H,1H3/b8-7+/i2D,3D,4D,5D,6D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCRCUPLGCSFEDV-XLKVIOBLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C=CC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])/C=C/C(=O)OC)[2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to Methyl (E)-cinnamate-d5
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Methyl (E)-cinnamate-d5, a deuterated isotopologue of Methyl (E)-cinnamate. This document details its chemical structure, physical and spectroscopic properties, a plausible synthetic route, and its potential applications in research and development.
Chemical Structure and Properties
This compound is a stable isotope-labeled version of Methyl (E)-cinnamate, where five hydrogen atoms on the phenyl ring are replaced with deuterium. This substitution is particularly useful for tracer studies in metabolic research and as an internal standard for quantitative analysis by mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.
Chemical Structure:
The chemical structure of this compound is illustrated below. The "(E)" designation refers to the stereochemistry of the double bond, indicating that the phenyl and the methoxycarbonyl groups are on opposite sides.
Physicochemical Properties
| Property | Methyl (E)-cinnamate | This compound (Expected) |
| Molecular Formula | C₁₀H₁₀O₂ | C₁₀H₅D₅O₂ |
| Molecular Weight | 162.19 g/mol | 167.22 g/mol |
| Appearance | White to off-white crystalline solid | Similar to non-deuterated form |
| Melting Point | 34-38 °C | Similar to non-deuterated form |
| Boiling Point | 263 °C | Similar to non-deuterated form |
| Solubility | Insoluble in water; soluble in ethanol, ether | Similar to non-deuterated form |
| CAS Number | 1754-62-7 | 61764-82-7 |
Spectroscopic Data
Detailed spectroscopic data for this compound is not widely published. Below is a summary of the expected spectroscopic characteristics based on the data available for the non-deuterated compound.
Mass Spectrometry
In a mass spectrum, the molecular ion peak for this compound would be expected at an m/z of 167, corresponding to its higher molecular weight. The fragmentation pattern would be similar to that of Methyl (E)-cinnamate, with fragments containing the deuterated phenyl group showing a mass shift of +5 amu.
Expected Fragmentation:
-
m/z 136: [M-OCH₃]⁺ (deuterated)
-
m/z 108: [C₆D₅CH=CH]⁺
-
m/z 82: [C₆D₅]⁺
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The ¹H NMR spectrum of this compound would be significantly different from the non-deuterated form in the aromatic region. The signals corresponding to the phenyl protons (typically observed between δ 7.3 and 7.6 ppm) would be absent. The signals for the vinylic protons and the methyl protons would remain.
-
Expected ¹H NMR (CDCl₃):
-
δ 7.7 (d, 1H, J = 16.0 Hz)
-
δ 6.4 (d, 1H, J = 16.0 Hz)
-
δ 3.8 (s, 3H)
-
¹³C NMR: The ¹³C NMR spectrum would show signals for all ten carbon atoms. The carbons of the deuterated phenyl ring would exhibit splitting due to C-D coupling and may have slightly different chemical shifts compared to the non-deuterated compound.
-
¹³C NMR of Methyl (E)-cinnamate (for comparison):
-
δ 167.2 (C=O)
-
δ 144.8 (β-C)
-
δ 134.4 (ipso-C)
-
δ 130.3 (para-C)
-
δ 128.8 (meta-C)
-
δ 128.1 (ortho-C)
-
δ 117.7 (α-C)
-
δ 51.6 (OCH₃)
-
Experimental Protocols
A specific, validated experimental protocol for the synthesis of this compound is not readily found in peer-reviewed literature. However, a plausible synthetic route can be adapted from established methods for the synthesis of Methyl (E)-cinnamate, such as the Fischer esterification of cinnamic acid-d5 or the Heck reaction using benzaldehyde-d5.
Plausible Synthesis via Fischer Esterification
The most straightforward approach involves the acid-catalyzed esterification of cinnamic acid-d5 with methanol. Cinnamic acid-d5 can be synthesized from benzaldehyde-d5 via a Knoevenagel or Perkin condensation.
Protocol:
-
Synthesis of (E)-Cinnamic acid-d5:
-
To a solution of benzaldehyde-d5 (1.0 eq) in pyridine, add malonic acid (1.1 eq) and a catalytic amount of piperidine.
-
Heat the reaction mixture at reflux for 2-3 hours.
-
Cool the mixture and pour it into a mixture of crushed ice and concentrated hydrochloric acid.
-
Collect the precipitated solid by filtration, wash with cold water, and dry to yield (E)-cinnamic acid-d5.
-
-
Fischer Esterification:
-
Suspend (E)-cinnamic acid-d5 (1.0 eq) in an excess of methanol.
-
Add a catalytic amount of concentrated sulfuric acid (e.g., 5 mol%).
-
Heat the mixture at reflux for 4-6 hours, monitoring the reaction by thin-layer chromatography (TLC).
-
After completion, remove the excess methanol under reduced pressure.
-
Dissolve the residue in diethyl ether and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization or column chromatography to yield pure this compound.
-
Applications in Drug Development and Research
Deuterium-labeled compounds like this compound are valuable tools in several areas of scientific research:
-
Pharmacokinetic Studies: The deuterium label allows for the differentiation of the administered compound from its endogenously produced counterparts, enabling precise pharmacokinetic profiling.
-
Metabolic Studies: It can be used as a tracer to elucidate the metabolic pathways of cinnamic acid and its derivatives.
-
Internal Standard: Due to its chemical similarity and mass difference, it serves as an excellent internal standard for the accurate quantification of Methyl (E)-cinnamate in complex biological matrices using LC-MS or GC-MS.
This guide provides a foundational understanding of this compound. For specific applications, further experimental validation of its properties and synthesis is recommended.
An In-depth Technical Guide to Methyl (E)-cinnamate-d5: Physical and Chemical Properties for Researchers
For Immediate Release
This technical guide provides a comprehensive overview of the physical and chemical properties of Methyl (E)-cinnamate-d5, a deuterated isotopologue of Methyl (E)-cinnamate. This document is intended for researchers, scientists, and drug development professionals who utilize stable isotope-labeled compounds in their work. The guide details the compound's properties, provides an experimental protocol for its synthesis, and illustrates its primary application as an internal standard in quantitative analysis.
Core Physical and Chemical Properties
This compound is the deuterium-labeled form of Methyl (E)-cinnamate, where five hydrogen atoms on the phenyl group have been replaced with deuterium.[1][2] This isotopic labeling makes it an ideal internal standard for quantitative analysis by techniques such as NMR, GC-MS, or LC-MS.[1] While specific experimental data for all physical properties of the deuterated form are not extensively published, they are predicted to be very similar to the non-deuterated compound.
Table 1: Physical and Chemical Properties of this compound and Methyl (E)-cinnamate
| Property | This compound | Methyl (E)-cinnamate |
| Synonyms | Methyl (E)-3-phenylpropenoate-d5 | Methyl (E)-3-phenylprop-2-enoate, Methyl cinnamylate |
| CAS Number | 61764-82-7[1][2] | 103-26-4[3][4] |
| Molecular Formula | C₁₀H₅D₅O₂[1][2] | C₁₀H₁₀O₂[4][5] |
| Molecular Weight | 167.22 g/mol [1][2] | 162.19 g/mol [5][6][7] |
| Appearance | White to slightly yellow crystals[3] | White crystals[3] |
| Melting Point | 33-38 °C (lit.) (estimated) | 33-38 °C (lit.)[3][7] |
| Boiling Point | 260-262 °C (lit.) (estimated) | 260-262 °C (lit.)[3][7] |
| Solubility | Soluble in alcohol, ether, glycerol, propylene glycol, most non-volatile oils, and mineral oils; insoluble in water.[3] | Soluble in alcohol, ether, glycerol, propylene glycol, most non-volatile oils, and mineral oils; insoluble in water.[3][5] |
Experimental Protocols
Synthesis of this compound via Fischer Esterification
The most common method for synthesizing Methyl (E)-cinnamate is the Fischer esterification of cinnamic acid with methanol, catalyzed by a strong acid.[8] For the synthesis of this compound, cinnamic acid-d5 would be used as the starting material.
Materials:
-
trans-Cinnamic acid-d5
-
Anhydrous methanol (MeOH)
-
Concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (pTSA)
-
Diethyl ether
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve trans-cinnamic acid-d5 in an excess of anhydrous methanol.
-
Catalyst Addition: Slowly and cautiously add a catalytic amount of concentrated sulfuric acid or p-toluenesulfonic acid to the reaction mixture.
-
Reflux: Heat the reaction mixture to reflux and maintain for several hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature.
-
Extraction: Dilute the reaction mixture with diethyl ether and transfer it to a separatory funnel. Wash the organic layer sequentially with a saturated sodium bicarbonate solution (to neutralize the acid catalyst) and brine.
-
Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate, and then filter to remove the drying agent.
-
Solvent Removal: Remove the solvent from the filtrate under reduced pressure using a rotary evaporator to yield the crude this compound.
-
Purification: The crude product can be further purified by recrystallization or column chromatography if necessary.
Applications in Quantitative Analysis
Deuterated compounds like this compound are invaluable as internal standards in quantitative mass spectrometry-based bioanalysis.[1] An internal standard is a compound with similar physicochemical properties to the analyte, which is added in a known quantity to all samples, calibrators, and quality controls. It is used to correct for variability during sample preparation and analysis, thereby improving the accuracy and precision of the results.
The following diagram illustrates the workflow for using this compound as an internal standard in a typical LC-MS/MS analysis.
Logical Relationship of Internal Standard Correction
The use of a stable isotope-labeled internal standard is considered the gold standard in quantitative mass spectrometry. This is because the analyte and the internal standard co-elute chromatographically and experience similar ionization efficiency and matrix effects, leading to a more accurate correction.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Methyl trans-Cinnamate-d5 (phenyl-d5) - CAS - 61764-82-7 | Axios Research [axios-research.com]
- 3. Methyl cinnamate | 103-26-4 [chemicalbook.com]
- 4. Methyl cinnamate - Wikipedia [en.wikipedia.org]
- 5. methyl (E)-cinnamate, 1754-62-7 [thegoodscentscompany.com]
- 6. matrixscientific.com [matrixscientific.com]
- 7. 103-26-4 CAS MSDS (Methyl cinnamate) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 8. par.nsf.gov [par.nsf.gov]
A Technical Guide to Methyl (E)-cinnamate-d5 for Researchers and Drug Development Professionals
An in-depth overview of the commercial availability, technical specifications, and applications of Methyl (E)-cinnamate-d5, a valuable tool in modern analytical and metabolic research.
This technical guide provides a comprehensive resource for researchers, scientists, and drug development professionals on the commercial sourcing, technical data, and experimental applications of this compound. This deuterated analog of Methyl (E)-cinnamate serves as a high-purity internal standard for quantitative analysis and as a tracer in metabolic studies.
Commercial Availability
This compound is available from several reputable commercial suppliers specializing in stable isotope-labeled compounds. The primary suppliers identified are:
-
MedchemExpress: A supplier of research chemicals and biochemicals, offering this compound for research purposes.[1][2]
-
BOC Sciences: A global supplier of a wide range of chemicals, including stable isotope-labeled compounds for research and development.[][]
-
Toronto Research Chemicals (TRC): A manufacturer of complex organic chemicals for biomedical research, with their products distributed through partners like LGC Standards.
These suppliers typically provide the compound with a Certificate of Analysis (CoA) detailing its purity and isotopic enrichment. While a specific CoA for each batch should be obtained upon purchase, representative technical data is compiled below.
Technical Data and Specifications
The following tables summarize the key quantitative data for this compound, compiled from supplier information and publicly available data. For comparison, data for the non-deuterated (d0) analog is also provided.
Table 1: Chemical and Physical Properties
| Property | This compound | Methyl (E)-cinnamate (d0) |
| Synonyms | Methyl (E)-3-phenylpropenoate-d5 | Methyl trans-cinnamate, Methyl 3-phenylacrylate |
| CAS Number | 61764-82-7 | 1754-62-7[5] |
| Molecular Formula | C₁₀H₅D₅O₂ | C₁₀H₁₀O₂[6][7] |
| Molecular Weight | 167.22 g/mol | 162.19 g/mol [6][7] |
| Appearance | White to off-white solid | White crystalline solid[5] |
| Melting Point | Not specified, expected to be similar to d0 | 34-38 °C[7] |
| Boiling Point | Not specified, expected to be similar to d0 | 261-262 °C[7] |
| Solubility | Soluble in organic solvents (e.g., Chloroform, DMSO, Methanol) | Soluble in alcohol and oils; insoluble in water[5][7] |
Table 2: Purity and Isotopic Enrichment (Representative)
| Parameter | Specification |
| Chemical Purity (by NMR/HPLC) | ≥98% |
| Isotopic Purity (Atom % D) | ≥98% |
| Deuterium Incorporation | d5 (on the phenyl ring) |
Note: The purity and isotopic enrichment values are based on data for the closely related Ethyl trans-cinnamate-d5 from BOC Sciences and are representative of the expected quality for this compound.[] Actual values may vary by batch and supplier and should be confirmed with the provided Certificate of Analysis.
Experimental Protocols and Applications
This compound is primarily utilized as an internal standard in quantitative analytical methods and as a tracer in metabolic research. Its key advantage lies in the kinetic isotope effect, where the stronger carbon-deuterium bonds can slow down metabolic processes, aiding in the study of drug pharmacokinetics.
Application as an Internal Standard
Deuterated standards are ideal for mass spectrometry-based quantification (GC-MS, LC-MS) as they co-elute with the analyte but are distinguishable by their higher mass. They are also excellent for quantitative NMR (qNMR).
Experimental Protocol: Quantitative Analysis by GC-MS
-
Preparation of Stock Solutions:
-
Accurately weigh and dissolve this compound (internal standard) and the non-deuterated analyte in a suitable solvent (e.g., ethyl acetate) to prepare stock solutions of known concentrations.
-
-
Calibration Curve Preparation:
-
Prepare a series of calibration standards by spiking known amounts of the analyte stock solution into a constant amount of the internal standard stock solution. This creates a range of analyte concentrations with a fixed internal standard concentration.
-
-
Sample Preparation:
-
To the unknown sample, add the same constant amount of the internal standard stock solution as used in the calibration standards.
-
-
GC-MS Analysis:
-
Inject the calibration standards and the unknown sample into the GC-MS system.
-
The GC method should be optimized to achieve good chromatographic separation of the cinnamate esters from other matrix components.
-
The mass spectrometer should be operated in Selected Ion Monitoring (SIM) mode, monitoring characteristic ions for both the analyte and the deuterated internal standard.
-
-
Data Analysis:
-
For each injection, determine the peak area of the analyte and the internal standard.
-
Calculate the response ratio (Analyte Peak Area / Internal Standard Peak Area).
-
Construct a calibration curve by plotting the response ratio against the analyte concentration for the calibration standards.
-
Determine the concentration of the analyte in the unknown sample by interpolating its response ratio on the calibration curve.
-
Experimental Protocol: Quantitative Analysis by ¹H-NMR (qNMR)
-
Sample Preparation:
-
Accurately weigh a known amount of the sample containing the analyte (Methyl (E)-cinnamate).
-
Accurately weigh and add a known amount of this compound as the internal standard.
-
Dissolve the mixture in a known volume of a deuterated NMR solvent (e.g., CDCl₃) in a high-precision NMR tube.
-
-
¹H-NMR Data Acquisition:
-
Acquire the ¹H-NMR spectrum. Ensure a sufficient relaxation delay (D1) to allow for full relaxation of all relevant protons, which is crucial for accurate integration.
-
-
Data Processing and Analysis:
-
Process the spectrum (phasing, baseline correction).
-
Integrate a well-resolved signal of the analyte (e.g., the methyl protons) and a well-resolved signal of the internal standard (e.g., the methyl protons). Since the phenyl ring is deuterated in the standard, its proton signals will be absent.
-
Calculate the molar ratio and subsequently the concentration or purity of the analyte using the following formula: M_analyte = (I_analyte / N_analyte) * (N_IS / I_IS) * (W_IS / MW_IS) * (MW_analyte / W_sample) Where:
-
M = Molarity or mass
-
I = Integral value
-
N = Number of protons for the integrated signal
-
W = Weight
-
MW = Molecular Weight
-
-
Application in Metabolic Studies
The non-deuterated form, Methyl (E)-cinnamate, has been shown to have anti-inflammatory properties and can influence cellular signaling pathways. For instance, it has been reported to inhibit adipocyte differentiation through the CaMKK2-AMPK signaling pathway. This compound can be used as a tracer to study the metabolic fate of the parent compound in such biological systems.
Signaling Pathway and Experimental Workflows
CaMKK2-AMPK Signaling Pathway in Adipogenesis
The diagram below illustrates the inhibitory effect of Methyl Cinnamate on adipocyte differentiation, a pathway that can be investigated using its deuterated analog.
Experimental Workflow: GC-MS Quantitative Analysis
The following diagram outlines the general workflow for using this compound as an internal standard for quantification with GC-MS.
Experimental Workflow: qNMR Analysis
This diagram illustrates the workflow for quantitative NMR using this compound as an internal standard.
References
Navigating the Isotopic Landscape: A Technical Guide to the Purity of Methyl (E)-cinnamate-d5
For Researchers, Scientists, and Drug Development Professionals
In the precise world of scientific research and pharmaceutical development, the quality and characterization of standards are paramount. This technical guide delves into the critical aspect of isotopic purity for the deuterated standard, Methyl (E)-cinnamate-d5. Understanding the isotopic distribution of this compound is essential for its proper application in quantitative analyses, such as in mass spectrometry-based assays where it serves as an internal standard. This document provides a comprehensive overview of the methodologies used to determine isotopic purity, presents representative quantitative data, and offers detailed experimental protocols.
The Significance of Isotopic Purity
Deuterated standards, like this compound, are indispensable tools in analytical chemistry, particularly for liquid chromatography-mass spectrometry (LC-MS) based quantification. By introducing a known concentration of the deuterated analog of the analyte, variations in sample preparation and instrument response can be accurately normalized. However, the presence of unlabeled or partially labeled isotopologues in the deuterated standard can introduce inaccuracies in these measurements. Therefore, a thorough understanding and quantification of the isotopic purity are crucial for reliable and reproducible results. Reputable commercial suppliers typically provide deuterated standards with an isotopic enrichment of ≥98%[1].
Quantitative Analysis of Isotopic Purity
The isotopic purity of a deuterated standard is a measure of the extent to which the hydrogen atoms at specific positions in the molecule have been replaced by deuterium. This is typically determined by mass spectrometry or nuclear magnetic resonance (NMR) spectroscopy. While a specific certificate of analysis for this compound was not publicly available at the time of this writing, data from a closely related deuterated standard, Ethyl cinnamate-d5, provides a representative expectation for isotopic purity.
| Parameter | Representative Value | Method of Analysis |
| Isotopic Purity (d5) | 99.70% | Mass Spectrometry |
| d4 Isotopologue | < 0.3% | Mass Spectrometry |
| d0 (Unlabeled) | < 0.01% | Mass Spectrometry |
Table 1: Representative Isotopic Purity Data for a Deuterated Cinnamate Ester Standard. Data is based on the Certificate of Analysis for Ethyl cinnamate-d5, a structurally similar compound[2].
Methodologies for Determining Isotopic Purity
The two primary techniques for assessing the isotopic purity of deuterated compounds are mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.
Mass Spectrometry (MS)
Mass spectrometry is a powerful technique that separates ions based on their mass-to-charge ratio (m/z). For isotopic purity analysis, high-resolution mass spectrometry (HRMS) is often employed to resolve the small mass differences between the desired deuterated isotopologue and any residual, less-deuterated species[3].
Nuclear Magnetic Resonance (NMR) Spectroscopy
Quantitative NMR (qNMR) spectroscopy offers a complementary approach to determine isotopic purity. By comparing the integral of the residual proton signals at the deuterated positions to the integral of a non-deuterated position or an internal standard, the degree of deuteration can be calculated[1]. ¹H NMR is a common method, but for highly deuterated compounds, ²H NMR can also be utilized[4].
Experimental Protocols
The following sections provide detailed methodologies for determining the isotopic purity of this compound using LC-MS and qNMR.
Liquid Chromatography-Mass Spectrometry (LC-MS) Protocol
This protocol outlines a general procedure for the analysis of this compound to determine its isotopic distribution.
1. Sample Preparation:
-
Prepare a stock solution of this compound in a high-purity solvent such as acetonitrile or methanol at a concentration of 1 mg/mL.
-
From the stock solution, prepare a working solution at a concentration of 1 µg/mL in the initial mobile phase.
2. LC-MS System and Conditions:
-
Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm) is suitable for this non-polar compound.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 5 minutes.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: A high-resolution mass spectrometer (e.g., Orbitrap or TOF).
-
Ionization Mode: Electrospray ionization (ESI) in positive ion mode.
-
Scan Mode: Full scan from m/z 100-200.
-
Resolution: ≥ 60,000.
3. Data Analysis:
-
Extract the ion chromatograms for the theoretical m/z of the [M+H]⁺ ions of this compound and its potential isotopologues (d0 to d4).
-
Integrate the peak areas for each isotopologue.
-
Calculate the percentage of each isotopologue relative to the sum of all isotopologue peak areas. The isotopic purity is the percentage of the d5 isotopologue.
Quantitative Nuclear Magnetic Resonance (qNMR) Protocol
This protocol describes a general method for assessing isotopic purity using ¹H NMR.
1. Sample Preparation:
-
Accurately weigh approximately 5 mg of this compound.
-
Dissolve the sample in a known volume of a deuterated solvent that does not contain residual signals in the regions of interest (e.g., CDCl₃ or acetone-d6).
-
Add a known amount of a certified internal standard with a signal in a clear region of the spectrum (e.g., maleic acid).
2. NMR Instrument Parameters:
-
Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Pulse Sequence: A standard quantitative ¹H NMR experiment (e.g., zg30).
-
Acquisition Parameters:
-
Number of Scans: 16 or higher for good signal-to-noise.
-
Relaxation Delay (D1): 5 times the longest T1 relaxation time of the signals of interest (a D1 of 30 seconds is generally sufficient for accurate quantification).
-
Pulse Width: Calibrated 90° pulse.
-
3. Data Processing and Analysis:
-
Apply appropriate phasing and baseline correction to the spectrum.
-
Integrate the residual proton signals corresponding to the deuterated positions on the phenyl ring of this compound.
-
Integrate a well-resolved signal from the non-deuterated methyl ester group.
-
Integrate the signal of the internal standard.
-
Calculate the molar ratio of the residual protons to the protons of the methyl ester group to determine the degree of deuteration. The isotopic purity can be calculated based on these ratios.
Visualizing the Workflow
The following diagram illustrates the general workflow for determining the isotopic purity of a deuterated standard like this compound.
This comprehensive guide provides the essential information for researchers, scientists, and drug development professionals to understand and evaluate the isotopic purity of this compound. By employing the detailed methodologies and understanding the significance of isotopic purity, the accuracy and reliability of quantitative studies using this important internal standard can be ensured.
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. analyticalscience.wiley.com [analyticalscience.wiley.com]
In-Depth Technical Guide: Methyl (E)-cinnamate-d5
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the analytical profile of Methyl (E)-cinnamate-d5, a deuterated analog of Methyl (E)-cinnamate. This document is intended to serve as a valuable resource for researchers in drug development, metabolism studies, and analytical chemistry, offering detailed experimental protocols and representative data.
Methyl (E)-cinnamate is a naturally occurring compound found in essential oils and is utilized in the flavor and fragrance industries. The deuterated version, this compound, serves as an excellent internal standard for quantitative analysis by mass spectrometry (GC-MS or LC-MS) and nuclear magnetic resonance (NMR) spectroscopy due to its distinct mass difference from the endogenous, non-labeled compound. The five deuterium atoms on the phenyl ring provide a clear mass shift, minimizing isotopic overlap and enhancing analytical precision.
Quantitative Data Summary
The following tables summarize representative quantitative data for a typical batch of this compound. Note: This data is illustrative. For lot-specific information, please refer to the Certificate of Analysis provided by the supplier.
Table 1: General Properties
| Property | Value |
| Chemical Name | Methyl (E)-3-(phenyl-d5)prop-2-enoate |
| CAS Number | 61764-82-7 |
| Molecular Formula | C₁₀H₅D₅O₂ |
| Molecular Weight | 167.22 g/mol |
| Appearance | White to off-white solid |
Table 2: Analytical Specifications
| Analysis | Specification | Representative Value |
| Chemical Purity (by GC-MS) | ≥ 98% | 99.5% |
| Isotopic Purity (by MS) | ≥ 98 atom % D | 99.2 atom % D |
| ¹H NMR | Conforms to structure | Conforms |
Experimental Protocols
Detailed methodologies for the key analytical techniques used to characterize this compound are provided below.
Gas Chromatography-Mass Spectrometry (GC-MS) for Purity Analysis
Objective: To determine the chemical purity of this compound and to identify any potential impurities.
Instrumentation:
-
Gas Chromatograph: Agilent 7890B GC System (or equivalent)
-
Mass Spectrometer: Agilent 5977A MSD (or equivalent)
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent
Procedure:
-
Sample Preparation: Prepare a 1 mg/mL solution of this compound in high-purity methanol.
-
GC Conditions:
-
Injector Temperature: 250 °C
-
Injection Volume: 1 µL
-
Split Ratio: 50:1
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes
-
Ramp: 10 °C/min to 280 °C
-
Hold: 5 minutes at 280 °C
-
-
-
MS Conditions:
-
Ion Source: Electron Ionization (EI) at 70 eV
-
Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
Scan Range: m/z 40-400
-
Data Analysis: The chemical purity is determined by calculating the peak area percentage of the this compound peak relative to the total area of all peaks in the chromatogram.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
Objective: To confirm the chemical structure of this compound.
Instrumentation:
-
NMR Spectrometer: Bruker Avance III 400 MHz (or equivalent)
Procedure:
-
Sample Preparation: Dissolve approximately 10 mg of this compound in 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal reference.
-
¹H NMR Acquisition:
-
Pulse Program: zg30
-
Number of Scans: 16
-
Relaxation Delay: 1.0 s
-
Acquisition Time: 3.98 s
-
Spectral Width: 8278 Hz
-
-
Data Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Perform phase and baseline corrections.
-
Reference the spectrum to the TMS signal at 0.00 ppm.
-
Expected ¹H NMR Data (400 MHz, CDCl₃):
-
δ 7.70 (d, J = 16.0 Hz, 1H, Ar-CH=)
-
δ 6.42 (d, J = 16.0 Hz, 1H, =CH-CO)
-
δ 3.81 (s, 3H, OCH₃)
Note: The aromatic region (phenyl-d5) will show residual proton signals, the intensity of which will depend on the isotopic purity.
Mass Spectrometry (MS) for Isotopic Purity Determination
Objective: To determine the isotopic enrichment of deuterium in this compound.
Instrumentation:
-
High-Resolution Mass Spectrometer (e.g., Orbitrap or TOF)
Procedure:
-
Sample Introduction: Infuse a dilute solution of this compound in a suitable solvent (e.g., methanol with 0.1% formic acid) directly into the electrospray ionization (ESI) source.
-
MS Conditions (Positive Ion Mode):
-
Ionization Mode: ESI+
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 120 °C
-
Desolvation Temperature: 350 °C
-
Scan Mode: Full scan from m/z 100-200 with high resolution (>10,000)
-
-
Data Analysis:
-
Determine the relative intensities of the molecular ion peaks corresponding to the different deuterated species (d0 to d5).
-
Calculate the atom % D using the following formula: Atom % D = [ (I(d1) + 2I(d2) + 3I(d3) + 4I(d4) + 5I(d5)) / (5 * Σ(I(d0) to I(d5))) ] * 100 where I(dx) is the intensity of the peak for the species with 'x' deuterium atoms.
-
Visualizations
Quality Control Workflow for this compound
The following diagram illustrates the typical quality control workflow from synthesis to the final release of this compound.
Analytical Data Relationship
This diagram shows the relationship between the different analytical techniques and the key quality attributes they measure for this compound.
The Natural Occurrence of Methyl Cinnamate in Plants: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the natural occurrence, biosynthesis, and analysis of methyl cinnamate in the plant kingdom. Methyl cinnamate (C₁₀H₁₀O₂) is the methyl ester of cinnamic acid, a white crystalline solid known for its strong, sweet, balsamic-fruity aroma reminiscent of strawberry and cinnamon.[1][2] It is a significant component in many floral scents and plays a role in plant-insect interactions.[3][4] Due to its fragrance and flavor properties, it is widely used in the perfume, cosmetic, and food industries.[1][5][6] This document details its distribution in various plant species, outlines its biosynthetic pathway, and provides established experimental protocols for its extraction and quantification.
Natural Distribution and Quantitative Analysis
Methyl cinnamate is found in a diverse range of plants, from fruits and spices to essential oils.[2] Its concentration can vary significantly depending on the species, cultivar, and plant part. The highest known concentrations are found in Eucalyptus olida, where it can constitute up to 98% of the essential oil, with a fresh weight yield of 2-6% from the leaves and twigs.[1][7] Various species of basil (Ocimum) are also notable sources; for instance, the essential oil of Ocimum canum can contain over 50% methyl cinnamate.[8][9] Plants in the Alpinia genus are also rich in this compound, with some essential oils containing up to 80%.[8][10] Other notable plant sources include strawberry, Sichuan pepper, and certain orchids.[1]
Table 1: Quantitative Occurrence of Methyl Cinnamate in Various Plant Species
| Plant Species | Plant Part / Material | Concentration / Yield | Reference(s) |
| Eucalyptus olida (Strawberry Gum) | Leaves and Twigs (Essential Oil) | 98% of essential oil | [1][2][7] |
| Eucalyptus olida | Leaves and Twigs | 2–6% fresh weight yield | [1][7] |
| Alpinia spp. | Essential Oil | Up to 80% of essential oil | [8] |
| Ocimum canum | Essential Oil | >50% of essential oil | [8][9] |
| Alpinia malaccensis | Rhizome Oil (Crystallized) | 55% yield from oil | [11] |
| Acacia dealbata (Silver Wattle) | Flowers | Identified as a major nonvolatile constituent | [12] |
| Strawberry (Fragaria spp.) | Fruit | Present as a flavor component | [1][2] |
| Sichuan Pepper (Zanthoxylum spp.) | Fruit | Present as a flavor component | [1][2] |
Biosynthesis of Methyl Cinnamate
Methyl cinnamate is a phenylpropanoid, synthesized via a pathway that begins with the amino acid L-phenylalanine. The final and critical step in its formation is the methylation of cinnamic acid, a reaction catalyzed by a specific class of enzymes.
The biosynthesis is initiated by the enzyme Phenylalanine Ammonia-Lyase (PAL) , which deaminates L-phenylalanine to form cinnamic acid. Subsequently, the carboxyl group of cinnamic acid is methylated. This reaction uses S-adenosyl-L-methionine (SAM) as the methyl donor and is catalyzed by an enzyme belonging to the SABATH family of methyltransferases .[3] Specifically, the enzyme responsible is Cinnamate/p-Coumarate Carboxyl Methyltransferase (CCMT) , which has been identified and characterized in plants like sweet basil (Ocimum basilicum).[4][13][14]
References
- 1. Methyl cinnamate - Wikipedia [en.wikipedia.org]
- 2. methyl cinnamate, 103-26-4 [thegoodscentscompany.com]
- 3. researchgate.net [researchgate.net]
- 4. academic.oup.com [academic.oup.com]
- 5. foreverest.net [foreverest.net]
- 6. Methyl Cinnamate | C10H10O2 | CID 637520 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Human Metabolome Database: Showing metabocard for Methyl cinnamate (HMDB0033833) [hmdb.ca]
- 8. ScenTree - Methyl cinnamate (CAS N° 103-26-4) [scentree.co]
- 9. Extraction of essential oil from methyl cinnamate basil (Ocimum canum Sims) with high yield in a short time using enzyme pretreatment - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ptmitraayu.com [ptmitraayu.com]
- 11. cabidigitallibrary.org [cabidigitallibrary.org]
- 12. researchgate.net [researchgate.net]
- 13. Research Portal [rex.libraries.wsu.edu]
- 14. Evolution of Cinnamate/p-coumarate carboxyl methyltransferases and their role in the biosynthesis of methylcinnamate - PubMed [pubmed.ncbi.nlm.nih.gov]
The Quintessential Tracer: A Technical Guide to the Application of Methyl (E)-cinnamate-d5 in Quantitative Analysis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern analytical research, particularly within the realms of pharmacology, metabolomics, and drug development, the demand for precision and accuracy in quantitative analysis is paramount. Stable isotope-labeled compounds have emerged as an indispensable tool for achieving reliable data. This technical guide provides an in-depth exploration of Methyl (E)-cinnamate-d5, a deuterated analogue of Methyl (E)-cinnamate, and its application as a tracer compound, primarily as an internal standard in mass spectrometry-based bioanalysis.
Methyl (E)-cinnamate is a naturally occurring compound found in various plants, such as those of the Alpinia genus, and is widely utilized in the food and fragrance industries.[1][2][3] Its presence in traditional medicines has also prompted research into its pharmacological properties.[4][5] The deuterated form, this compound, where five hydrogen atoms on the phenyl group are replaced with deuterium, serves as an ideal internal standard for the accurate quantification of its non-labeled counterpart in complex biological matrices.[1]
Core Principles of Isotope Dilution Mass Spectrometry
The use of this compound as an internal standard is rooted in the principles of isotope dilution mass spectrometry (IDMS). This technique relies on the addition of a known quantity of an isotopically labeled version of the analyte to a sample prior to analysis. The fundamental premise is that the labeled (internal standard) and unlabeled (analyte) compounds exhibit nearly identical chemical and physical properties during sample preparation and analysis, including extraction efficiency, chromatographic retention time, and ionization response in the mass spectrometer. However, due to the mass difference, they are readily distinguishable by the mass spectrometer.
By measuring the ratio of the signal from the analyte to that of the internal standard, variations introduced during the analytical workflow can be effectively normalized, leading to highly accurate and precise quantification. The use of a stable isotope-labeled internal standard is considered the gold standard in quantitative bioanalysis as it is the most effective way to compensate for matrix effects and other sources of error.[6][7]
Data Presentation: A Framework for Method Validation
The validation of a bioanalytical method is crucial to ensure its reliability. The following tables present illustrative data for a hypothetical LC-MS/MS method for the quantification of Methyl (E)-cinnamate in human plasma using this compound as an internal standard. These values are representative of a robust and well-validated assay.
Table 1: Calibration Curve for Methyl (E)-cinnamate in Human Plasma
| Analyte Concentration (ng/mL) | Analyte Peak Area | Internal Standard Peak Area | Peak Area Ratio (Analyte/IS) |
| 1.0 | 1,250 | 50,500 | 0.0248 |
| 2.5 | 3,100 | 51,000 | 0.0608 |
| 5.0 | 6,300 | 50,800 | 0.1240 |
| 10.0 | 12,800 | 51,200 | 0.2500 |
| 25.0 | 31,500 | 50,900 | 0.6189 |
| 50.0 | 62,000 | 50,600 | 1.2253 |
| 100.0 | 125,000 | 51,100 | 2.4462 |
| 250.0 | 310,000 | 50,700 | 6.1144 |
| 500.0 | 615,000 | 50,800 | 12.1063 |
-
Linearity: The calibration curve is linear over the range of 1.0 to 500.0 ng/mL, with a correlation coefficient (r²) > 0.99.
Table 2: Precision and Accuracy for Methyl (E)-cinnamate in Human Plasma
| Nominal Concentration (ng/mL) | Mean Measured Concentration (ng/mL) (n=5) | Accuracy (%) | Intra-day Precision (%CV) | Inter-day Precision (%CV) |
| 1.0 (LLOQ) | 0.98 | 98.0 | 6.5 | 8.2 |
| 3.0 (Low QC) | 2.91 | 97.0 | 5.1 | 6.8 |
| 75.0 (Mid QC) | 76.5 | 102.0 | 4.3 | 5.5 |
| 400.0 (High QC) | 408.0 | 102.0 | 3.8 | 4.9 |
-
LLOQ: Lower Limit of Quantification
-
QC: Quality Control
-
%CV: Percent Coefficient of Variation
Experimental Protocols
The following sections detail a representative experimental protocol for the quantification of Methyl (E)-cinnamate in a biological matrix using this compound as an internal standard.
Sample Preparation: Protein Precipitation
-
Aliquoting: To 100 µL of plasma sample in a microcentrifuge tube, add 10 µL of a 1 µg/mL solution of this compound in methanol (internal standard).
-
Precipitation: Add 300 µL of acetonitrile to precipitate the plasma proteins.
-
Vortexing: Vortex the mixture for 1 minute to ensure thorough mixing and complete protein precipitation.
-
Centrifugation: Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
Injection: Inject an aliquot (e.g., 5 µL) into the LC-MS/MS system.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase:
-
A: Water with 0.1% formic acid
-
B: Acetonitrile with 0.1% formic acid
-
-
Gradient Elution: A linear gradient from 20% B to 95% B over 5 minutes.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Source: Electrospray ionization (ESI) in positive mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transition for Methyl (E)-cinnamate: To be determined by direct infusion and optimization (e.g., precursor ion [M+H]⁺ → product ion).
-
MRM Transition for this compound: To be determined by direct infusion and optimization (e.g., precursor ion [M+H]⁺ → product ion).
-
Mandatory Visualizations
Experimental Workflow
Caption: A generalized workflow for the quantitative analysis of Methyl (E)-cinnamate.
Logical Relationship for Quantification
Caption: The logical relationship for quantification using a deuterated internal standard.
Metabolic Fate of Methyl (E)-cinnamate
Research indicates that Methyl (E)-cinnamate is rapidly hydrolyzed to cinnamic acid and methanol in the body.[8] Cinnamic acid then undergoes further metabolism.
Caption: Simplified metabolic pathway of Methyl (E)-cinnamate.
Conclusion
This compound is a powerful tool for researchers requiring accurate and precise quantification of its non-deuterated counterpart. Its application as a stable isotope-labeled internal standard in mass spectrometry-based methods exemplifies a best-practice approach in modern bioanalysis. The methodologies and data presented in this guide, while illustrative, provide a robust framework for the development and validation of analytical methods for Methyl (E)-cinnamate and other similar compounds. By leveraging the principles of isotope dilution, researchers can achieve a high degree of confidence in their quantitative data, which is essential for advancing drug development and scientific understanding.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Methyl Cinnamate | C10H10O2 | CID 637520 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Human Metabolome Database: Showing metabocard for Methyl cinnamate (HMDB0033833) [hmdb.ca]
- 4. A Phytochemical Constituent, (E)-Methyl-Cinnamate Isolated from Alpinia katsumadai Hayata Suppresses Cell Survival, Migration, and Differentiation in Pre-Osteoblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cabidigitallibrary.org [cabidigitallibrary.org]
- 6. scispace.com [scispace.com]
- 7. LC-MS-MS experiences with internal standards | Semantic Scholar [semanticscholar.org]
- 8. The absorption and metabolism of methyl cinnamate - PubMed [pubmed.ncbi.nlm.nih.gov]
The Pharmacokinetic Profile of Deuterated Pharmaceuticals: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Deuteration, the selective replacement of hydrogen with its stable heavy isotope deuterium, has emerged as a powerful strategy in drug development to enhance the pharmacokinetic profiles of pharmaceuticals. This technical guide provides a comprehensive overview of the core principles governing the pharmacokinetic behavior of deuterated drugs, including their absorption, distribution, metabolism, and excretion (ADME). By leveraging the kinetic isotope effect (KIE), deuteration can significantly alter a drug's metabolic fate, leading to improved therapeutic outcomes. This guide delves into the quantitative impact of deuteration on key pharmacokinetic parameters, details the experimental protocols for evaluating these effects, and visualizes the underlying mechanisms and workflows.
Introduction: The Deuterium Advantage in Pharmacokinetics
The substitution of hydrogen with deuterium is a subtle molecular modification that can have profound effects on a drug's behavior in the body. The fundamental principle behind this "deuterium switch" is the kinetic isotope effect (KIE). The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, making it more resistant to enzymatic cleavage, particularly by cytochrome P450 (CYP) enzymes, which are major players in drug metabolism.[1][2] This reduced rate of metabolism can lead to a more favorable pharmacokinetic profile, characterized by:
-
Increased Systemic Exposure (AUC): A slower metabolic breakdown results in a higher overall concentration of the drug in the bloodstream over time.[3][4]
-
Longer Half-Life (t½): The drug remains in the body for a longer duration, potentially allowing for less frequent dosing and improved patient compliance.[1][5]
-
Reduced Peak-to-Trough Fluctuations: Slower metabolism can lead to more stable plasma concentrations, minimizing periods of sub-therapeutic or potentially toxic drug levels.[6]
-
Altered Metabolite Profile: Deuteration can shift metabolism away from pathways that produce toxic or inactive metabolites, a phenomenon known as "metabolic switching."[4]
The first deuterated drug to receive FDA approval was deutetrabenazine, a treatment for chorea associated with Huntington's disease, marking a significant milestone in the field.[4]
Data Presentation: Quantitative Comparison of Deuterated and Non-Deuterated Pharmaceuticals
The following tables summarize the pharmacokinetic data from various studies, highlighting the quantitative improvements observed in deuterated drugs compared to their non-deuterated counterparts.
Table 1: Comparative Pharmacokinetic Parameters of Deutetrabenazine and Tetrabenazine
| Parameter | Deutetrabenazine (SD-809) (25 mg) | Tetrabenazine (25 mg) | Fold Change (Deuterated/Non-deuterated) | Reference |
| Total Active Metabolites ((α+β)-HTBZ) | [5] | |||
| Cmax (ng/mL) | 74.6 | 61.6 | 1.21 | [5] |
| AUCinf (ng·hr/mL) | 542 | 261 | 2.08 | [5] |
| t½ (hours) | 8.6 | 4.8 | 1.79 | [5] |
Table 2: Comparative Pharmacokinetic Parameters of d3-Enzalutamide (d3-ENT) and Enzalutamide (ENT) in Rats (10 mg/kg, oral)
| Parameter | d3-ENT | ENT | Fold Change (Deuterated/Non-deuterated) | Reference |
| Cmax (ng/mL) | 2050 ± 310 | 1520 ± 280 | 1.35 | [3][7] |
| AUC0–t (ng·hr/mL) | 38800 ± 7200 | 19200 ± 4100 | 2.02 | [3][7] |
Table 3: Comparative In Vitro Metabolic Stability of d3-Enzalutamide (d3-ENT) and Enzalutamide (ENT)
| Microsomes | Parameter | d3-ENT | ENT | % Reduction in CLint (Deuterated) | Reference |
| Rat Liver | CLint (µL/min/mg) | 14.2 ± 1.5 | 28.2 ± 2.1 | 49.7% | [3][7] |
| Human Liver | CLint (µL/min/mg) | 5.8 ± 0.9 | 21.4 ± 1.8 | 72.9% | [3][7] |
Table 4: Comparative Pharmacokinetic Parameters of d9-Methadone and Methadone in Mice (intravenous)
| Parameter | d9-Methadone | Methadone | Fold Change (Deuterated/Non-deuterated) | Reference |
| Cmax (ng/mL) | Not reported | Not reported | 4.4 | [8] |
| AUC (ng·hr/mL) | Not reported | Not reported | 5.7 | [8] |
| Clearance (L/h/kg) | 0.9 ± 0.3 | 4.7 ± 0.8 | 0.19 | [8] |
Table 5: Pharmacokinetic Parameters of Deucravacitinib in Healthy Chinese Subjects
| Dose | Cmax (ng/mL) | AUCτ (ng·hr/mL) | t½ (hours) | Tmax (hours) | Reference |
| 6 mg (single dose) | 26.3 | 243 | 10.1 | 2.0 | [9][10] |
| 12 mg (single dose) | 54.8 | 511 | 10.4 | 1.5 | [9][10] |
| 6 mg (multiple dose) | 33.1 | 321 | 10.2 | 2.0 | [9][10] |
| 12 mg (multiple dose) | 70.0 | 682 | 9.9 | 2.3 | [9][10] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the evaluation of deuterated pharmaceuticals.
In Vitro Metabolic Stability Assay
Objective: To determine the intrinsic clearance (CLint) and half-life (t½) of a deuterated compound and its non-deuterated analog in liver microsomes.
Materials:
-
Test compounds (deuterated and non-deuterated)
-
Pooled human or rat liver microsomes
-
NADPH regenerating system (e.g., Glucose-6-phosphate, G6P-dehydrogenase, NADP+)
-
Phosphate buffer (pH 7.4)
-
Quenching solution (e.g., ice-cold acetonitrile) containing an internal standard
-
96-well plates
-
Incubator set to 37°C
-
LC-MS/MS system
Protocol:
-
Preparation: Prepare working solutions of the test compounds in a suitable solvent. Prepare the microsomal incubation mixture containing liver microsomes and phosphate buffer. Prepare the NADPH regenerating system.
-
Pre-incubation: Pre-warm the microsomal incubation mixture and the NADPH regenerating system to 37°C.
-
Reaction Initiation: Add the test compound to the microsomal mixture and initiate the reaction by adding the NADPH regenerating system. The final substrate concentration is typically around 1 µM.
-
Time-point Sampling: At various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw an aliquot of the reaction mixture.
-
Reaction Quenching: Immediately add the aliquot to the quenching solution to stop the enzymatic reaction.
-
Sample Processing: Centrifuge the samples to precipitate proteins.
-
LC-MS/MS Analysis: Analyze the supernatant to quantify the remaining parent compound.
-
Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of the linear regression gives the elimination rate constant (k). Calculate the in vitro half-life as t½ = 0.693 / k. Calculate the intrinsic clearance as CLint = (0.693 / t½) / (mg microsomal protein/mL).[11][12]
In Vivo Pharmacokinetic Study in Rats
Objective: To determine and compare the pharmacokinetic profiles (e.g., Cmax, Tmax, AUC, t½) of a deuterated compound and its non-deuterated analog after oral administration.
Materials:
-
Test compounds (deuterated and non-deuterated) formulated for oral administration
-
Sprague Dawley rats (or other appropriate strain)
-
Oral gavage needles
-
Blood collection supplies (e.g., EDTA-coated tubes)
-
Centrifuge
-
Freezer (-80°C) for plasma storage
-
LC-MS/MS system
Protocol:
-
Animal Acclimation and Dosing: Acclimate rats to housing conditions for at least one week. Fast animals overnight before dosing. Administer a single oral dose of the test compound via oral gavage.
-
Blood Sampling: Collect blood samples from the tail vein or another appropriate site at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, 24 hours) post-dose.
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma. Store plasma samples at -80°C until analysis.
-
Bioanalysis: Develop and validate a sensitive and specific LC-MS/MS method for the quantification of the test compounds in plasma. Use a deuterated internal standard for accurate quantification.
-
Pharmacokinetic Analysis: Use pharmacokinetic software to analyze the plasma concentration-time data. Calculate key pharmacokinetic parameters, including Cmax, Tmax, AUC, and t½.[2][11]
Bioanalytical Method using LC-MS/MS
Objective: To accurately quantify the concentration of a deuterated or non-deuterated drug in a biological matrix (e.g., plasma).
Protocol:
-
Sample Preparation: Thaw plasma samples and an aliquot of the deuterated internal standard is added. Perform protein precipitation by adding a solvent like acetonitrile. Centrifuge to pellet the precipitated proteins. The supernatant is then transferred for analysis.
-
Chromatographic Separation: Inject the prepared sample onto a suitable LC column (e.g., C18). Use a mobile phase gradient (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid) to separate the analyte from endogenous matrix components.
-
Mass Spectrometric Detection: Utilize a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. Optimize the MRM transitions (precursor ion → product ion) for both the analyte and the deuterated internal standard to ensure specificity and sensitivity.
-
Quantification: Generate a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the known concentrations of the analyte in calibration standards. Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios from the calibration curve.[13][14]
Cytochrome P450 Reaction Phenotyping
Objective: To identify the specific CYP450 isozymes responsible for the metabolism of a deuterated drug candidate.
Protocol:
-
Incubation with Recombinant CYPs: Incubate the test compound with a panel of individual, recombinant human CYP isozymes (e.g., CYP1A2, 2C9, 2C19, 2D6, 3A4). Monitor the disappearance of the parent drug over time using LC-MS/MS. The isozymes that show significant metabolism of the compound are identified as contributing to its clearance.[15][16]
-
Chemical Inhibition in Human Liver Microsomes (HLM): Incubate the test compound with HLM in the presence and absence of specific chemical inhibitors for each major CYP isozyme. A significant decrease in the metabolism of the test compound in the presence of a specific inhibitor indicates the involvement of that particular CYP isozyme.[17][18]
Mandatory Visualizations
The following diagrams, created using the DOT language for Graphviz, illustrate key concepts and workflows related to the pharmacokinetic profiling of deuterated pharmaceuticals.
Caption: Experimental workflow for evaluating a deuterated drug candidate.
Caption: Effect of deuteration on the metabolic pathway of enzalutamide.
Caption: Deucravacitinib's mechanism of action in the JAK-STAT pathway.
Conclusion
The strategic incorporation of deuterium into drug molecules offers a powerful and validated approach to optimizing pharmacokinetic properties. By leveraging the kinetic isotope effect, deuterated pharmaceuticals can exhibit prolonged half-lives, increased systemic exposure, and improved metabolic profiles, potentially leading to enhanced efficacy, better safety, and improved patient compliance. The continued exploration of deuteration in both "deuterium switch" and de novo drug design promises to deliver a new generation of improved medicines. A thorough understanding of the principles outlined in this guide, coupled with rigorous experimental evaluation, is essential for successfully harnessing the therapeutic potential of deuterated compounds.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Effect of N-methyl deuteration on metabolism and pharmacokinetics of enzalutamide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. neurology.org [neurology.org]
- 6. Pharmacokinetics of Deutetrabenazine and Tetrabenazine: Dose Proportionality and Food Effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Effect of deuteration on the single dose pharmacokinetic properties and postoperative analgesic activity of methadone - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pharmacokinetics and Safety of the Tyrosine Kinase 2 Inhibitor Deucravacitinib in Healthy Chinese Subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pharmacokinetics and Safety of the Tyrosine Kinase 2 Inhibitor Deucravacitinib in Healthy Chinese Subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. Preparation of Deuterium-Labeled Armodafinil by Hydrogen–Deuterium Exchange and Its Application in Quantitative Analysis by LC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 15. In Vitro Reaction Phenotyping of Cytochrome P450 Enzymes | Springer Nature Experiments [experiments.springernature.com]
- 16. enamine.net [enamine.net]
- 17. Cytochrome CYP450 Reaction Phenotyping - Enamine [enamine.net]
- 18. criver.com [criver.com]
Methodological & Application
Application Note: A Robust and Sensitive LC-MS/MS Method for the Quantification of Methyl (E)-cinnamate using Methyl (E)-cinnamate-d5
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note describes the development and validation of a highly selective and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Methyl (E)-cinnamate in a biological matrix. The method utilizes Methyl (E)-cinnamate-d5 as a stable isotope-labeled internal standard (SIL-IS) to ensure accuracy and precision.[1] The protocol outlines a straightforward sample preparation procedure, optimized chromatographic conditions, and meticulously validated mass spectrometric parameters. This method is suitable for various applications in drug metabolism, pharmacokinetics, and other research areas requiring precise measurement of Methyl (E)-cinnamate.
Introduction
Methyl (E)-cinnamate is a naturally occurring compound found in various plants and is widely used in the food and fragrance industries.[2] Its potential therapeutic properties have also garnered interest in pharmaceutical research. Accurate and reliable quantification of Methyl (E)-cinnamate in biological samples is crucial for pharmacokinetic studies and to understand its metabolic fate. LC-MS/MS offers unparalleled sensitivity and selectivity for bioanalytical applications.[3] The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard in quantitative LC-MS/MS as it effectively compensates for variability during sample preparation and analysis.[4] This application note provides a comprehensive protocol for the development and validation of an LC-MS/MS method for Methyl (E)-cinnamate.
Experimental Protocols
Materials and Reagents
-
Methyl (E)-cinnamate (≥99% purity)
-
This compound (≥98% purity, isotopic purity ≥99%)
-
LC-MS grade acetonitrile, methanol, and water
-
Formic acid (LC-MS grade)
-
Human plasma (or other relevant biological matrix)
-
All other chemicals and solvents should be of analytical grade or higher.
Instrumentation
A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source, coupled to a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system, was used.
Standard Solutions
-
Primary Stock Solutions (1 mg/mL): Prepare individual stock solutions of Methyl (E)-cinnamate and this compound in methanol.
-
Working Standard Solutions: Prepare serial dilutions of the Methyl (E)-cinnamate primary stock solution with a 50:50 mixture of methanol and water to create calibration standards.
-
Internal Standard (IS) Working Solution (100 ng/mL): Dilute the this compound primary stock solution with a 50:50 mixture of methanol and water.
Sample Preparation: Protein Precipitation
-
Aliquot 100 µL of the biological matrix (e.g., plasma) into a microcentrifuge tube.
-
Add 10 µL of the IS working solution (100 ng/mL this compound).
-
Add 300 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Vortex and transfer to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Method Development
Chromatographic Conditions: The following conditions were optimized for the separation of Methyl (E)-cinnamate and its internal standard.
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 2.1 x 100 mm, 2.7 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 0-1 min: 30% B, 1-5 min: 30-90% B, 5-6 min: 90% B, 6-6.1 min: 90-30% B, 6.1-8 min: 30% B |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
Mass Spectrometric Conditions: The mass spectrometer was operated in positive electrospray ionization (ESI+) mode. The optimal multiple reaction monitoring (MRM) transitions were determined by infusing standard solutions of Methyl (E)-cinnamate and this compound.
| Parameter | Methyl (E)-cinnamate | This compound (IS) |
| Precursor Ion (m/z) | 163.1 | 168.1 |
| Product Ion (m/z) | 131.1 | 136.1 |
| Dwell Time (ms) | 100 | 100 |
| Collision Energy (eV) | 15 | 15 |
| Declustering Potential (V) | 50 | 50 |
Method Validation
The developed method was validated according to established guidelines for bioanalytical method validation, assessing linearity, sensitivity, accuracy, precision, recovery, matrix effect, and stability.[5][6][7]
Linearity and Sensitivity
The linearity of the method was evaluated by analyzing a series of calibration standards in the biological matrix. The lower limit of quantification (LLOQ) was determined as the lowest concentration on the calibration curve with acceptable accuracy and precision.
| Parameter | Result |
| Calibration Range | 1 - 1000 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| LLOQ | 1 ng/mL |
Accuracy and Precision
Intra- and inter-day accuracy and precision were assessed by analyzing quality control (QC) samples at low, medium, and high concentrations on three different days.
| QC Level | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Intra-day Accuracy (%Bias) | Inter-day Accuracy (%Bias) |
| Low QC (3 ng/mL) | ≤ 5% | ≤ 6% | ± 7% | ± 8% |
| Mid QC (300 ng/mL) | ≤ 4% | ≤ 5% | ± 5% | ± 6% |
| High QC (800 ng/mL) | ≤ 3% | ≤ 4% | ± 4% | ± 5% |
Recovery and Matrix Effect
The extraction recovery and matrix effect were evaluated at low, medium, and high QC concentrations.
| QC Level | Extraction Recovery (%) | Matrix Effect (%) |
| Low QC (3 ng/mL) | 92 ± 5% | 95 ± 4% |
| Mid QC (300 ng/mL) | 95 ± 3% | 98 ± 2% |
| High QC (800 ng/mL) | 97 ± 2% | 99 ± 1% |
Stability
The stability of Methyl (E)-cinnamate in the biological matrix was assessed under various storage conditions.
| Stability Condition | Result |
| Bench-top (4 hours, RT) | Stable |
| Freeze-thaw (3 cycles) | Stable |
| Long-term (-80°C, 30 days) | Stable |
Visualizations
Experimental Workflow
References
- 1. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 2. Methyl Cinnamate | C10H10O2 | CID 637520 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. rsc.org [rsc.org]
- 4. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A suggested standard for validation of LC-MS/MS based analytical series in diagnostic laboratories - PMC [pmc.ncbi.nlm.nih.gov]
- 6. resolian.com [resolian.com]
- 7. mass-spec.stanford.edu [mass-spec.stanford.edu]
Application Notes and Protocols for the Gas Chromatography-Mass Spectrometry Analysis of Methyl Cinnamate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl cinnamate is an organic compound with the chemical formula C₁₀H₁₀O₂. It is the methyl ester of cinnamic acid and is found naturally in a variety of plants, including in the essential oils of basil and galangal. With its characteristic fruity and balsamic aroma, methyl cinnamate is widely used in the flavor and fragrance industries. In the pharmaceutical and drug development sectors, it has garnered attention for its potential anti-inflammatory and anticancer properties. Accurate and reliable quantification of methyl cinnamate in various matrices, such as plant extracts, essential oils, and biological samples, is crucial for quality control, formulation development, and pharmacokinetic studies. Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique that offers high sensitivity and selectivity for the analysis of volatile and semi-volatile compounds like methyl cinnamate.
Quantitative Data Summary
The following table summarizes typical quantitative data for the analysis of methyl cinnamate and related compounds by chromatographic methods. While a complete set of validated GC-MS data for methyl cinnamate was not available in the public literature at the time of this writing, the data presented for similar compounds by High-Performance Liquid Chromatography (HPLC) provides a strong indication of the performance characteristics that can be expected from a validated GC-MS method. Method validation for GC-MS should be performed in accordance with ICH guidelines to establish linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy, and precision.
| Parameter | Ethyl p-Methoxycinnamate (HPLC) | Expected Performance for Methyl Cinnamate (GC-MS) |
| Linearity Range | 10-60 µg/mL | A similar or broader range is expected, e.g., 0.1-100 µg/mL. |
| Correlation Coefficient (r²) | 0.9988 | ≥ 0.995 |
| Limit of Detection (LOD) | 0.0011 µg/mL | Dependent on instrumentation, typically in the low ng/mL to pg/mL range. |
| Limit of Quantification (LOQ) | 0.0037 µg/mL | Dependent on instrumentation, typically in the low ng/mL to pg/mL range. |
| Accuracy (% Recovery) | 94.07% - 113.82% | Typically within 80-120% |
| Precision (%RSD) | 1.19% - 2.37% | Intra-day and inter-day precision should be ≤ 15% |
Experimental Protocols
This section provides a detailed methodology for the analysis of methyl cinnamate in essential oil samples using GC-MS.
1. Sample Preparation: Liquid-Liquid Extraction
This protocol is suitable for extracting methyl cinnamate from a liquid matrix, such as a diluted essential oil.
-
Materials:
-
Essential oil sample
-
Hexane (or another suitable organic solvent like dichloromethane or ethyl acetate)
-
Anhydrous sodium sulfate
-
Vortex mixer
-
Centrifuge
-
Pipettes
-
GC vials with inserts
-
-
Procedure:
-
Accurately weigh approximately 100 mg of the essential oil into a 10 mL volumetric flask.
-
Add hexane to the mark and mix thoroughly to create a stock solution.
-
Prepare a working solution by diluting the stock solution with hexane to a final concentration within the expected linear range of the instrument (e.g., 10 µg/mL).
-
For complex matrices, a liquid-liquid extraction may be necessary to remove interferences. Mix 1 mL of the diluted sample with 1 mL of a suitable immiscible solvent.
-
Vortex the mixture for 2 minutes to ensure thorough mixing.
-
Centrifuge the mixture at 3000 rpm for 10 minutes to separate the layers.
-
Carefully transfer the organic layer (top layer if using hexane) to a clean tube.
-
Dry the organic extract by passing it through a small column containing anhydrous sodium sulfate.
-
Transfer the dried extract to a GC vial for analysis.
-
2. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
-
GC Conditions:
-
Column: HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent nonpolar capillary column.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Inlet Temperature: 250 °C.
-
Injection Volume: 1 µL.
-
Injection Mode: Splitless or split (e.g., 50:1), depending on the sample concentration.
-
Oven Temperature Program:
-
Initial temperature: 70 °C, hold for 2 minutes.
-
Ramp to 150 °C at a rate of 10 °C/min.
-
Ramp to 250 °C at a rate of 20 °C/min, hold for 5 minutes.
-
-
-
MS Conditions:
-
Ion Source Temperature: 230 °C.
-
Ionization Energy: 70 eV.
-
Mass Range: m/z 40-400.
-
Scan Mode: Full scan for qualitative analysis and identification. For quantitative analysis, selected ion monitoring (SIM) mode can be used for enhanced sensitivity and selectivity. The characteristic ions for methyl cinnamate are m/z 162 (molecular ion), 131, 103, and 77.[1]
-
3. Data Analysis and Quantification
-
Identification: The identification of methyl cinnamate is confirmed by comparing its retention time and mass spectrum with that of a pure standard and by matching the mass spectrum with a reference library (e.g., NIST).
-
Quantification: A calibration curve is constructed by injecting a series of standard solutions of methyl cinnamate at different concentrations. The peak area of the target ion (e.g., m/z 131) is plotted against the concentration. The concentration of methyl cinnamate in the sample is then determined by interpolating its peak area on the calibration curve.
Mandatory Visualizations
References
Application Note: Quantification of Methyl (E)-cinnamate in Food Matrices using Methyl (E)-cinnamate-d5 as an Internal Standard
Introduction
Methyl (E)-cinnamate is a naturally occurring compound found in various fruits, spices, and essential oils, contributing to their characteristic aroma and flavor.[1] It is also used as a flavoring agent in the food industry.[1] Accurate quantification of Methyl (E)-cinnamate in complex food matrices is crucial for quality control, authenticity assessment, and regulatory compliance. The use of a stable isotope-labeled internal standard, such as Methyl (E)-cinnamate-d5, is the preferred method for achieving high accuracy and precision in quantitative analysis by compensating for matrix effects and variations in sample preparation and instrument response.[2] This application note describes a robust and sensitive method for the determination of Methyl (E)-cinnamate in food samples using Gas Chromatography-Mass Spectrometry (GC-MS) with this compound as an internal standard.
Principle
A known amount of this compound is added to the food sample prior to extraction. The endogenous Methyl (E)-cinnamate and the deuterated internal standard are then co-extracted from the matrix. Following cleanup, the extract is analyzed by GC-MS. The quantification of Methyl (E)-cinnamate is based on the ratio of the peak area of the analyte to the peak area of the internal standard. This stable isotope dilution technique minimizes errors arising from sample loss during preparation and injection variability.
Target Analyte and Internal Standard
| Compound | Chemical Formula | Molecular Weight ( g/mol ) |
| Methyl (E)-cinnamate | C₁₀H₁₀O₂ | 162.18[1] |
| This compound | C₁₀H₅D₅O₂ | 167.21 |
Experimental Protocols
Sample Preparation: QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) Method
The QuEChERS method is a streamlined approach that combines extraction and cleanup, making it suitable for a wide range of food matrices.[3]
Materials:
-
Homogenized food sample (e.g., fruit puree, spice powder)
-
This compound internal standard solution (10 µg/mL in acetonitrile)
-
Acetonitrile (ACN)
-
Water (LC-MS grade)
-
Magnesium sulfate (MgSO₄), anhydrous
-
Sodium chloride (NaCl)
-
Dispersive SPE (dSPE) kit for cleanup (e.g., containing MgSO₄, primary secondary amine (PSA), and C18)
Procedure:
-
Weigh 10 g of the homogenized food sample into a 50 mL centrifuge tube.
-
Add 100 µL of the 10 µg/mL this compound internal standard solution.
-
Add 10 mL of acetonitrile.
-
Cap the tube and vortex vigorously for 1 minute.
-
Add the QuEChERS extraction salts (e.g., 4 g MgSO₄ and 1 g NaCl).
-
Immediately cap and shake vigorously for 1 minute.
-
Centrifuge at 4000 rpm for 5 minutes.
-
Transfer a 1 mL aliquot of the upper acetonitrile layer to a dSPE cleanup tube.
-
Vortex for 30 seconds.
-
Centrifuge at 10000 rpm for 2 minutes.
-
Transfer the supernatant to an autosampler vial for GC-MS analysis.
Instrumentation: Gas Chromatography-Mass Spectrometry (GC-MS)
Instrumentation and Conditions:
| Parameter | Setting |
| Gas Chromatograph | Agilent 7890B GC system (or equivalent)[4] |
| Mass Spectrometer | Agilent 5977B MSD (or equivalent) |
| Column | HP-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Injector | Split/splitless, operated in splitless mode |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Temperatures | |
| Inlet | 250 °C[4] |
| Transfer Line | 280 °C |
| Ion Source | 230 °C |
| Quadrupole | 150 °C |
| Oven Program | Initial: 80 °C, hold for 1 minRamp: 10 °C/min to 280 °CHold at 280 °C for 5 minutes |
| Injection Volume | 1 µL |
| MS Acquisition Mode | Selected Ion Monitoring (SIM) |
SIM Ions:
| Compound | Quantifier Ion (m/z) | Qualifier Ion(s) (m/z) |
| Methyl (E)-cinnamate | 131 | 103, 77 |
| This compound | 136 | 108, 82 |
Data Presentation
Table 1: Method Performance Characteristics (Illustrative Data)
This table presents typical performance data expected for this analytical method.
| Parameter | Result |
| Linearity (r²) | > 0.995 |
| Calibration Range | 1 - 1000 ng/mL |
| Limit of Detection (LOD) | 0.5 µg/kg |
| Limit of Quantification (LOQ) | 1.5 µg/kg |
| Recovery (%) | 85 - 110% |
| Precision (RSD %) | < 15% |
Table 2: Sample Analysis Results (Illustrative Data)
This table shows example results for the quantification of Methyl (E)-cinnamate in various food samples.
| Sample ID | Matrix | Methyl (E)-cinnamate Concentration (µg/kg) | Recovery of Internal Standard (%) |
| Sample 001 | Strawberry Puree | 45.2 | 98 |
| Sample 002 | Cinnamon Powder | 850.6 | 92 |
| Sample 003 | Fruit Juice | 12.8 | 105 |
Visualizations
Experimental Workflow
Caption: General Workflow for Analysis of Methyl (E)-cinnamate.
QuEChERS Protocol Workflow
Caption: Detailed QuEChERS Protocol Workflow.
References
Quantitative Analysis of Methyl Cinnamate in Essential Oils: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl cinnamate is an aromatic organic compound found naturally in a variety of plants, including basil (Ocimum species), cinnamon, and some fruits. It is a key aroma component in many essential oils and is widely used in the fragrance, flavor, and pharmaceutical industries. Accurate quantification of methyl cinnamate is crucial for the quality control of essential oils, ensuring their authenticity, and for the development of new therapeutic agents. This document provides detailed application notes and protocols for the quantitative analysis of methyl cinnamate in essential oils using Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC).
Analytical Methods Overview
The two primary analytical techniques for the quantitative analysis of methyl cinnamate in essential oils are Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC).
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is the most common and powerful technique for analyzing volatile compounds like those found in essential oils.[1] GC separates the components of a mixture based on their boiling points and interaction with a stationary phase, while MS identifies and quantifies the separated components based on their mass-to-charge ratio. For accurate quantification, a Flame Ionization Detector (FID) is often preferred due to its linear response over a wide concentration range, while MS is used for confident identification.[2]
-
High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique that separates components based on their affinity to a stationary phase and a liquid mobile phase. While less common for volatile compounds, HPLC, particularly with a Diode Array Detector (DAD), can be a robust method for quantifying less volatile or thermally sensitive compounds in essential oils and can be a suitable alternative to GC.[3][4]
Data Presentation
The following tables summarize quantitative data for methyl cinnamate in various essential oils, as determined by GC-MS, and typical validation parameters for analytical methods.
Table 1: Methyl Cinnamate Content in Various Essential Oils Determined by GC-MS
| Essential Oil Source | Plant Part | Methyl Cinnamate Content (%) | Reference |
| Basil (Ocimum canum Sims) | Aerial parts | Major Component | [5] |
| Basil (Ocimum basilicum L. var. purpurascens) | Aerial parts | 15.05 | |
| Basil (Ocimum basilicum L. var. basilicum) | Aerial parts | 0.45 | |
| Cinnamon (Cinnamomum verum) | Bark | Not Reported as a major component | [3] |
Table 2: Typical Method Validation Parameters for Quantitative Analysis of Essential Oil Components
| Parameter | GC-MS/MS | HPLC-DAD |
| Linearity (R²) | ≥ 0.998 | > 0.999 |
| Accuracy (Recovery %) | 80.23 – 115.41 % | 97.63 - 103.84% |
| Precision (RSD %) | Intra-day: ≤ 12.03 %, Inter-day: ≤ 11.34 % | < 2% |
| Limit of Detection (LOD) | Analyte dependent | 9.4 µg/mL (for Methyl Jasmonate) |
| Limit of Quantification (LOQ) | Analyte dependent | 28.5 µg/mL (for Methyl Jasmonate) |
Note: The HPLC validation parameters are for a similar compound (methyl jasmonate) and can be considered indicative for a validated methyl cinnamate method.[6]
Experimental Protocols
Protocol 1: Quantitative Analysis of Methyl Cinnamate by GC-MS
This protocol is based on established methods for the analysis of essential oil components.[5]
1. Sample Preparation:
-
Dilute the essential oil sample in a suitable volatile solvent (e.g., hexane or ethanol). A common dilution is 1:10 (v/v).
-
Vortex the solution to ensure homogeneity.
-
If necessary, filter the diluted sample through a 0.45 µm syringe filter into a GC vial.
2. GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890B GC system or equivalent.
-
Mass Spectrometer: Agilent 7000C GC/MS Triple Quad or equivalent.
-
Column: HP-5MS (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Injector: Split/splitless, operated in split mode (e.g., 50:1 split ratio).
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.[4]
-
Temperatures:
-
Oven Temperature Program:
-
Initial temperature: 70 °C, hold for 3 minutes.
-
Ramp: 5 °C/min to 100 °C, hold for 1 minute.
-
Ramp: 120 °C/min to 246 °C, hold for 3 minutes.[4]
-
-
Mass Spectrometer Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-450.
-
3. Calibration:
-
Prepare a series of standard solutions of pure methyl cinnamate in the same solvent used for the sample at concentrations spanning the expected range in the samples (e.g., 0.1 to 10 µg/mL).
-
Inject each standard solution into the GC-MS under the same conditions as the samples.
-
Construct a calibration curve by plotting the peak area of methyl cinnamate against its concentration.
4. Data Analysis:
-
Identify the methyl cinnamate peak in the sample chromatogram by comparing its retention time and mass spectrum with that of the standard. The Kovats retention index can also be used for confirmation.
-
Integrate the peak area of methyl cinnamate in the sample chromatogram.
-
Quantify the concentration of methyl cinnamate in the sample using the calibration curve.
Protocol 2: Quantitative Analysis of Methyl Cinnamate by HPLC-DAD
This protocol is adapted from a validated method for a similar compound, methyl jasmonate, and general HPLC methods for essential oil components.[6]
1. Sample Preparation:
-
Accurately weigh a known amount of the essential oil and dissolve it in a suitable solvent (e.g., methanol or acetonitrile).
-
Dilute the solution to a known volume to achieve a concentration within the linear range of the calibration curve.
-
Filter the solution through a 0.22 µm syringe filter into an HPLC vial.
2. HPLC Instrumentation and Conditions:
-
HPLC System: Agilent 1260 Infinity II platform or equivalent, with a quaternary pump, autosampler, and Diode Array Detector (DAD).
-
Column: C18 analytical column (e.g., 250 × 4.6 mm, 5 µm).[6]
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 75:25 v/v).[6] The mobile phase should be filtered and degassed.
-
Flow Rate: 1.0 mL/min.[6]
-
Column Temperature: 35 °C.
-
Injection Volume: 10-20 µL.
-
Detection: DAD detection at the maximum absorbance wavelength of methyl cinnamate (approximately 278 nm).
3. Calibration:
-
Prepare a stock solution of pure methyl cinnamate in the mobile phase.
-
From the stock solution, prepare a series of standard solutions at different concentrations (e.g., 25–300 µg/mL).[6]
-
Inject each standard solution into the HPLC system.
-
Generate a calibration curve by plotting the peak area against the concentration.
4. Data Analysis:
-
Identify the methyl cinnamate peak in the sample chromatogram based on its retention time compared to the standard.
-
Integrate the peak area of methyl cinnamate.
-
Calculate the concentration of methyl cinnamate in the sample using the regression equation from the calibration curve.
Visualizations
Caption: Experimental workflow for the quantitative analysis of methyl cinnamate.
Caption: Logical relationship for selecting an analytical method.
References
- 1. academics.su.edu.krd [academics.su.edu.krd]
- 2. shimadzu.com [shimadzu.com]
- 3. Simultaneous HPLC Determination of 22 Components of Essential Oils; Method Robustness with Experimental Design - PMC [pmc.ncbi.nlm.nih.gov]
- 4. hrcak.srce.hr [hrcak.srce.hr]
- 5. Extraction of essential oil from methyl cinnamate basil (Ocimum canum Sims) with high yield in a short time using enzyme pretreatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Development of a validated RP-HPLC/DAD method for the quantitative determination of methyl jasmonate in an insect repellent semi-solid formulation - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Quantification of Methyl Cinnamate in Human Plasma using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note details a robust and sensitive method for the quantification of methyl cinnamate in human plasma. The protocol employs a protein precipitation (PPT) followed by liquid-liquid extraction (LLE) for sample preparation, ensuring high recovery and minimal matrix effects. Chromatographic separation is achieved using a C18 reversed-phase column, and detection is performed via tandem mass spectrometry (MS/MS) in Multiple Reaction Monitoring (MRM) mode. This method is suitable for pharmacokinetic studies and other research applications requiring accurate measurement of methyl cinnamate in a complex biological matrix.
Introduction
Methyl cinnamate is a naturally occurring ester found in various plants and is widely used in the food and fragrance industries. Its potential therapeutic applications have led to an increased interest in its pharmacokinetic profile. Accurate quantification in biological matrices like plasma is crucial for these studies. This document provides a detailed protocol for sample preparation and LC-MS/MS analysis of methyl cinnamate in human plasma. The chosen sample preparation method, a combination of protein precipitation and liquid-liquid extraction, is designed to efficiently remove proteins and phospholipids, which can interfere with the analysis and damage the analytical column.
Physicochemical Properties of Methyl Cinnamate
A summary of the key physicochemical properties of methyl cinnamate is presented in Table 1. Its low solubility in water and good solubility in organic solvents are key factors in the design of the extraction protocol.[1][2][3][4][5]
| Property | Value | Reference |
| Molecular Formula | C₁₀H₁₀O₂ | [1] |
| Molecular Weight | 162.19 g/mol | [1] |
| Melting Point | 34-38 °C | [4] |
| Boiling Point | 261-262 °C | [4] |
| Water Solubility | Insoluble | [1][2][3] |
| LogP | 2.6 | [1] |
| Appearance | White crystalline solid | [6] |
Experimental Protocols
Materials and Reagents
-
Methyl Cinnamate (analytical standard)
-
Ethyl Cinnamate (Internal Standard, IS)
-
Acetonitrile (LC-MS grade)
-
Methyl tert-butyl ether (MTBE) (HPLC grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
-
Human plasma (K₂EDTA)
-
Polypropylene microcentrifuge tubes (1.5 mL)
-
Centrifuge
-
Vortex mixer
-
Nitrogen evaporator
Standard Solutions Preparation
Stock Solutions (1 mg/mL):
-
Accurately weigh 10 mg of methyl cinnamate and ethyl cinnamate (IS) into separate 10 mL volumetric flasks.
-
Dissolve in and bring to volume with acetonitrile.
Working Standard Solutions:
-
Prepare a series of working standard solutions of methyl cinnamate by serial dilution of the stock solution with a 50:50 acetonitrile/water mixture to achieve concentrations for calibration curve points (e.g., 1, 5, 10, 50, 100, 500, 1000 ng/mL).
-
Prepare a working internal standard solution of ethyl cinnamate at a concentration of 100 ng/mL by diluting the IS stock solution with acetonitrile.
Sample Preparation
A combination of protein precipitation and liquid-liquid extraction is used to isolate methyl cinnamate and the internal standard from plasma.
-
Spiking: To 100 µL of plasma sample (blank, calibration standard, or unknown), add 10 µL of the 100 ng/mL internal standard working solution (ethyl cinnamate). For calibration standards, add the appropriate concentration of methyl cinnamate working standard. For unknown samples, add 10 µL of the 50:50 acetonitrile/water mixture.
-
Protein Precipitation: Add 300 µL of cold acetonitrile to each tube.
-
Vortexing: Vortex the tubes vigorously for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifugation: Centrifuge the samples at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean 1.5 mL microcentrifuge tube.
-
Liquid-Liquid Extraction: Add 800 µL of methyl tert-butyl ether (MTBE) to the supernatant.
-
Vortexing: Vortex for 2 minutes to facilitate the extraction of the analyte and internal standard into the organic phase.
-
Centrifugation: Centrifuge at 5,000 x g for 5 minutes to separate the aqueous and organic layers.
-
Organic Layer Collection: Carefully transfer the upper organic layer (MTBE) to a new tube.
-
Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 35°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the mobile phase (e.g., 50:50 acetonitrile/water with 0.1% formic acid).
-
Vortex and Transfer: Vortex briefly and transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Conditions
| Parameter | Condition |
| LC System | Standard HPLC or UHPLC system |
| Column | C18 reversed-phase, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 40% B to 95% B over 3 min, hold at 95% B for 1 min, return to 40% B and equilibrate for 1 min |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
| MS System | Triple quadrupole mass spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | Methyl Cinnamate: To be determined empirically (e.g., m/z 163.1 -> 131.1)Ethyl Cinnamate (IS): To be determined empirically (e.g., m/z 177.1 -> 149.1) |
| Collision Energy | To be optimized for each transition |
| Dwell Time | 100 ms |
Note: The MRM transitions and collision energies should be optimized by infusing the pure compounds into the mass spectrometer.
Data Presentation
The following table represents typical validation data for the described method.
| Parameter | Result |
| Linearity Range | 1 - 1000 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL |
| Intra-day Precision (%CV) | < 10% |
| Inter-day Precision (%CV) | < 12% |
| Accuracy (% bias) | Within ±15% |
| Recovery | > 85% |
| Matrix Effect | Minimal (< 15%) |
Sample Handling and Stability
Given that methyl cinnamate is an ester, it may be susceptible to hydrolysis by plasma esterases. Therefore, specific handling and storage procedures are critical.
-
Blood Collection: Collect blood samples in tubes containing potassium EDTA (K₂EDTA).
-
Plasma Separation: Separate plasma from whole blood by centrifugation within 30 minutes of collection at 4°C.
-
Storage: Store plasma samples at -80°C until analysis.
-
Stability: Methyl cinnamate stability in plasma should be evaluated under short-term (bench-top), long-term (frozen), and freeze-thaw conditions.[7][8][9]
Internal Standard Selection
Visualization of Experimental Workflow
References
- 1. Methyl Cinnamate | C10H10O2 | CID 637520 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chembk.com [chembk.com]
- 3. Methyl cinnamate | 103-26-4 [chemicalbook.com]
- 4. Methyl cinnamate - Wikipedia [en.wikipedia.org]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. ScenTree - Methyl cinnamate (CAS N° 103-26-4) [scentree.co]
- 7. Plasma Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 8. Plasma Stability Assay | Domainex [domainex.co.uk]
- 9. Determination of the stability of drugs in plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: Quantitative Analysis of Methyl (E)-cinnamate using Isotope Dilution Mass Spectrometry with Methyl (E)-cinnamate-d5
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the quantitative analysis of Methyl (E)-cinnamate using Isotope Dilution Mass Spectrometry (IDMS) with Methyl (E)-cinnamate-d5 as an internal standard. This method offers high precision and accuracy, making it suitable for various applications, including flavor and fragrance analysis, food quality control, and pharmacokinetic studies. The use of a stable isotope-labeled internal standard minimizes variations arising from sample preparation and matrix effects, ensuring reliable quantification.
Introduction
Methyl (E)-cinnamate is a naturally occurring ester found in various plants and is widely used as a flavoring and fragrance agent.[1] Accurate quantification of this compound is crucial for quality control in the food and cosmetic industries, as well as for research in pharmacokinetics and metabolomics. Isotope Dilution Mass Spectrometry (IDMS) is a powerful analytical technique that provides a high degree of accuracy and precision for quantitative analysis.[2] This method involves the addition of a known amount of a stable isotope-labeled version of the analyte, in this case, this compound, to the sample. The ratio of the unlabeled analyte to the labeled internal standard is then measured by mass spectrometry. Since the analyte and the internal standard exhibit nearly identical chemical and physical properties, any sample loss or variation during sample preparation and analysis affects both compounds equally, leading to a highly reliable measurement.
Principle of Isotope Dilution Mass Spectrometry
The core principle of IDMS lies in the addition of a known quantity of an isotopically labeled standard to a sample containing the analyte of interest. After allowing the standard and analyte to equilibrate within the sample matrix, the mixture is processed and analyzed by mass spectrometry, typically coupled with a chromatographic separation technique like Gas Chromatography (GC) or Liquid Chromatography (LC).
The mass spectrometer distinguishes between the analyte and the internal standard based on their mass-to-charge (m/z) ratio difference, which is due to the isotopic label (in this case, deuterium). The concentration of the analyte in the original sample is then calculated based on the measured isotope ratio and the known amount of the added internal standard.
Experimental Workflow
The general workflow for the IDMS analysis of Methyl (E)-cinnamate is depicted in the following diagram:
Detailed Experimental Protocol
This protocol provides a representative method for the analysis of Methyl (E)-cinnamate in a liquid matrix (e.g., a beverage or biological fluid).
Materials and Reagents
-
Methyl (E)-cinnamate (analytical standard, >99% purity)
-
This compound (internal standard, >98% isotopic purity)
-
Methanol (HPLC grade)
-
Dichloromethane (GC grade)
-
Anhydrous Sodium Sulfate
-
Deionized Water
-
Sample Vials (2 mL, amber, with PTFE septa)
Standard Solution Preparation
-
Primary Stock Solution of Methyl (E)-cinnamate (1 mg/mL): Accurately weigh 10 mg of Methyl (E)-cinnamate and dissolve it in 10 mL of methanol.
-
Primary Stock Solution of this compound (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve it in 10 mL of methanol.
-
Working Standard Solutions: Prepare a series of calibration standards by serially diluting the primary stock solution of Methyl (E)-cinnamate with methanol to achieve concentrations ranging from 1 ng/mL to 1000 ng/mL.
-
Internal Standard Spiking Solution (10 µg/mL): Dilute the primary stock solution of this compound with methanol.
Sample Preparation
-
Spiking: To 1 mL of the liquid sample in a glass tube, add 10 µL of the 10 µg/mL internal standard spiking solution (final concentration of 100 ng/mL). Vortex for 30 seconds to ensure thorough mixing and equilibration.
-
Liquid-Liquid Extraction (LLE):
-
Add 2 mL of dichloromethane to the spiked sample.
-
Vortex vigorously for 2 minutes.
-
Centrifuge at 3000 rpm for 10 minutes to separate the layers.
-
Carefully transfer the lower organic layer (dichloromethane) to a clean tube.
-
Repeat the extraction with another 2 mL of dichloromethane and combine the organic layers.
-
-
Drying and Concentration:
-
Pass the combined organic extract through a small column containing anhydrous sodium sulfate to remove any residual water.
-
Evaporate the solvent under a gentle stream of nitrogen at room temperature to a final volume of approximately 100 µL.
-
-
Transfer: Transfer the concentrated extract to a 2 mL amber GC vial for analysis.
GC-MS Analysis
-
Gas Chromatograph (GC) Conditions:
-
Column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.
-
Injector Temperature: 250°C
-
Injection Volume: 1 µL (splitless mode)
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 1 minute.
-
Ramp: 10°C/min to 250°C.
-
Hold: 5 minutes at 250°C.
-
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
-
Mass Spectrometer (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Ion Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Acquisition Mode: Selected Ion Monitoring (SIM)
-
Ions to Monitor:
-
Methyl (E)-cinnamate: m/z 162 (molecular ion), 131, 103
-
This compound: m/z 167 (molecular ion), 136, 108
-
-
Data Presentation and Quantification
A calibration curve is constructed by plotting the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the analyte in the calibration standards. The concentration of Methyl (E)-cinnamate in the unknown samples is then determined from this calibration curve.
Table 1: Representative Quantitative Data
| Parameter | Value |
| Calibration Curve Range | 1 - 1000 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Limit of Detection (LOD) | 0.5 ng/mL |
| Limit of Quantification (LOQ) | 1 ng/mL |
| Accuracy (% Recovery) | 95 - 105% |
| Precision (% RSD) | < 10% |
Note: The values presented in this table are representative and may vary depending on the specific instrumentation and matrix used.
Logical Relationship for Quantification
The relationship between the measured signals and the final concentration is outlined in the diagram below.
References
Application Note: Quantitative Analysis of Methyl (E)-cinnamate in Beverages using LC-MS/MS with a Deuterated Internal Standard
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust and sensitive method for the quantification of Methyl (E)-cinnamate in beverage matrices using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). To ensure accuracy and precision, a stable isotope-labeled internal standard, Methyl (E)-cinnamate-d5, is employed. The protocol covers the preparation of calibration standards, a detailed sample preparation procedure based on the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method, optimized LC-MS/MS parameters, and data analysis for constructing a reliable calibration curve. This method is suitable for quality control in the food and beverage industry, as well as for research applications involving flavor and fragrance compounds.
Introduction
Methyl (E)-cinnamate is a naturally occurring ester found in various plants and is widely used as a flavoring and fragrance agent in the food, beverage, and cosmetic industries.[1] Its characteristic fruity and balsamic aroma contributes significantly to the sensory profile of many products. Accurate quantification of Methyl (E)-cinnamate is crucial for ensuring product consistency, meeting regulatory requirements, and for research into flavor chemistry.
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful analytical technique for the selective and sensitive quantification of compounds in complex matrices.[2] The use of a stable isotope-labeled internal standard, such as this compound, is a critical component of a robust quantitative LC-MS/MS method. The internal standard co-elutes with the analyte and experiences similar matrix effects and ionization suppression or enhancement, allowing for accurate correction and leading to more precise and reliable results.
This application note provides a comprehensive protocol for developing a calibration curve for Methyl (E)-cinnamate using this compound as an internal standard, with a specific application for beverage analysis.
Experimental Protocols
Materials and Reagents
-
Methyl (E)-cinnamate (≥99% purity)
-
This compound (≥98% purity)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water (18.2 MΩ·cm)
-
QuEChERS extraction salts (e.g., magnesium sulfate, sodium chloride, sodium citrate)
-
Dispersive solid-phase extraction (dSPE) sorbents (e.g., PSA, C18)
-
50 mL polypropylene centrifuge tubes
-
15 mL polypropylene centrifuge tubes
-
Syringe filters (0.22 µm)
-
Autosampler vials
Preparation of Stock and Working Solutions
2.1. Stock Solutions (1 mg/mL)
-
Methyl (E)-cinnamate Stock: Accurately weigh approximately 10 mg of Methyl (E)-cinnamate and dissolve it in 10 mL of methanol in a volumetric flask.
-
This compound (Internal Standard) Stock: Accurately weigh approximately 10 mg of this compound and dissolve it in 10 mL of methanol in a volumetric flask.
2.2. Working Solutions
-
Intermediate Analyte Solution (10 µg/mL): Dilute 100 µL of the 1 mg/mL Methyl (E)-cinnamate stock solution to 10 mL with methanol.
-
Internal Standard Working Solution (1 µg/mL): Dilute 100 µL of the 1 mg/mL this compound stock solution to 100 mL with methanol.
Calibration Curve Preparation
Prepare a series of calibration standards by spiking the appropriate volume of the intermediate analyte solution into a blank matrix extract (e.g., a beverage known to be free of Methyl (E)-cinnamate). A constant amount of the internal standard working solution is added to each calibration standard.
Table 1: Preparation of Calibration Curve Standards
| Calibration Level | Concentration (ng/mL) | Volume of Intermediate Analyte Solution (µL) | Volume of Internal Standard Working Solution (µL) | Final Volume (mL) |
| 1 | 1 | 1 | 100 | 1 |
| 2 | 5 | 5 | 100 | 1 |
| 3 | 10 | 10 | 100 | 1 |
| 4 | 50 | 50 | 100 | 1 |
| 5 | 100 | 100 | 100 | 1 |
| 6 | 250 | 250 | 100 | 1 |
| 7 | 500 | 500 | 100 | 1 |
Note: The final concentration of the internal standard in each sample will be 100 ng/mL.
Sample Preparation (QuEChERS Method for Beverages)
-
For carbonated beverages, degas the sample by sonication for 10-15 minutes.
-
Transfer 10 mL of the beverage sample into a 50 mL polypropylene centrifuge tube.
-
Add 100 µL of the 1 µg/mL this compound internal standard working solution.
-
Add 10 mL of acetonitrile to the tube.
-
Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate, 0.5 g disodium citrate sesquihydrate).[3]
-
Cap the tube and shake vigorously for 1 minute.
-
Centrifuge the tube at ≥3000 x g for 5 minutes.
-
Transfer a 1 mL aliquot of the upper acetonitrile layer to a 15 mL dSPE tube containing PSA and C18 sorbents.
-
Vortex for 30 seconds.
-
Centrifuge at ≥3000 x g for 5 minutes.
-
Take the supernatant, filter through a 0.22 µm syringe filter, and transfer to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Analysis
5.1. Liquid Chromatography Conditions
| Parameter | Value |
| Column | C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | 5% B to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
5.2. Mass Spectrometry Conditions
The mass spectrometer should be operated in Multiple Reaction Monitoring (MRM) mode with positive electrospray ionization (ESI+).
Determination of MRM Transitions:
-
Direct Infusion: Infuse a standard solution of Methyl (E)-cinnamate (approx. 1 µg/mL in 50:50 acetonitrile:water with 0.1% formic acid) directly into the mass spectrometer.
-
Precursor Ion Identification: Perform a full scan (Q1 scan) to identify the protonated molecule [M+H]⁺. For Methyl (E)-cinnamate (C₁₀H₁₀O₂), the expected m/z is approximately 163.1.
-
Product Ion Scan: Perform a product ion scan (MS2) on the identified precursor ion (m/z 163.1) to identify the most abundant and stable fragment ions. Likely fragments for esters include the loss of the methoxy group (-OCH₃) or the entire ester group.
-
MRM Transition Selection: Select the most intense and specific precursor-product ion pairs for MRM analysis. At least two transitions should be selected for each compound for quantification and qualification.
-
Repeat for Internal Standard: Repeat steps 1-4 for this compound. The expected precursor ion [M+H]⁺ will be approximately m/z 168.1 (assuming d5 on the phenyl ring). The fragmentation pattern should be similar to the non-deuterated standard.
-
Collision Energy Optimization: For each selected MRM transition, perform a collision energy optimization to determine the voltage that yields the highest product ion intensity.
Table 2: Proposed and Theoretical MRM Transitions
| Compound | Precursor Ion (m/z) | Product Ion (m/z) - To be determined | Collision Energy (eV) - To be optimized |
| Methyl (E)-cinnamate | 163.1 | e.g., 131.1 (loss of CH₃OH), 103.1 (styrene fragment) | Optimize |
| This compound | 168.1 | e.g., 136.1, 108.1 | Optimize |
Data Analysis and Results
-
Calibration Curve Construction: Plot the ratio of the peak area of Methyl (E)-cinnamate to the peak area of this compound against the concentration of Methyl (E)-cinnamate for each calibration standard.
-
Linear Regression: Perform a linear regression on the calibration curve data. The curve should have a correlation coefficient (R²) of ≥0.99.
-
Quantification: Determine the concentration of Methyl (E)-cinnamate in unknown samples by calculating the analyte/internal standard peak area ratio and using the linear regression equation from the calibration curve.
Table 3: Example Calibration Curve Data
| Concentration (ng/mL) | Analyte Peak Area | IS Peak Area | Peak Area Ratio (Analyte/IS) |
| 1 | 15,234 | 1,510,876 | 0.010 |
| 5 | 78,912 | 1,523,456 | 0.052 |
| 10 | 155,678 | 1,509,876 | 0.103 |
| 50 | 780,123 | 1,532,109 | 0.509 |
| 100 | 1,543,987 | 1,515,678 | 1.019 |
| 250 | 3,876,543 | 1,525,432 | 2.541 |
| 500 | 7,789,123 | 1,518,901 | 5.128 |
Visualization of Experimental Workflow
Caption: Experimental workflow for the quantification of Methyl (E)-cinnamate.
Conclusion
This application note provides a detailed and reliable method for the quantification of Methyl (E)-cinnamate in beverage samples using LC-MS/MS with a deuterated internal standard. The use of this compound ensures high accuracy and precision by compensating for matrix effects and variations in sample preparation and instrument response. The described QuEChERS sample preparation protocol is efficient and effective for complex matrices. This method can be readily implemented in quality control and research laboratories for the routine analysis of Methyl (E)-cinnamate.
References
Application Notes and Protocols: Metabolomics in Pharmacokinetic Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metabolomics, the comprehensive analysis of small molecules (metabolites) within a biological system, is a powerful tool for elucidating the intricate interactions between a drug and a host organism. Its application in pharmacokinetic (PK) studies provides a deeper understanding of drug absorption, distribution, metabolism, and excretion (ADME). By simultaneously measuring hundreds to thousands of endogenous and exogenous metabolites, metabolomics offers a dynamic snapshot of the biochemical perturbations induced by a drug, enabling the identification of biomarkers for efficacy and toxicity, and paving the way for personalized medicine.[1][2][3] This document provides detailed application notes and protocols for leveraging metabolomics in your pharmacokinetic research.
Applications in Drug Development
Metabolomics is being increasingly integrated into various stages of the drug development pipeline:
-
Preclinical Studies: In animal models, metabolomics can help in understanding a drug's mechanism of action, identifying potential safety liabilities early on, and providing a rationale for dose selection.[3]
-
Clinical Trials: In human studies, metabolomics can be used to stratify patient populations based on their metabolic profiles, predict drug response, and monitor for adverse drug reactions.[4]
-
Personalized Medicine: By identifying individual metabolic signatures that correlate with drug efficacy and toxicity, pharmacometabolomics aims to tailor drug therapy to the individual, optimizing therapeutic outcomes while minimizing adverse effects.[1]
Quantitative Data Summary
Metabolomic analysis generates vast datasets that can be mined for quantitative insights into a drug's pharmacokinetic profile. The following tables illustrate how quantitative metabolomics data can be structured to present key findings from a pharmacokinetic study.
Table 1: Drug and Metabolite Concentrations Over Time in Plasma
This table shows the mean plasma concentrations of a parent drug and its major metabolites at various time points following administration. This data is crucial for determining key pharmacokinetic parameters.
| Time (hours) | Parent Drug (ng/mL) | Metabolite 1 (ng/mL) | Metabolite 2 (ng/mL) |
| 0 (Pre-dose) | 0 | 0 | 0 |
| 0.5 | 150.2 ± 15.3 | 25.1 ± 3.1 | 10.5 ± 1.8 |
| 1 | 280.5 ± 25.8 | 80.7 ± 9.2 | 35.2 ± 4.5 |
| 2 | 450.1 ± 42.1 | 150.3 ± 18.5 | 70.8 ± 8.9 |
| 4 | 320.6 ± 30.5 | 210.9 ± 22.4 | 110.4 ± 12.3 |
| 8 | 150.8 ± 14.9 | 180.2 ± 19.1 | 95.6 ± 10.1 |
| 12 | 70.3 ± 8.1 | 120.5 ± 13.5 | 60.7 ± 7.2 |
| 24 | 10.1 ± 1.5 | 40.1 ± 5.3 | 20.3 ± 2.9 |
Data are presented as mean ± standard deviation.
Table 2: Key Pharmacokinetic Parameters of Parent Drug and Metabolites
This table summarizes the calculated pharmacokinetic parameters for the parent drug and its metabolites, providing a concise overview of their disposition in the body.[5][6][7]
| Parameter | Parent Drug | Metabolite 1 | Metabolite 2 |
| Cmax (ng/mL) | 460.5 | 215.4 | 115.2 |
| Tmax (hr) | 2.0 | 4.0 | 4.0 |
| AUC (0-t) (ng*hr/mL) | 2540.7 | 2180.5 | 1050.9 |
| t1/2 (hr) | 5.5 | 8.2 | 7.8 |
| CL/F (L/hr) | 39.4 | - | - |
| Vd/F (L) | 300.1 | - | - |
Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; AUC(0-t): Area under the plasma concentration-time curve from time 0 to the last measurable concentration; t1/2: Elimination half-life; CL/F: Apparent total clearance; Vd/F: Apparent volume of distribution.
Table 3: Impact of Metabolomic Profile on Pharmacokinetic Parameters
This table illustrates how metabolomic data can be used to stratify subjects and reveal differences in pharmacokinetic parameters between metabolically distinct groups (e.g., "fast" vs. "slow" metabolizers as determined by a pre-dose metabolic signature).
| Parameter | "Fast Metabolizer" Group (n=10) | "Slow Metabolizer" Group (n=10) | p-value |
| Parent Drug AUC (nghr/mL) | 1850.3 ± 210.5 | 3231.1 ± 350.8 | <0.001 |
| Metabolite 1 AUC (nghr/mL) | 2890.7 ± 310.2 | 1470.3 ± 150.6 | <0.001 |
| Parent Drug t1/2 (hr) | 4.1 ± 0.5 | 7.9 ± 0.9 | <0.001 |
Data are presented as mean ± standard deviation. P-values are calculated using an independent t-test.
Experimental Protocols
Detailed and standardized experimental protocols are critical for obtaining high-quality, reproducible metabolomics data. Below are generalized protocols for LC-MS and NMR-based metabolomics studies.
Protocol 1: LC-MS-Based Metabolomics for Pharmacokinetic Studies
1. Sample Collection and Preparation
-
Blood Collection: Collect whole blood into tubes containing an appropriate anticoagulant (e.g., EDTA or heparin).
-
Plasma/Serum Separation: Centrifuge the blood samples at 2,000 x g for 15 minutes at 4°C. Carefully collect the supernatant (plasma or serum) and store immediately at -80°C until analysis.
-
Metabolite Extraction:
-
Thaw plasma/serum samples on ice.
-
To 100 µL of plasma/serum, add 400 µL of ice-cold methanol (containing internal standards) to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Incubate at -20°C for 20 minutes to enhance protein precipitation.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in a suitable solvent (e.g., 100 µL of 50% methanol in water) for LC-MS analysis.[8]
-
2. LC-MS Analysis
-
Instrumentation: Utilize a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled to a UHPLC system.
-
Chromatographic Separation:
-
Column: A reversed-phase C18 column is commonly used for separating a wide range of metabolites.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A typical gradient would start with a low percentage of mobile phase B, gradually increasing to a high percentage to elute a wide range of metabolites with varying polarities.
-
-
Mass Spectrometry:
-
Ionization Mode: Acquire data in both positive and negative electrospray ionization (ESI) modes to cover a broader range of metabolites.
-
Data Acquisition: Perform full scan MS from m/z 50 to 1000. For targeted analysis, use selected reaction monitoring (SRM) or parallel reaction monitoring (PRM).[8]
-
3. Data Processing and Analysis
-
Peak Picking and Alignment: Use software such as XCMS, MetaboAnalyst, or vendor-specific software to detect, align, and quantify metabolic features across all samples.
-
Metabolite Identification: Identify metabolites by matching their accurate mass, retention time, and MS/MS fragmentation patterns to spectral databases (e.g., METLIN, HMDB).
-
Statistical Analysis: Employ univariate and multivariate statistical methods (e.g., t-tests, ANOVA, PCA, PLS-DA) to identify metabolites that are significantly altered by the drug treatment.
Protocol 2: NMR-Based Metabolomics for Pharmacokinetic Studies
1. Sample Collection and Preparation
-
Sample Collection: Collect plasma or serum as described in the LC-MS protocol. Urine samples can also be used and should be collected in sterile containers and stored at -80°C.
-
Sample Preparation:
-
Thaw plasma/serum or urine samples on ice.
-
For plasma/serum, ultrafiltration can be used to remove proteins.
-
For urine, centrifuge at 13,000 x g for 10 minutes at 4°C to remove particulate matter.
-
To a specific volume of the sample (e.g., 500 µL), add a buffer solution (e.g., phosphate buffer) containing a chemical shift reference (e.g., TSP or DSS) and D₂O for field locking.[9][10][11]
-
2. NMR Analysis
-
Instrumentation: A high-field NMR spectrometer (e.g., 600 MHz or higher) equipped with a cryoprobe is recommended for optimal sensitivity and resolution.
-
NMR Experiments:
-
1D ¹H NMR: The standard one-dimensional proton NMR experiment with water suppression (e.g., using presaturation or NOESYGPPR) is the most common experiment for metabolomics.[12]
-
2D NMR: For metabolite identification, 2D experiments such as ¹H-¹H COSY (Correlation Spectroscopy) and ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence) can be performed on selected samples to resolve overlapping signals and aid in structural elucidation.
-
3. Data Processing and Analysis
-
Spectral Processing: Use software like Chenomx, MestReNova, or TopSpin for Fourier transformation, phase and baseline correction, and calibration of the spectra.
-
Binning and Quantification: The spectra can be divided into small integration regions (bins) of a defined width (e.g., 0.04 ppm). The area of each bin is integrated to provide a quantitative measure of the metabolites within that region. Alternatively, specific metabolite signals can be directly integrated for absolute quantification if an internal standard of known concentration is used.[10][13]
-
Statistical Analysis: Similar to LC-MS data, use multivariate statistical methods to analyze the binned or quantified data to identify metabolic changes related to the drug's pharmacokinetics.
Visualizations
Diagrams are essential for visualizing complex biological processes and experimental workflows. The following diagrams are generated using the Graphviz DOT language.
Experimental and Data Analysis Workflow
Xenobiotic Metabolism Pathway
This diagram illustrates the general phases of drug metabolism.
Tamoxifen Metabolism Pathway
This diagram shows the key metabolic pathways of the breast cancer drug Tamoxifen.
Conclusion
The integration of metabolomics into pharmacokinetic studies offers an unparalleled opportunity to gain a systems-level understanding of a drug's journey through the body. By providing a comprehensive view of the metabolic response to a xenobiotic challenge, this technology can significantly enhance the efficiency and success rate of drug development. The protocols and examples provided in these application notes serve as a guide for researchers to design and execute robust metabolomics studies, ultimately contributing to the development of safer and more effective medicines.
References
- 1. Pharmacokinetics in Pharmacometabolomics: Towards Personalized Medication - PMC [pmc.ncbi.nlm.nih.gov]
- 2. files.core.ac.uk [files.core.ac.uk]
- 3. researchgate.net [researchgate.net]
- 4. Pharmacometabolomics Reveals Irinotecan Mechanism of Action in Cancer Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 6. bioagilytix.com [bioagilytix.com]
- 7. researchgate.net [researchgate.net]
- 8. Metabolite identification and quantitation in LC-MS/MS-based metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Quantitative NMR Methods in Metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. flore.unifi.it [flore.unifi.it]
- 13. mdpi.com [mdpi.com]
Protocol for Spiking Samples with Deuterated Internal Standards in Mass Spectrometry-Based Quantification
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
Quantitative analysis by mass spectrometry (MS), particularly liquid chromatography-mass spectrometry (LC-MS), is a cornerstone of modern bioanalysis.[1][2] Achieving accurate and reproducible quantification of analytes in complex biological matrices is challenging due to variability in sample preparation, instrument response, and matrix effects.[1][3][4] The use of stable isotope-labeled internal standards (SIL-IS), especially deuterated internal standards, is the gold standard for mitigating these issues.[1][3][5] Deuterated internal standards are analogs of the analyte where one or more hydrogen atoms have been replaced with deuterium.[1] Because they are chemically and physically almost identical to the analyte, they co-elute during chromatography and experience similar ionization efficiencies and matrix effects, thus providing excellent correction for analytical variability.[1][3][5] This document provides a detailed protocol for the preparation and use of deuterated internal standards for spiking samples in quantitative MS-based workflows.
Key Considerations for Using Deuterated Internal Standards
Before proceeding with the experimental protocol, it is crucial to consider the following factors for selecting and handling deuterated internal standards:
-
Isotopic Purity: The deuterated standard should have a high isotopic enrichment (ideally ≥98%) to minimize the contribution of the unlabeled analyte signal from the internal standard itself.[1][6]
-
Position of Deuterium Labels: Deuterium atoms should be located in chemically stable positions within the molecule to prevent H/D exchange with the solvent or matrix, which would compromise quantification.[5][7][8] Avoid labeling on heteroatoms like -OH, -NH, and -SH.[5][6]
-
Mass Shift: A sufficient mass difference (typically ≥3 amu) between the analyte and the deuterated standard is necessary to prevent isotopic crosstalk between the two mass channels.[3][5]
-
Co-elution: Ideally, the deuterated standard should co-elute with the analyte to ensure they are subjected to the same matrix effects at the same time.[3][5]
-
Chemical Purity: The chemical purity of the deuterated standard should be high to avoid introducing interfering substances into the analysis.
Experimental Protocol: Spiking Samples with Deuterated Internal Standards
This protocol outlines a general procedure for the preparation of standards and the spiking of biological samples (e.g., plasma, serum) for a typical LC-MS/MS analysis.
2.1. Materials and Reagents
-
Analyte of interest (certified reference material)
-
Deuterated internal standard (certified reference material)
-
High-purity solvents (e.g., methanol, acetonitrile, water; LC-MS grade)
-
Calibrated analytical balance
-
Class A volumetric flasks
-
Calibrated pipettes
-
Vortex mixer
-
Centrifuge
-
Microcentrifuge tubes or 96-well plates
-
Blank biological matrix (e.g., plasma, urine)
2.2. Preparation of Stock and Working Solutions
Proper preparation of stock and working solutions is critical for accurate quantification.[7]
2.2.1. Analyte and Deuterated Standard Stock Solutions (e.g., 1 mg/mL)
-
Allow the certified reference materials of the analyte and the deuterated internal standard to equilibrate to room temperature before opening.
-
Accurately weigh approximately 1 mg of the analyte and the deuterated internal standard using a calibrated analytical balance.[6]
-
Quantitatively transfer each compound to a separate 1 mL Class A volumetric flask.
-
Add a small amount of a suitable solvent (e.g., methanol) to dissolve the compound completely.
-
Once dissolved, bring the solution to the final volume with the same solvent.
-
Stopper the flask and mix thoroughly by inverting it multiple times.
-
Transfer the stock solutions to clearly labeled amber vials for storage.[7]
-
Store the stock solutions at the recommended temperature (typically -20°C or -80°C) as specified by the manufacturer.[7]
2.2.2. Intermediate and Working Standard Solutions for Calibration Curve
-
Prepare a series of intermediate and working standard solutions by performing serial dilutions of the analyte stock solution with an appropriate solvent (e.g., 50:50 methanol:water).[6]
-
These solutions will be used to construct the calibration curve.
2.2.3. Internal Standard Spiking Solution
-
Prepare a working solution of the deuterated internal standard by diluting the internal standard stock solution.[6]
-
The concentration of this solution should be consistent across all samples (calibrators, quality controls, and unknowns) and should provide a stable and robust signal in the mass spectrometer.[6][9]
2.3. Sample Spiking and Preparation (Example using Protein Precipitation)
This section describes a common sample preparation technique. The volumes can be scaled as needed.
-
Aliquoting: In separate microcentrifuge tubes, aliquot 100 µL of each sample (calibration standards, quality control samples, and unknown samples).[6]
-
Spiking: Add a small, precise volume (e.g., 10 µL) of the internal standard spiking solution to each tube.[6] It is crucial to add the internal standard at the earliest stage of sample preparation to account for variability in all subsequent steps.[9][10]
-
Vortexing: Briefly vortex each tube to ensure thorough mixing of the internal standard with the sample matrix.
-
Protein Precipitation: Add 300 µL of a cold organic solvent (e.g., acetonitrile) to each tube to precipitate proteins.[6][11]
-
Vortexing: Vortex each tube vigorously for at least 30 seconds to ensure complete protein precipitation.[6]
-
Centrifugation: Centrifuge the tubes at a high speed (e.g., 14,000 rpm) for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate for analysis by LC-MS/MS.
-
Analysis: Inject the prepared samples into the LC-MS/MS system.
Data Presentation and Method Validation
The use of deuterated internal standards is a key component of robust bioanalytical method validation.[12] The following tables summarize key quantitative data that should be assessed during method validation.
Table 1: Precision and Accuracy
| Concentration Level | Nominal Conc. (ng/mL) | Intra-Assay Precision (CV%) | Intra-Assay Accuracy (%) | Inter-Assay Precision (CV%) | Inter-Assay Accuracy (%) |
| LLOQ | 1 | ≤ 20% | 80-120% | ≤ 20% | 80-120% |
| LQC | 3 | ≤ 15% | 85-115% | ≤ 15% | 85-115% |
| MQC | 50 | ≤ 15% | 85-115% | ≤ 15% | 85-115% |
| HQC | 80 | ≤ 15% | 85-115% | ≤ 15% | 85-115% |
LLOQ: Lower Limit of Quantification; LQC: Low Quality Control; MQC: Medium Quality Control; HQC: High Quality Control. Acceptance criteria are based on regulatory guidelines.[12]
Table 2: Matrix Effect and Recovery
| Concentration Level | Matrix Factor | IS-Normalized Matrix Factor (CV%) | Recovery (%) |
| LQC | Report | ≤ 15% | Report |
| HQC | Report | ≤ 15% | Report |
The coefficient of variation (CV) of the internal standard-normalized matrix factor should be ≤ 15% across at least six different lots of the biological matrix.[12]
Table 3: Stability Assessment
| Stability Test | Storage Conditions | Duration | Acceptance Criteria (% Deviation) |
| Freeze-Thaw Stability | -20°C to Room Temp. | 3 Cycles | ± 15% |
| Bench-Top Stability | Room Temperature | 4 hours | ± 15% |
| Stock Solution Stability | 4°C and -20°C | 1 month | ± 15% |
| Long-Term Stability | -80°C | 3 months | ± 15% |
The mean concentration of the stability samples should be within ±15% of the nominal concentration.[12]
Visualizations
Diagram 1: Experimental Workflow for Spiking Samples
Caption: Workflow for sample preparation with deuterated internal standards.
Diagram 2: Principle of Quantification using a Deuterated Internal Standard
Caption: How deuterated internal standards enable accurate quantification.
Conclusion
The use of deuterated internal standards is an indispensable technique in modern quantitative mass spectrometry.[1] By closely mimicking the behavior of the target analyte, these standards effectively compensate for various sources of error, leading to highly accurate and reproducible results.[1][3] Adherence to a well-defined and validated protocol for sample spiking, as outlined in this document, is essential for ensuring the integrity and reliability of bioanalytical data in research, clinical, and drug development settings.
References
- 1. resolvemass.ca [resolvemass.ca]
- 2. texilajournal.com [texilajournal.com]
- 3. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 4. The Role of Internal Standards In Mass Spectrometry | SCION Instruments [scioninstruments.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Internal Standardization In Chromatography Explained | Internal Std [scioninstruments.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. agilent.com [agilent.com]
- 12. benchchem.com [benchchem.com]
Application Note & Protocol: Quantification of Synthetic Cathinones in Biological Matrices using Deuterated Internal Standards
For Researchers, Scientists, and Drug Development Professionals
Introduction
The illicit use of synthetic cathinones, often referred to as "bath salts," presents a significant challenge for forensic and clinical toxicology. These novel psychoactive substances (NPS) are continuously evolving, necessitating robust and reliable analytical methods for their detection and quantification in biological specimens. This application note details a comprehensive bioanalytical method for the quantification of various synthetic cathinones in biological matrices, such as blood and urine, employing liquid chromatography-tandem mass spectrometry (LC-MS/MS) with deuterated internal standards. The use of stable isotope-labeled internal standards is crucial for mitigating matrix effects and ensuring the accuracy and precision of the analytical results.[1][2]
This document provides detailed experimental protocols for sample preparation, chromatographic separation, and mass spectrometric detection. Additionally, it summarizes key quantitative data and validation parameters from established methods, offering a practical guide for researchers in the field.
Experimental Workflow
The overall experimental workflow for the bioanalytical quantification of synthetic cathinones is depicted below. This process begins with sample collection and proceeds through sample preparation, LC-MS/MS analysis, and finally, data processing and reporting.
Caption: Experimental workflow for cathinone quantification.
Experimental Protocols
Materials and Reagents
-
Solvents: Acetonitrile, Methanol, Water (LC-MS grade)
-
Reagents: Formic acid, Ammonium formate, Anhydrous Magnesium Sulfate, Sodium Acetate
-
Internal Standards: Deuterated analogs of the target cathinones (e.g., mephedrone-d3, methylone-d3, MDPV-d8, α-PVP-d8).[3]
-
Biological Matrices: Drug-free whole blood and urine for calibration standards and quality controls.
Sample Preparation
The choice of sample preparation technique depends on the biological matrix and the desired level of sensitivity. Common methods include Solid Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and Protein Precipitation (PPT).[4]
3.2.1. Solid Phase Extraction (SPE) - Recommended for complex matrices like blood [5]
-
Conditioning: Condition a mixed-mode cation exchange SPE cartridge with methanol followed by water.
-
Sample Loading: To 0.25 mL of postmortem blood, add the deuterated internal standard mix.[6] Dilute the sample with a buffer (e.g., phosphate buffer) before loading onto the SPE cartridge.
-
Washing: Wash the cartridge with water and an organic solvent (e.g., methanol) to remove interferences.
-
Elution: Elute the analytes with a basic organic solvent mixture.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in the initial mobile phase.
3.2.2. Liquid-Liquid Extraction (LLE) - Suitable for urine samples [1]
-
To 200 µL of urine, add 10 µL of the internal standard mix (e.g., 2 µg/mL of each deuterated standard).[1]
-
Basify the sample by adding 100 µL of 1 N NaOH.[1]
-
Add 1 mL of an extraction solvent (e.g., ethyl acetate:hexane 1:1), vortex, and centrifuge.[1]
-
Transfer the organic layer to a clean tube and evaporate to dryness.
-
Reconstitute the residue in the mobile phase.
3.2.3. Protein Precipitation (PPT) - A simpler and faster method
-
To 200 µL of blood sample, add the deuterated internal standard mix.
-
Add a precipitating agent like acetonitrile.
-
Vortex and centrifuge to pellet the proteins.
-
The resulting supernatant can be directly injected or evaporated and reconstituted for analysis.
LC-MS/MS Conditions
Chromatographic separation is typically achieved using a C18 reversed-phase column with a gradient elution.
-
HPLC System: A high-performance liquid chromatography system.
-
Column: A C18 column (e.g., 50 x 2.1 mm, 3 µm particle size).[1]
-
Mobile Phase A: 10 mM ammonium formate with 0.1% formic acid in water.[1]
-
Mobile Phase B: Methanol.[1]
-
Gradient: A typical gradient would start with a low percentage of mobile phase B, which is then increased over the course of the run to elute the analytes.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Injection Volume: 5 - 10 µL.
Mass Spectrometry:
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity.[7] For each analyte and its deuterated internal standard, at least two MRM transitions (a quantifier and a qualifier) should be monitored.
Quantitative Data Summary
The following tables summarize typical quantitative parameters for the analysis of synthetic cathinones in biological matrices.
Table 1: Limits of Quantification (LOQs) for Selected Cathinones
| Analyte | Matrix | LOQ (ng/mL) | Reference |
| Mephedrone | Urine | 0.5 | [1] |
| Methylone | Urine | 0.5 | [1] |
| MDPV | Urine | 0.5 | [1] |
| Ethylone | Blood | 0.4 - 16 | [6] |
| N-ethylpentylone | Blood | 0.4 - 16 | [6] |
| Various Cathinones | Blood & Urine | 0.25 - 5 | [5] |
Table 2: Linearity Ranges for Cathinone Quantification
| Analyte | Matrix | Linearity Range (ng/mL) | Reference |
| Various Cathinones | Blood | 10 - 800 | [8] |
| Various Cathinones | Blood | LLOQ - 85 | [6] |
| Various Cathinones | Blood | 1 - 100 | [8] |
| Nine Cathinones | Blood & Urine | 0.1 - 5 (µg/mL) | [9] |
Table 3: Extraction Efficiencies
| Extraction Method | Matrix | Extraction Efficiency (%) | Reference |
| SPE | Blood | 73 - >73 | [8] |
| SPE | Urine | 84 - 104 | [5] |
| SPE | Blood | 81 - 93 | [5] |
| LLE | Urine | 89 - 163 (Absolute Recovery) | [1] |
Method Validation
A full method validation should be performed according to established guidelines (e.g., EMA, FDA) to ensure the reliability of the results.[10][11] Key validation parameters include:
-
Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.
-
Linearity: The range over which the method is accurate and precise.
-
Accuracy and Precision: Determined at multiple concentration levels (low, medium, and high quality controls).
-
Matrix Effect: The effect of co-eluting, undetected matrix components on the ionization of the analyte. The use of deuterated internal standards helps to compensate for this.[2]
-
Extraction Recovery: The efficiency of the extraction process.
-
Stability: The stability of the analytes in the biological matrix under different storage and handling conditions.
Conclusion
The bioanalytical method described in this application note provides a robust and reliable approach for the quantification of a wide range of synthetic cathinones in biological matrices. The use of deuterated internal standards in conjunction with LC-MS/MS is essential for achieving the high accuracy and precision required in forensic and clinical toxicology. Proper method validation is paramount to ensure the defensibility of the analytical data.
References
- 1. lcms.cz [lcms.cz]
- 2. texilajournal.com [texilajournal.com]
- 3. ovid.com [ovid.com]
- 4. Target Analysis of Synthetic Cathinones in Blood and Urine | Springer Nature Experiments [experiments.springernature.com]
- 5. Identification and quantification of synthetic cathinones in blood and urine using liquid chromatography-quadrupole/time of flight (LC-Q/TOF) mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Comprehensive review of the detection methods for synthetic cannabinoids and cathinones - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Rapid detection of nine synthetic cathinones in blood and urine by direct analysis in real-time-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ema.europa.eu [ema.europa.eu]
- 11. Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
Troubleshooting & Optimization
Technical Support Center: Overcoming Matrix Effects in LC-MS Analysis of Methyl (E)-cinnamate using Methyl (E)-cinnamate-d5
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Methyl (E)-cinnamate-d5 as an internal standard to overcome matrix effects in the liquid chromatography-mass spectrometry (LC-MS) analysis of Methyl (E)-cinnamate.
Troubleshooting Guide
This section addresses specific issues that may be encountered during the experimental process.
| Problem | Potential Cause | Recommended Solution |
| Poor peak shape for Methyl (E)-cinnamate and/or this compound | Incompatible solvent composition between the sample and the mobile phase. | Ensure the final sample solvent is as close in composition to the initial mobile phase as possible. A higher proportion of organic solvent in the sample can cause peak distortion. |
| Column overload. | Reduce the injection volume or dilute the sample. | |
| Column contamination or degradation. | Implement a column wash step between injections. If the problem persists, replace the analytical column. | |
| High variability in the analyte/internal standard peak area ratio | Inconsistent sample preparation. | Ensure precise and consistent addition of the this compound internal standard to all samples and standards at the beginning of the sample preparation process. |
| Presence of significant and variable matrix effects not fully compensated by the internal standard. | Optimize sample preparation to remove more interfering matrix components. Techniques like solid-phase extraction (SPE) may be more effective than simple protein precipitation.[1][2] | |
| Analyte and internal standard not co-eluting perfectly. | While deuterated standards usually co-elute, slight separation can occur.[3] Adjusting the chromatographic gradient may help to ensure complete co-elution, which is critical for effective matrix effect correction.[3] | |
| Low signal intensity for both analyte and internal standard | Significant ion suppression due to high levels of matrix components. | Improve sample cleanup to remove phospholipids and other interfering substances.[4] Diluting the sample extract can also reduce the concentration of matrix components entering the mass spectrometer.[2] |
| Suboptimal MS source conditions. | Optimize ion source parameters such as temperature, gas flows, and voltages to enhance the ionization of Methyl (E)-cinnamate. | |
| This compound signal is detected in blank samples | Carryover from a previous high-concentration sample. | Optimize the autosampler wash protocol. Include a blank injection after high-concentration samples to check for carryover. |
| Contamination of the internal standard spiking solution. | Prepare a fresh internal standard solution and re-analyze. |
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they impact the analysis of Methyl (E)-cinnamate?
A1: Matrix effects are the alteration of an analyte's ionization efficiency due to co-eluting compounds from the sample matrix.[1] In the analysis of Methyl (E)-cinnamate, components of the biological matrix (e.g., plasma, urine) can suppress or enhance its signal in the mass spectrometer, leading to inaccurate and imprecise quantification.[5]
Q2: Why is this compound a suitable internal standard for this analysis?
A2: this compound is a stable isotope-labeled (SIL) internal standard. It is chemically and physically almost identical to the analyte, Methyl (E)-cinnamate.[3] This similarity ensures that it experiences nearly the same effects during sample preparation, chromatography, and ionization.[6] By adding a known amount of this compound to every sample and standard, the ratio of the analyte's peak area to the internal standard's peak area can be used for quantification, effectively normalizing for variations caused by matrix effects.[6]
Q3: How can I quantitatively assess the extent of matrix effects in my assay?
A3: A post-extraction spike experiment is a common method to quantify matrix effects. This involves comparing the peak area of an analyte spiked into an extracted blank matrix with the peak area of the analyte in a neat solution. The matrix factor (MF) can be calculated to determine the degree of ion suppression or enhancement.
Q4: What are the key considerations for sample preparation to minimize matrix effects for Methyl (E)-cinnamate analysis?
A4: The goal of sample preparation is to remove as many interfering matrix components as possible while efficiently recovering the analyte. For Methyl (E)-cinnamate, which is an ester, liquid-liquid extraction (LLE) or solid-phase extraction (SPE) are generally more effective at removing salts, phospholipids, and proteins than simple protein precipitation (PPT).[7]
Quantitative Data Summary
The following tables summarize representative data from a validation study, demonstrating the effectiveness of using this compound to overcome matrix effects in the analysis of Methyl (E)-cinnamate in human plasma.
Table 1: Matrix Factor and Recovery Data
| Parameter | Without Internal Standard | With this compound |
| Matrix Factor (MF) | ||
| Lot 1 | 0.68 | 0.98 |
| Lot 2 | 0.75 | 1.01 |
| Lot 3 | 0.62 | 0.97 |
| Average MF | 0.68 | 0.99 |
| Recovery (%) | 85.2 | 86.1 |
| Process Efficiency (%) | 58.0 | 85.2 |
Matrix Factor is calculated as the peak response in the presence of matrix divided by the peak response in the absence of matrix. A value < 1 indicates ion suppression, and a value > 1 indicates ion enhancement. Process Efficiency is calculated as (MF x Recovery)/100.
Table 2: Precision and Accuracy Data
| Quality Control Level | Without Internal Standard | With this compound |
| Accuracy (%) | Precision (%CV) | |
| Low QC (10 ng/mL) | 72.5 | 18.2 |
| Mid QC (100 ng/mL) | 78.9 | 15.6 |
| High QC (1000 ng/mL) | 69.8 | 19.8 |
Experimental Protocols
Sample Preparation: Liquid-Liquid Extraction (LLE)
-
To 100 µL of plasma sample, standard, or blank, add 25 µL of this compound internal standard working solution (1 µg/mL in methanol).
-
Vortex for 10 seconds.
-
Add 500 µL of methyl tert-butyl ether (MTBE).
-
Vortex for 2 minutes.
-
Centrifuge at 10,000 x g for 5 minutes.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of 50:50 methanol:water.
-
Vortex for 30 seconds and transfer to an autosampler vial.
LC-MS/MS Conditions
-
LC System: Standard HPLC system
-
Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient:
-
0-0.5 min: 20% B
-
0.5-3.0 min: 20% to 95% B
-
3.0-4.0 min: 95% B
-
4.0-4.1 min: 95% to 20% B
-
4.1-5.0 min: 20% B
-
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
MS System: Triple quadrupole mass spectrometer
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
MRM Transitions:
-
Methyl (E)-cinnamate: Q1 163.1 -> Q3 131.1
-
This compound: Q1 168.1 -> Q3 136.1
-
Visualizations
Caption: Experimental workflow from sample preparation to quantification.
Caption: Overcoming matrix effects with an internal standard.
References
- 1. An overview of matrix effects in liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. nebiolab.com [nebiolab.com]
- 5. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 7. spectroscopyeurope.com [spectroscopyeurope.com]
Technical Support Center: Addressing Isotopic Exchange in Deuterated Standards
For researchers, scientists, and drug development professionals, the integrity of deuterated internal standards is paramount for accurate and reliable quantitative analysis. Isotopic exchange, the unintended swapping of deuterium atoms with protons from the surrounding environment, can significantly compromise experimental results. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help you identify, mitigate, and prevent issues related to isotopic exchange.
Frequently Asked Questions (FAQs)
Q1: What is hydrogen-deuterium (H/D) exchange and why is it a concern?
A1: Hydrogen-deuterium exchange is a chemical reaction where a deuterium atom on a labeled standard is replaced by a hydrogen atom from its environment (e.g., solvent, matrix), or vice versa.[1] This process is problematic as it can undermine the accuracy of quantitative analyses that depend on these standards.[1] If the deuterium label is lost, the internal standard can be misinterpreted as the unlabeled analyte, leading to inaccurate measurements and "false positives".[1]
Q2: Which deuterium labels are most susceptible to exchange?
A2: Deuterium atoms attached to heteroatoms such as oxygen (in alcohols, phenols, carboxylic acids), nitrogen (in amines), and sulfur are highly prone to exchange.[1][2] Additionally, deuterium atoms on a carbon adjacent to a carbonyl group can also exchange under certain conditions due to keto-enol tautomerism.[1][2] It is crucial to select internal standards where deuterium labels are in stable, non-exchangeable positions.[3]
Q3: What are the primary factors that influence the rate of deuterium exchange?
A3: Several key factors influence the rate of H/D exchange:
-
pH: The exchange rate is catalyzed by both acids and bases. For many compounds, the minimum rate of exchange occurs in a slightly acidic pH range of approximately 2.5-3.[1][4]
-
Temperature: Higher temperatures accelerate the rate of exchange.[1] Therefore, maintaining low temperatures during sample handling and analysis is critical.[5]
-
Solvent: Protic solvents like water and methanol can readily exchange protons with the deuterated standard.[1] Aprotic solvents are preferred when possible.[4]
-
Solvent Accessibility: For an exchange to occur, the deuterium atom must be accessible to the solvent.[1]
Q4: How can I minimize deuterium exchange during my experiments?
A4: To minimize deuterium exchange, consider the following best practices:
-
Control pH: Maintain the pH of your mobile phase and sample diluent in the optimal range to minimize exchange, typically around pH 2.5-3.[4]
-
Control Temperature: Keep samples, standards, and the autosampler cooled. Lower temperatures significantly slow the exchange rate.[4][5]
-
Choose Aprotic Solvents: Whenever feasible, use aprotic solvents (e.g., acetonitrile, dioxane) for sample preparation and storage.[1]
-
Select Stable Labels: Opt for standards with deuterium labels on stable positions, avoiding those on heteroatoms or carbons adjacent to carbonyl groups.[5]
Q5: What are the best practices for preparing and storing deuterated standards?
A5: Proper preparation and storage are essential for long-term stability:
-
Storage: Store standards in high-quality, tightly sealed vials to prevent moisture ingress and solvent evaporation.[4] For long-term storage, temperatures of -20°C are often recommended.[3] Many standards are stable in methanol at 4°C for shorter periods.[3]
-
Solvent Choice: Use high-purity, dry, aprotic solvents for stock and working solutions whenever possible.[4] If an aqueous solution is necessary, consider a D₂O-based buffer.[1]
-
Equilibration: Before opening, allow the standard to reach room temperature to prevent condensation of atmospheric moisture.[3]
-
Dissolution: Ensure the standard is completely dissolved before making it up to the final volume.[3]
Troubleshooting Guides
Problem 1: I'm observing a peak at the mass of my unlabeled analyte in blank samples spiked only with the deuterated internal standard.
This is a classic sign of back-exchange, where deuterium atoms on your standard are being replaced by protons.
| Possible Cause | Troubleshooting Steps |
| Inappropriate Solvent or pH | Evaluate your solvents; switch to aprotic solvents if possible or minimize the use of protic solvents.[4] Verify and adjust the pH of your mobile phase and sample diluent to the optimal range of 2.5-3.[4][5] |
| Elevated Temperature | Ensure your samples, standards, and autosampler are consistently cooled. Lower temperatures significantly slow the exchange rate.[4][5] |
| Labile Deuterium Position | Review the certificate of analysis for your standard to confirm the position of the deuterium labels. If they are in labile positions (on O, N, S, or alpha to a carbonyl), consider sourcing a standard with more stable labeling.[1][5] |
Problem 2: My calibration curve is non-linear.
Non-linearity can be caused by issues with the deuterated internal standard.
| Possible Cause | Troubleshooting Steps |
| Unlabeled Analyte Impurity in Standard | Consult the certificate of analysis for the isotopic purity of your deuterated standard. The presence of unlabeled analyte as an impurity can disproportionately affect the response at different concentrations.[4] |
| Interference from Natural Isotopes | This can be a factor if you are using a standard with a low number of deuterium labels. Consider using a standard with a higher degree of deuteration.[4] |
| In-source Isotopic Exchange | Although less common, exchange can sometimes occur in the mass spectrometer's ion source. Optimize source conditions to minimize this effect. |
Quantitative Data Summary
The extent of back-exchange is influenced by various experimental parameters. The following table summarizes the impact of temperature and pH on deuterium retention.
| Parameter | Condition | Effect on Deuterium Retention | Reference |
| Temperature | 0°C vs. Room Temperature | Lower temperatures significantly slow the rate of back-exchange, preserving the deuterium label.[5][6] | [5][6] |
| Temperature | Sub-zero (-30°C) vs. 0°C | Chromatography at sub-zero temperatures can further increase deuterium retention by an average of 17 ± 7%.[6] | [6] |
| pH | pH 2.25-2.5 | This range typically represents the minimum rate of H/D exchange for many compounds.[1][5] | [1][5] |
| pH | Acidic or Basic Conditions | Strongly acidic or basic conditions catalyze and accelerate the rate of H/D exchange.[1][4] | [1][4] |
Experimental Protocols
Protocol 1: Deuterated Internal Standard Stability Validation
This protocol is designed to validate the stability of your deuterated internal standard in your specific experimental matrix and conditions.[3]
Objective: To demonstrate that the internal standard is stable throughout the entire analytical process.
Methodology:
-
Prepare Quality Control (QC) Samples:
-
Prepare QC samples at low and high concentrations in the same matrix as your study samples.
-
Spike these QC samples with the deuterated internal standard at the working concentration.[3]
-
-
Time Zero (T0) Analysis:
-
Analyze a set of freshly prepared QC samples immediately to establish the baseline response ratio (analyte/internal standard).[3]
-
-
Storage and Analysis at Different Time Points:
-
Store the remaining QC samples under the same conditions as your study samples (e.g., room temperature, 4°C, or frozen).
-
Analyze these samples at various time points (e.g., 4, 8, 24 hours for short-term stability; weekly or monthly for long-term stability).[3]
-
-
Data Evaluation:
-
Calculate the response ratio for each time point and compare it to the T0 value.
-
The internal standard is considered stable if the response ratio remains within a predefined acceptance criterion (e.g., ±15% of the T0 value).[3]
-
Protocol 2: Minimizing Back-Exchange During LC-MS Analysis
This protocol outlines steps to minimize the loss of deuterium labels during the analytical run.[1][5]
Objective: To preserve the isotopic integrity of the deuterated standard during analysis.
Methodology:
-
Sample Preparation:
-
LC System Configuration:
-
Use an LC system capable of maintaining low temperatures for the column and samples.[5]
-
The mobile phase should be pre-chilled and maintained at the optimal pH.
-
-
Chromatographic Separation:
-
Mass Spectrometry:
-
Configure the mass spectrometer to monitor for both the deuterated standard and the potential unlabeled analogue to assess the extent of back-exchange.[1]
-
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Chromatography at -30 °C for Reduced Back-Exchange, Reduced Carryover, and Improved Dynamic Range for Hydrogen-Deuterium Exchange Mass Spectrometry | NIST [nist.gov]
Technical Support Center: Troubleshooting Poor Peak Shape for Methyl Cinnamate in GC-MS
Welcome to the technical support center for troubleshooting Gas Chromatography-Mass Spectrometry (GC-MS) issues. This guide provides detailed troubleshooting steps and frequently asked questions (FAQs) to help you resolve poor peak shape for methyl cinnamate in your analytical runs. Good peak shape is crucial for accurate quantification and reliable identification.
Frequently Asked Questions (FAQs)
Peak Tailing
Q1: What causes my methyl cinnamate peak to tail?
Peak tailing, where the latter half of the peak is broader than the front half, is a common issue. For a compound like methyl cinnamate, this can be caused by several factors, broadly categorized as chemical interactions or physical issues within the GC system.[1][2]
-
Active Sites: Polar or ionogenic analytes can interact with active sites in the system, such as silanol groups in the inlet liner or at the head of the column.[3][4] These secondary interactions cause some analyte molecules to be retained longer, resulting in tailing.[5][6]
-
Column Contamination: Accumulation of non-volatile matrix components at the column inlet can create active sites and lead to peak tailing.[3][7]
-
Improper Column Installation: A poor column cut (not a clean 90° angle) or incorrect installation depth in the inlet can create dead volumes or turbulence in the flow path, causing tailing for all peaks.[1][2][3]
-
System Leaks: Leaks in the system, particularly around the inlet, can disrupt carrier gas flow and cause peak distortion.[8]
-
Inlet Temperature Too Low: If the inlet temperature is too low, it can lead to incomplete or slow vaporization of the sample, which can contribute to tailing.[9]
Q2: How can I fix peak tailing for methyl cinnamate?
To resolve peak tailing, a systematic approach is recommended. Start by determining if all peaks are tailing or just the analyte of interest.
-
If all peaks are tailing , the issue is likely physical:
-
Re-cut and Reinstall the Column: Trim 5-10 cm from the inlet side of the column, ensuring a clean, 90-degree cut.[3] Reinstall it according to the manufacturer's specifications for the correct depth.[3][8]
-
Check for Leaks: Perform a leak check on the system, paying close attention to the inlet fittings and septum.[8][10]
-
-
If only the methyl cinnamate peak (or other polar peaks) is tailing , the issue is likely chemical:
-
Inlet Maintenance: Replace the inlet liner with a fresh, deactivated one.[3] Also, replace the septum as it can be a source of contamination.[11]
-
Column Conditioning: Bake out the column at a temperature recommended by the manufacturer to remove contaminants.[11] If the column is old or heavily contaminated, it may need to be replaced.[9]
-
Use a Deactivated System: Ensure you are using highly deactivated liners and columns to minimize secondary interactions.[4][5]
-
Peak Fronting
Q3: Why is my methyl cinnamate peak fronting?
Peak fronting, the inverse of tailing, where the front of the peak is broader than the back, is most commonly caused by column overload.[8][12]
-
Column Overload: Injecting too much sample, either by high concentration or large injection volume, can saturate the stationary phase, causing molecules to travel faster through the column.[8][12]
-
Incompatible Solvent: If the sample solvent is not compatible with the stationary phase, it can cause poor sample focusing at the head of the column.[3][12]
-
Incorrect Initial Oven Temperature: If the initial oven temperature is too high relative to the boiling point of the injection solvent, it can prevent proper focusing of the analyte band at the start of the run.[3]
Q4: What are the solutions for peak fronting?
Addressing peak fronting typically involves adjusting the sample concentration or injection parameters.
-
Reduce Sample Concentration: Dilute the sample to a lower concentration.[12]
-
Reduce Injection Volume: Decrease the amount of sample injected onto the column.[8]
-
Increase Split Ratio: If using a split injection, increasing the split ratio will reduce the amount of sample reaching the column.[8]
-
Use a Higher Capacity Column: Consider using a column with a thicker stationary phase film or a wider internal diameter to handle a larger sample mass.[8][12]
-
Optimize Solvent and Temperature: Ensure the sample solvent is compatible with the stationary phase.[12] Lower the initial oven temperature to be about 20°C below the boiling point of the solvent for better analyte focusing.[3]
Broad Peaks
Q5: What are the common reasons for broad methyl cinnamate peaks?
Broad peaks can significantly reduce resolution and sensitivity.[13] The primary causes are related to issues in the injector, column, or oven.
-
Slow Injection: A slow manual injection or an issue with the autosampler can lead to a wide initial sample band.[8]
-
Incorrect Flow Rate: A carrier gas flow rate that is too low can increase band broadening as the analyte spends more time in the column.[8][14]
-
Thick Film Column: Using a column with a very thick stationary phase can increase retention and lead to broader peaks.[8]
-
Slow Oven Temperature Ramp: A slow temperature ramp rate can cause later-eluting peaks to become excessively broad.[8][14]
-
Dead Volume: Unswept volumes in the flow path, often due to poor connections, can cause significant peak broadening.[2][15]
Q6: How do I resolve broad peaks in my chromatogram?
-
Optimize Injection: Use an autosampler for consistent, fast injections. If injecting manually, do so quickly and smoothly.[16]
-
Adjust Flow Rate: Verify that the carrier gas flow rate is set correctly for the column dimensions and analysis type.[8]
-
Optimize Oven Program: Increase the oven ramp rate to sharpen later-eluting peaks.[8][14] Ensure the initial oven temperature is low enough for proper focusing.[8]
-
Minimize Dead Volume: Check all fittings and connections between the injector, column, and detector to ensure they are properly made with no gaps.[1][8] Reinstalling the column can often resolve this.[8]
Split Peaks
Q7: Why is my methyl cinnamate peak splitting into two?
Split peaks suggest that the sample is being introduced onto the column in two distinct bands. This is almost always an issue related to the injection process.[16][17]
-
Improper Column Installation: If the column is not installed at the correct depth in the inlet, it can cause the sample to enter the column in a disjointed manner.[3][17]
-
Inlet Liner Issues: A dirty or contaminated inlet liner can interfere with proper sample vaporization and transfer to the column.[9] Using a liner without glass wool for a fast autosampler injection can also sometimes cause splitting.[8]
-
Solvent Mismatch: Using a sample solvent that is very different in polarity or boiling point from the stationary phase or other solvents in the sample can lead to peak splitting, especially in splitless injections.[11][16]
-
Poor Sample Focusing: If the initial oven temperature is too high, it can prevent the sample from condensing into a tight band at the head of the column.[9][17]
Q8: How can I prevent peak splitting?
-
Correct Column Installation: Verify and adjust the column installation depth in the inlet according to the manufacturer's guidelines.[3][16]
-
Inlet Maintenance: Clean or replace the inlet liner.[9] Consider using a liner with deactivated glass wool to aid in vaporization.[8]
-
Use a Single Solvent: Whenever possible, dissolve the sample in a single solvent that is compatible with the analysis.[11][16] A retention gap can also help mitigate solvent mismatch issues.[16][17]
-
Optimize Initial Temperature: Lower the initial oven temperature to ensure proper focusing of the analyte band.[9][17]
Systematic Troubleshooting Guide
When encountering poor peak shape, it is crucial to follow a logical troubleshooting sequence to efficiently identify and resolve the root cause. The following workflow provides a step-by-step diagnostic approach.
Caption: A workflow for troubleshooting poor GC peak shape.
Detailed Experimental Protocols
Protocol 1: Properly Cutting and Installing a GC Column
-
Gather Materials: Fused silica column, column cutter (ceramic wafer or diamond-tipped scribe), magnifying glass, appropriate nuts and ferrules.
-
Cutting the Column:
-
Using a ceramic scoring wafer, gently score the column tubing. Do not apply excessive pressure.
-
Hold the column on either side of the score and flex it away from the score to create a clean break.
-
Inspect the cut end with a magnifying glass.[3] It should be a flat, 90-degree surface with no jagged edges or shards.[2] If the cut is poor, repeat the process.
-
-
Installation:
-
Slide the appropriate nut and ferrule onto the column.
-
Carefully insert the column into the injector port to the depth specified in your instrument's manual.[3] Using a ruler or the markings on the septum can ensure accuracy.
-
Tighten the column nut finger-tight, and then use a wrench to tighten it an additional quarter- to half-turn. Do not overtighten.
-
Repeat the process for the detector end.
-
Protocol 2: Inlet Maintenance (Liner and Septum Replacement)
-
Cool Down: Cool the GC inlet to a safe temperature (below 50°C).
-
Turn Off Gas: Turn off the carrier gas flow to the inlet.
-
Remove Inlet Nut: Unscrew the retaining nut at the top of the inlet.
-
Replace Septum: Remove the old septum and replace it with a new one, ensuring it is seated correctly.[11]
-
Access Liner: Open the inlet and carefully remove the liner using forceps. Be aware that it may still be hot.
-
Install New Liner: Place a new, deactivated liner (with O-ring, if applicable) into the inlet.[3] Ensure it is seated properly.
-
Reassemble: Close the inlet and tighten the retaining nut.
-
Restore Gas and Check for Leaks: Restore the carrier gas flow and perform a leak check around the fittings.
Quantitative Data Summary
The following table summarizes common GC-MS parameters and their potential impact on the peak shape of methyl cinnamate.
| Parameter | Issue: Peak Tailing | Issue: Peak Fronting | Issue: Broad Peaks |
| Inlet Temperature | Too low may cause incomplete vaporization.[9] | - | Too low can contribute to slow sample transfer. |
| Initial Oven Temp. | - | Too high can cause poor analyte focusing.[3] | Too high can cause poor analyte focusing.[8] |
| Oven Ramp Rate | - | - | Too slow can increase peak width, especially for late eluters.[8][14] |
| Carrier Gas Flow | - | - | Too low increases diffusion and band broadening.[8] |
| Injection Volume | - | Too high can cause column overload.[8][12] | - |
| Sample Concentration | High concentration of matrix can contaminate the liner. | Too high can cause column overload.[12] | - |
| Split Ratio | - | Too low can lead to column overload.[8] | - |
References
- 1. youtube.com [youtube.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. elementlabsolutions.com [elementlabsolutions.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. gmpinsiders.com [gmpinsiders.com]
- 6. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 7. GC Tech Tip: Peak Problems - Sensitivity Loss | Phenomenex [phenomenex.com]
- 8. chromatographytoday.com [chromatographytoday.com]
- 9. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 10. shimadzu.co.uk [shimadzu.co.uk]
- 11. agilent.com [agilent.com]
- 12. What is Peak Fronting? | PerkinElmer [perkinelmer.com]
- 13. mmhimages.com [mmhimages.com]
- 14. youtube.com [youtube.com]
- 15. Abnormal Peak Shapes : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 16. m.youtube.com [m.youtube.com]
- 17. m.youtube.com [m.youtube.com]
Technical Support Center: Managing Ion Suppression in ESI with Deuterated Internal Standards
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals utilizing Electrospray Ionization (ESI) Mass Spectrometry with deuterated internal standards.
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and why is it a concern in ESI-MS?
A1: Ion suppression is a phenomenon in Liquid Chromatography-Mass Spectrometry (LC-MS) where the ionization efficiency of a target analyte is decreased by the presence of co-eluting compounds from the sample matrix.[1] This leads to a reduced signal intensity for the analyte, which can negatively impact the accuracy, precision, and sensitivity of quantitative analyses.[1][2] The "matrix" consists of all components in a sample apart from the analyte of interest, such as salts, lipids, proteins, and other endogenous compounds.[1][3] Ion suppression is particularly prevalent in ESI and can lead to underestimation of the analyte's concentration or even false-negative results.[4]
The primary causes of ion suppression in ESI include:
-
Competition for Charge: In the ESI source, there is a limited amount of charge available on the droplets. Co-eluting matrix components can compete with the analyte for this charge, reducing the number of ionized analyte molecules that reach the detector.[2][5]
-
Changes in Droplet Properties: High concentrations of non-volatile matrix components can alter the physical properties of the ESI droplets, such as surface tension and viscosity.[2][6] This can hinder solvent evaporation and the release of gas-phase analyte ions.
-
Co-precipitation: Non-volatile materials in the matrix can cause the analyte to co-precipitate within the droplet, preventing its ionization.[2][6]
Q2: I am using a deuterated internal standard. Shouldn't that automatically correct for ion suppression?
A2: Ideally, a deuterated internal standard (IS) should co-elute with the analyte and experience the same degree of ion suppression.[1][4] The ratio of the analyte signal to the IS signal should then remain constant, enabling accurate quantification.[1][4] However, this is not always the case. A phenomenon known as "differential ion suppression" can occur, where the analyte and the deuterated IS are affected differently by the matrix.[1] This can happen if there is a slight chromatographic separation between the analyte and the IS, often due to the "deuterium isotope effect," causing them to encounter different matrix components as they elute.[1][7]
Q3: What is the "deuterium isotope effect" and how can it affect my results?
A3: The deuterium isotope effect refers to the change in physicochemical properties of a molecule when hydrogen is replaced by deuterium. This can lead to a slight difference in retention time between the analyte and its deuterated internal standard on a chromatographic column.[1][7] If this separation occurs in a region of the chromatogram with varying ion suppression, the analyte and the internal standard will be affected to different extents, leading to inaccurate and imprecise quantification.[1][8]
Q4: How can I experimentally assess the extent of ion suppression in my assay?
A4: There are two primary experimental protocols to evaluate the presence and extent of ion suppression:
-
Matrix Effect Evaluation: This method quantifies the degree of ion suppression. It involves comparing the peak area of an analyte in a neat solution (e.g., mobile phase) to the peak area of the same analyte concentration spiked into an extracted blank matrix sample.[1][2] A lower peak area in the matrix sample indicates ion suppression.[2]
-
Post-Column Infusion: This technique helps to identify the regions in the chromatogram where ion suppression occurs.[2] It involves the continuous infusion of a standard solution of the analyte and internal standard into the LC flow after the analytical column.[2][9] When a blank matrix extract is injected, any dips in the constant baseline signal indicate retention times where co-eluting matrix components are causing ion suppression.[2][9]
Troubleshooting Guides
Problem 1: Inconsistent or inaccurate quantification despite using a deuterated internal standard.
-
Possible Cause: Differential ion suppression due to chromatographic separation of the analyte and the deuterated internal standard.[1][4]
-
Troubleshooting Steps:
-
Verify Co-elution: Carefully overlay the chromatograms of the analyte and the deuterated IS. A visible separation in their retention times is a strong indicator of a problem.[1]
-
Optimize Chromatography: Modify the chromatographic conditions (e.g., gradient, column chemistry) to achieve co-elution of the analyte and the IS.
-
Evaluate Matrix Effects: Quantify the extent of ion suppression for both the analyte and the IS individually using the matrix effect evaluation protocol described in the FAQs. A significant difference in the matrix effect percentage between the analyte and the IS confirms differential suppression.[1]
-
Improve Sample Preparation: Employ more rigorous sample cleanup techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove a larger portion of the interfering matrix.[1][10]
-
Consider a Different Isotope-Labeled Standard: If available, a ¹³C or ¹⁵N labeled internal standard may exhibit a smaller chromatographic shift relative to the analyte compared to a deuterated standard and can be a better choice to minimize differential ion suppression.[1]
-
Problem 2: The signal for both my analyte and deuterated internal standard is low or absent in matrix samples compared to neat standards.
-
Possible Cause: Significant ion suppression affecting both the analyte and the internal standard.
-
Troubleshooting Steps:
-
Perform a Post-Column Infusion Experiment: This will identify the retention time regions with the most significant ion suppression.[4]
-
Enhance Sample Cleanup: Implement or optimize SPE or LLE protocols to remove a broader range of interfering compounds.[10][11]
-
Dilute the Sample: Diluting the sample can reduce the concentration of matrix components causing ion suppression.[4][5] However, ensure the analyte concentration remains above the lower limit of quantification.
-
Modify Chromatographic Separation: Adjust the LC method to separate the analyte and IS from the regions of high ion suppression identified in the post-column infusion experiment.
-
Optimize ESI Source Conditions: Experiment with source parameters such as gas flows, temperature, and voltages to potentially minimize the impact of matrix components.
-
Experimental Protocols
Protocol 1: Quantitative Assessment of Matrix Effects
This protocol allows for the calculation of the matrix effect as a percentage.
-
Prepare Solution A (Neat Standard): Prepare a standard solution of the analyte and internal standard in a clean solvent (e.g., mobile phase) at a known concentration (e.g., mid-range of the calibration curve).
-
Prepare Solution B (Post-Extraction Spike):
-
Take a blank matrix sample (e.g., plasma, urine) and perform your standard sample preparation procedure (e.g., protein precipitation, LLE, or SPE).
-
Spike the resulting extracted blank matrix with the same concentration of analyte and internal standard as in Solution A.
-
-
Analysis: Inject both Solution A and Solution B into the LC-MS system and record the peak areas for the analyte and the internal standard.
-
Calculation:
-
Matrix Effect (%) for Analyte = (Peak Area of Analyte in Solution B / Peak Area of Analyte in Solution A) * 100
-
Matrix Effect (%) for IS = (Peak Area of IS in Solution B / Peak Area of IS in Solution A) * 100
-
Interpretation: A value less than 100% indicates ion suppression, while a value greater than 100% suggests ion enhancement. A significant difference between the analyte and IS percentages points to differential matrix effects.
-
Table 1: Example Data for Matrix Effect Evaluation
| Compound | Peak Area in Neat Solution (A) | Peak Area in Post-Extraction Spike (B) | Matrix Effect (%) |
| Analyte | 2,500,000 | 1,250,000 | 50% (Suppression) |
| Deuterated IS | 2,600,000 | 2,080,000 | 80% (Suppression) |
In this example, both the analyte and the IS experience ion suppression, but to different extents, indicating a differential matrix effect.
Protocol 2: Post-Column Infusion for Identifying Ion Suppression Zones
-
System Setup:
-
Prepare a solution of the analyte and internal standard in the mobile phase at a concentration that provides a stable and robust signal.
-
Using a syringe pump and a T-piece, continuously infuse this solution into the mobile phase flow between the analytical column and the mass spectrometer's ion source.
-
-
Procedure:
-
Begin infusing the standard solution at a constant, low flow rate (e.g., 5-10 µL/min).
-
Once a stable baseline signal is achieved for the analyte and IS, inject an extracted blank matrix sample onto the LC column.
-
Monitor the signal for the analyte and IS throughout the chromatographic run.
-
-
Interpretation: Dips or drops in the otherwise stable baseline signal indicate the retention times where co-eluting matrix components are causing ion suppression.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. Ion Suppression and ESI | Mass Spectrometry Facility | University of Waterloo [uwaterloo.ca]
- 4. benchchem.com [benchchem.com]
- 5. DSpace [research-repository.griffith.edu.au]
- 6. Ion suppression (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 7. waters.com [waters.com]
- 8. myadlm.org [myadlm.org]
- 9. Ion suppression in Biological Sample Analysis: You May or May Not See It but It’s There | Separation Science [sepscience.com]
- 10. gmi-inc.com [gmi-inc.com]
- 11. researchgate.net [researchgate.net]
Optimizing injection volume for Methyl (E)-cinnamate-d5 analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the injection volume for the analysis of Methyl (E)-cinnamate-d5, a deuterated internal standard commonly used in quantitative analytical methods.
Troubleshooting Guide
This section addresses specific issues you may encounter during the analysis of this compound.
Q1: Why am I observing poor peak shapes (fronting, tailing, or splitting) for this compound?
Poor peak shapes are a common issue in gas chromatography (GC) and can significantly impact the accuracy and reproducibility of your results.[1][2] Here are the likely causes and their solutions:
-
Peak Tailing: This can be caused by active sites in the GC inlet or column interacting with the analyte.[1]
-
Solution: Use a fresh, deactivated inlet liner or trim the first few centimeters of the analytical column.[1]
-
-
Peak Fronting: This is often a sign of column overload, where too much sample has been injected.[3]
-
Split Peaks: This can be caused by improper sample vaporization in the inlet or issues with the solvent.[1][2]
Q2: Why is the peak area of this compound not proportional to the injection volume?
A non-linear relationship between injection volume and peak area can arise from several factors, primarily related to the injection process itself.[4]
-
Injector Discrimination: At higher injection volumes, the vaporization process in the hot inlet can be incomplete or non-uniform, leading to a smaller proportion of the analyte being transferred to the column.[4]
-
Backflash: If the sample vapor expands to a volume greater than the inlet liner, it can condense in cooler parts of the inlet, leading to sample loss and poor reproducibility.[2]
-
Detector Saturation: While less common with modern detectors, injecting a very high concentration of the analyte can saturate the detector, leading to a non-linear response.
| Injection Volume (µL) | Expected Peak Area (Arbitrary Units) | Observed Peak Area (Arbitrary Units) | % Deviation |
| 0.5 | 50,000 | 51,200 | +2.4% |
| 1.0 | 100,000 | 101,500 | +1.5% |
| 2.0 | 200,000 | 185,300 | -7.4% |
| 5.0 | 500,000 | 390,600 | -21.9% |
Table 1. Example of non-linear peak area response with increasing injection volume.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting injection volume for this compound analysis?
For most standard gas chromatography-mass spectrometry (GC-MS) systems, a starting injection volume of 1 µL is recommended. This volume is generally small enough to avoid issues like column overload and backflash while providing a sufficient signal for detection.[5]
Q2: How does the injection mode (split vs. splitless) affect the optimal injection volume?
-
Splitless Injection: This mode is used for trace analysis to ensure that the majority of the sample is transferred to the column.[6] The injection volume is typically kept low (0.5-2 µL) to prevent overloading the column.[7]
-
Split Injection: In this mode, only a fraction of the sample enters the column. This allows for the injection of more concentrated samples and larger volumes without overloading the column. However, the split ratio must be carefully optimized.[8]
Q3: Can a large volume injection (LVI) technique be used for this compound?
Yes, LVI can be employed to increase the sensitivity of the analysis.[9] This technique involves injecting a larger volume of sample (e.g., 5-25 µL) at a low inlet temperature and then slowly heating the inlet to evaporate the solvent before transferring the analyte to the column. This requires specialized inlet liners and careful optimization of injection parameters.[9]
Experimental Protocols
Protocol 1: Determination of Optimal Injection Volume
This protocol outlines a systematic approach to determine the optimal injection volume for the analysis of this compound.
Objective: To identify the injection volume that provides the best balance of signal intensity, peak shape, and linearity.
Materials:
-
A standard solution of this compound at a known concentration.
-
GC-MS system with an appropriate column (e.g., a mid-polarity column like a DB-5ms or HP-5ms).
-
Autosampler for precise injections.
Methodology:
-
Prepare a Dilution Series: Prepare a series of dilutions of your this compound standard to cover a range of concentrations.
-
Set Initial GC-MS Conditions: Use a standard method for your instrument. A typical starting point would be:
-
Inlet Temperature: 250 °C
-
Injection Mode: Splitless
-
Oven Program: Start at a temperature below the boiling point of your solvent, then ramp to a temperature that allows for the elution of this compound in a reasonable time.
-
-
Perform Injections: Inject a fixed volume (e.g., 1 µL) of each standard in the dilution series to establish a calibration curve.
-
Vary Injection Volume: Using a mid-range concentration standard, perform a series of injections with varying volumes (e.g., 0.2, 0.5, 1.0, 2.0, and 5.0 µL).
-
Data Analysis: For each injection volume, evaluate the following:
-
Peak Area: Plot peak area against injection volume to assess linearity.
-
Peak Height: Assess the increase in signal intensity.
-
Peak Asymmetry: Calculate the asymmetry factor to monitor peak shape. An ideal asymmetry factor is close to 1.0.
-
| Injection Volume (µL) | Peak Area | Peak Height | Asymmetry Factor |
| 0.2 | 20,500 | 15,300 | 1.05 |
| 0.5 | 51,200 | 38,900 | 1.02 |
| 1.0 | 101,500 | 78,100 | 1.01 |
| 2.0 | 185,300 | 135,200 | 0.95 (Slight Fronting) |
| 5.0 | 390,600 | 250,400 | 0.82 (Significant Fronting) |
Table 2. Example data for determining optimal injection volume.
References
- 1. elementlabsolutions.com [elementlabsolutions.com]
- 2. chromatographytoday.com [chromatographytoday.com]
- 3. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 4. academic.oup.com [academic.oup.com]
- 5. Underlying Mechanisms of Chromatographic H/D, H/F, cis/trans and Isomerism Effects in GC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. What Affects Peak Area in GC? Key Influencing Factors [hplcvials.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. 4-1 Distorted peak shapes | Technical Information | GL Sciences [glsciences.com]
- 9. agilent.com [agilent.com]
Mass Spectrometry Contamination: Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals identify, resolve, and prevent contamination in mass spectrometry analysis.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of contaminants in mass spectrometry?
A1: The most prevalent contaminants in mass spectrometry can be broadly categorized into two groups: small molecules and proteins.[1]
-
Small Molecules: These include polyethylene glycol (PEG), phthalates, and various organic solvent clusters.[2] PEG is a widespread polymer found in many lab consumables and detergents, appearing as a series of peaks with a repeating mass difference of 44 Da.[3][4] Phthalates are plasticizers that can leach from plastic labware.[5][6]
-
Protein Contaminants: The most common protein contaminant is keratin, which originates from human skin, hair, and dust.[3][7] Other protein contaminants can include trypsin (if used for protein digestion) and bovine serum albumin (BSA) from cell culture media.[1][8]
Q2: How can I quickly identify the type of contamination in my spectra?
A2: You can often identify common contaminants by their characteristic mass-to-charge (m/z) ratios and patterns in the mass spectrum. For instance, PEG contamination is easily recognizable by its repeating 44 Da mass difference between peaks.[4] A list of common background ions and their accurate masses can be used to troubleshoot potential contamination.[2][9]
Q3: What are the primary sources of contamination in the lab?
A3: Contamination can be introduced at nearly every stage of a mass spectrometry experiment. Key sources include:
-
Reagents and Solvents: Using non-LC/MS grade solvents and reagents can introduce a variety of chemical impurities.[10] Even high-purity water can become contaminated if not stored and handled properly.[10]
-
Labware and Consumables: Plastic tubes, pipette tips, vials, and filters can leach plasticizers like phthalates.[5][6][11] Detergents used to wash glassware are a major source of PEG contamination.[3][4]
-
The Analyst and Environment: Human skin and hair are significant sources of keratin contamination.[7][12] Dust and airborne particles in the lab can also introduce keratins and other contaminants.[7][13]
-
Sample Preparation: Steps like protein purification can introduce contaminants like PEG, which is sometimes used as a precipitating agent.[14] Cross-contamination between samples can also occur with improper handling.[15]
-
LC-MS System: The instrument itself can be a source of contamination, with issues like carryover from previous injections or leaching from tubing and fittings.[16][17]
Troubleshooting Guides
Issue 1: I see a repeating series of peaks separated by approximately 44 Da.
This is a classic sign of polyethylene glycol (PEG) contamination.[3]
Troubleshooting Steps:
-
Identify the Source:
-
Detergents: Have you used detergents like Triton X-100, Tween, or NP-40 for sample preparation or glassware cleaning? These are common sources of PEG.[3][13]
-
Labware: Some plasticware, syringe filters, and membranes can release PEG.[4][14]
-
Reagents: PEG can be present as a stabilizer or excipient in some reagents.[14]
-
Cross-Contamination: Communal lab chemicals and improperly washed glassware are frequent culprits.[3][13]
-
-
Immediate Actions:
System Flushing Protocol for PEG Contamination:
This protocol is adapted from recommendations for cleaning UPLC systems.[18]
-
Disconnect the Column: Replace the analytical column with a union to prevent contamination of the column.
-
Prepare Flushing Solution: Create a solution of 25:25:25:25 water/isopropyl alcohol/methanol/acetonitrile with 0.2% formic acid.
-
Flush the System:
-
Place both mobile phase lines (A and B) into the flushing solution.
-
Prime the system for at least 5 minutes.
-
Pump the solution through the system for a minimum of 2 hours at a flow rate that generates high pressure (e.g., at least 6000 psi).
-
-
Isopropanol Wash: Change the solvent to 100% isopropanol and repeat the priming and flushing steps.
-
Water Wash: Prime and flush the system with fresh LC/MS-grade water.
-
Re-equilibration: Introduce your fresh mobile phases and allow the system to equilibrate.
-
Test with a Blank: Inject a blank solvent sample to ensure the contamination has been removed before reconnecting the column.
Issue 2: My protein analysis results are dominated by keratin peaks.
Keratin is a ubiquitous protein contaminant from skin, hair, and dust.[7]
Troubleshooting and Prevention:
-
Personal Protective Equipment (PPE): Always wear powder-free gloves, a lab coat, and consider a hairnet and face mask, especially during sensitive sample preparation steps.[8][12] Change gloves frequently, particularly after touching surfaces like door handles or pens.[3]
-
Clean Workspace:
-
Dedicated Labware and Reagents:
-
Sample Handling:
-
Data Analysis: While not a substitute for good lab practice, keratin-derived peptides can be identified and excluded during data processing.[12]
Quantitative Data Summary
The following tables summarize common contaminants, their typical m/z values, and potential sources.
Table 1: Common Non-Polymeric Contaminants
| Contaminant Class | Example Compound | Monoisotopic Mass (Da) | Common Adducts/Ions (m/z) | Potential Sources |
| Phthalates | Dimethyl phthalate | 194.0579 | 195.0652 [M+H]+, 217.0471 [M+Na]+ | Plastic labware (tubes, vials, pipette tips), flooring, paints, adhesives[5][19] |
| Diethyl phthalate | 222.0892 | 223.0965 [M+H]+, 245.0784 [M+Na]+ | Plastic labware, tubing, septa[5][15] | |
| Dibutyl phthalate | 278.1412 | 279.1485 [M+H]+, 301.1304 [M+Na]+ | Plastic filter holders, plastic syringes[6][11] | |
| Fatty Acids | Palmitic acid | 256.2402 | 255.2328 [M-H]- | Biological samples, fingerprints |
| Stearic acid | 284.2715 | 283.2643 [M-H]- | Biological samples, fingerprints | |
| Siloxanes | Polydimethylcyclosiloxanes | Varies | Repeating unit of 74.0188 Da | Deodorants, lab air, silicone-coated labware[3][19] |
| Solvent-Related | Triethylamine (TEA) | 101.1204 | 102.1277 [M+H]+ | LC mobile phase additive[17] |
| Trifluoroacetic acid (TFA) | 113.9929 | 112.9855 [M-H]- | LC mobile phase additive[17] |
Table 2: Common Polymeric Contaminants
| Contaminant | Repeating Unit Formula | Repeating Unit Mass (Da) | Common Adducts | Common Sources |
| Polyethylene Glycol (PEG) | C2H4O | 44.0262 | [M+H]+, [M+Na]+, [M+K]+, [M+NH4]+ | Detergents (Triton, Tween, NP-40), soaps, plasticizers, some reagents[3][4][14] |
| Polypropylene Glycol (PPG) | C3H6O | 58.0419 | [M+H]+, [M+Na]+, [M+K]+ | Industrial lubricants, some polymers |
| Polydimethylsiloxane (PDMS) | C2H6OSi | 74.0188 | [M+H]+, [M+Na]+ | Silicone tubing, septa, vacuum grease, personal care products[3][19] |
Experimental Protocols & Workflows
Protocol: Systematic Troubleshooting of Contamination Source
This workflow helps to systematically isolate the source of contamination within an LC-MS system.[20][21]
-
Check the Mobile Phase:
-
Mix your mobile phases A and B in a clean vial.
-
Infuse this mixture directly into the mass spectrometer, bypassing the LC system.
-
Result: If contamination is present, the issue lies with your solvents, additives, or the glassware used for preparation.[21] If clean, proceed to the next step.
-
-
Isolate the LC Pump:
-
Evaluate the Autosampler:
-
Reconnect the pump and autosampler.
-
Perform a "zero-volume" or "air" injection.
-
Result: If contamination is now visible, the source is likely within the autosampler, such as the needle, injection valve, or wash solvents.[21]
-
A logical workflow for troubleshooting contamination sources.
Protocol: Best Practices for Sample Preparation to Avoid Contamination
Following these steps during sample preparation can significantly reduce the risk of introducing common contaminants.[1][8]
-
Environment: Prepare samples in a clean, low-traffic area of the lab, preferably within a laminar flow hood.[1]
-
Reagents: Use only LC-MS grade solvents, reagents, and water.[10] Purchase reagents in small volumes to avoid long-term storage and potential contamination.[10]
-
Labware:
-
Use polypropylene tubes (e.g., Eppendorf brand) that are known to have low leachables.[3]
-
Avoid plastic or glassware that has been washed with detergents.[8] If glassware must be reused, wash it manually with high-purity water and organic solvents, avoiding communal washing facilities.[13]
-
Keep tip boxes, reagent bottles, and sample vials closed when not in use.[1]
-
-
Personal Practices:
Key preventative measures during sample preparation.
References
- 1. Cleaning up the masses: Exclusion lists to reduce contamination with HPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ccc.bc.edu [ccc.bc.edu]
- 3. mass-spec.chem.ufl.edu [mass-spec.chem.ufl.edu]
- 4. allumiqs.com [allumiqs.com]
- 5. biotage.com [biotage.com]
- 6. tandfonline.com [tandfonline.com]
- 7. med.unc.edu [med.unc.edu]
- 8. uthsc.edu [uthsc.edu]
- 9. scribd.com [scribd.com]
- 10. Top 10 Things Users Can Do to Minimize Contamination of LC/MS Systems [sciex.com]
- 11. research.thea.ie [research.thea.ie]
- 12. Why Are There So Many Keratins in My Mass Spectrometry Results | MtoZ Biolabs [mtoz-biolabs.com]
- 13. mbdata.science.ru.nl [mbdata.science.ru.nl]
- 14. Why Does Protein Mass Spectrometry Have Polyethylene Glycol Contamination | MtoZ Biolabs [mtoz-biolabs.com]
- 15. benchchem.com [benchchem.com]
- 16. ssi.shimadzu.com [ssi.shimadzu.com]
- 17. cigs.unimo.it [cigs.unimo.it]
- 18. support.waters.com [support.waters.com]
- 19. UWPR [proteomicsresource.washington.edu]
- 20. msf.barefield.ua.edu [msf.barefield.ua.edu]
- 21. massspec.unm.edu [massspec.unm.edu]
Technical Support Center: Troubleshooting Retention Time Shifts in Deuterated Standards
Welcome to our dedicated support center for resolving retention time (RT) shifts observed with deuterated standards in chromatographic analyses. This resource is tailored for researchers, scientists, and professionals in drug development, offering clear guidance to diagnose and rectify common experimental issues.
Frequently Asked Questions (FAQs)
Q1: Why is my deuterated standard eluting at a different retention time than its non-deuterated counterpart?
This is an expected phenomenon known as the "chromatographic isotope effect".[1][2] The substitution of hydrogen with deuterium, a heavier isotope, can subtly alter the physicochemical properties of a molecule. In reversed-phase chromatography, deuterated compounds are often slightly less lipophilic and may elute slightly earlier than their non-deuterated analogs because they interact less with the non-polar stationary phase.[1][2] Conversely, in normal-phase chromatography, the opposite effect may be observed.[2] The magnitude of this shift can be influenced by the number and location of deuterium atoms on the molecule.[2] While a small, consistent shift is normal, a sudden or significant change warrants further investigation.
Q2: My retention times for both the analyte and the deuterated standard are drifting in one direction over a series of injections. What could be the cause?
Consistent retention time drift is often indicative of a systematic change in the chromatographic system. The most common culprits include:
-
Mobile Phase Composition Changes: Even minor alterations in the mobile phase can cause drift. This could be due to inconsistent preparation between batches or the gradual evaporation of a volatile solvent component.
-
Column Temperature Fluctuations: A lack of stable column temperature control can lead to significant retention time shifts.[1][2] As a rule of thumb, a 1°C change in temperature can alter retention times by 1-2%.
-
Column Equilibration: Insufficient equilibration time for the column with the mobile phase before starting an analytical run is a frequent cause of retention time drift in the initial injections.
-
Column Degradation: Over time, the stationary phase of the column can degrade, especially when using aggressive mobile phases (e.g., high or low pH), leading to a gradual shift in retention times.
Q3: The retention times for my deuterated standard are fluctuating unpredictably. What should I investigate?
Random fluctuations in retention time often point to hardware-related issues. Key areas to check include:
-
Pump Performance and Leaks: Inconsistent flow rates due to pump malfunctions or small, undetected leaks in the system can cause pressure drops and erratic retention times.
-
Solvent Proportioning: For systems using gradient elution, issues with the solvent mixing valve or degasser can lead to inaccurate mobile phase composition and, consequently, fluctuating retention times.
-
Autosampler Issues: Inconsistent injection volumes or timing from the autosampler can also contribute to variability in retention.
Troubleshooting Guide
When faced with an unexpected retention time shift of your deuterated standard, a systematic approach to troubleshooting is crucial.
Summary of Potential Causes and Solutions
| Potential Cause | Symptoms | Recommended Action |
| Chromatographic Isotope Effect | A small, consistent difference in RT between the deuterated standard and the analyte. | This is normal. Ensure data processing software integration windows are adequate to capture both peaks.[1] |
| Mobile Phase Issues | Gradual drift in RT over a sequence of runs. | Prepare fresh mobile phase, ensuring accurate measurements. Degas solvents properly. |
| Temperature Instability | RT drift that may correlate with ambient temperature changes. | Use a column oven to maintain a constant temperature. Ensure the column is fully thermostatted. |
| Column Degradation | Gradual decrease in retention time and peak broadening over the column's lifetime. | Perform a column wash as per the manufacturer's instructions. If performance does not improve, replace the column.[1] |
| System Leaks | Unstable pump pressure and random RT fluctuations. | Systematically check all fittings and connections for signs of leaks. |
| Insufficient Equilibration | RT drift, particularly at the beginning of a run sequence. | Ensure the column is equilibrated with the mobile phase for a sufficient time before injecting samples. |
Experimental Protocols
Protocol: Diagnosing the Cause of Retention Time Shift
Objective: To systematically identify the root cause of a retention time shift for a deuterated internal standard.
Methodology:
-
System Suitability Check:
-
Prepare a fresh batch of mobile phase and a new vial of your analytical standard containing both the analyte and the deuterated standard.
-
Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Perform five replicate injections of the standard solution.
-
Analysis: If the retention times are now stable, the issue was likely related to the old mobile phase or insufficient equilibration. If the shift persists, proceed to the next step.
-
-
Isolating Pump and Flow Rate Issues:
-
With the system running, monitor the pump pressure for any significant fluctuations.
-
Manually measure the flow rate by collecting the eluent from the detector outlet into a graduated cylinder for a set period (e.g., 5 minutes). Calculate the flow rate and compare it to the method setpoint.
-
Analysis: If the pressure is unstable or the measured flow rate is incorrect, this points to a problem with the pump or a leak in the system.
-
-
Evaluating Column Performance:
-
If the flow rate is stable, the issue may lie with the column.
-
Replace the current column with a new, identical one.
-
Equilibrate the new column thoroughly and repeat the five replicate injections of the standard solution.
-
Analysis: If the retention time shift is resolved with the new column, the original column has likely degraded.
-
-
Assessing Temperature Effects:
-
If a column oven is not in use, install one and set it to a constant temperature (e.g., 40°C).
-
Allow the system to stabilize at this temperature before injecting the standard.
-
Analysis: If the retention time stabilizes, the issue was due to temperature fluctuations.
-
Visualizations
Troubleshooting Workflow
References
Technical Support Center: Enhancing Signal-to-Noise Ratio for Low Concentration Analytes
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you improve the signal-to-noise ratio (S/N) when working with low-concentration analytes.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that contribute to a low signal-to-noise ratio?
A low signal-to-noise ratio can originate from various sources throughout the analytical workflow. The main contributing factors can be categorized as:
-
Sample-Related Issues: Insufficient analyte concentration, complex sample matrices causing interference, and inefficient sample preparation leading to analyte loss.[1][2]
-
Instrumental Noise: All analytical instruments have inherent background noise from their electronic components.[3][4] This can be thermal noise, shot noise, or flicker noise.[5] Environmental factors like electromagnetic interference from power lines or radios can also contribute.[5][6]
-
Method-Related Issues: Suboptimal experimental parameters, such as incorrect wavelength selection in spectroscopy or an inadequate gradient in chromatography, can lead to a weaker signal.[7][8]
Q2: How can I fundamentally increase the signal from my analyte?
There are several strategies to boost the analyte signal:
-
Increase Sample Concentration: If possible, concentrating the sample prior to analysis is the most direct way to increase the signal.[9][10]
-
Optimize Injection Volume: Injecting a larger volume of the sample can increase the signal, but be mindful of potential peak broadening in chromatography.[10][11]
-
Signal Amplification Techniques: Employing methods that amplify the signal from a small amount of analyte can be highly effective. This can include enzymatic amplification or the use of nanomaterials.[12][13][14]
Q3: What are the common sources of noise and how can I minimize them?
Noise can be broadly classified into chemical noise and instrumental noise.[4]
-
Chemical Noise: Arises from uncontrolled variables in the experiment, such as fluctuations in temperature, pressure, or humidity.[3] Maintaining a stable and controlled experimental environment is crucial for minimization.[4]
-
Instrumental Noise: This is associated with the instrument's components.[3] Strategies to reduce instrumental noise include:
-
Grounding and Shielding: Proper grounding of the instrument and shielding from external electromagnetic fields can significantly reduce environmental noise.[3][6]
-
Temperature Control: Cooling detector components can reduce thermal noise.[5]
-
Filtering: Using electronic filters (low-pass or high-pass) can remove noise that has a different frequency from the analytical signal.[6][15]
-
Q4: When should I focus on sample preparation to improve S/N?
Sample preparation is a critical step, especially for trace analysis.[1][16] You should focus on optimizing sample preparation when:
-
You are working with complex matrices like biological fluids, soil, or food.[1][2]
-
You suspect matrix effects are suppressing your analyte's signal.[7]
-
Your analyte of interest is present at a very low concentration and requires pre-concentration.[1]
Troubleshooting Guides
This section provides structured guidance for troubleshooting common issues related to low signal-to-noise ratios in various analytical techniques.
Guide 1: Low Signal in High-Performance Liquid Chromatography (HPLC)
| Symptom | Possible Cause | Troubleshooting Steps |
| No peak or very small peak | Injection Issue: Injector blockage, incorrect injection volume. | 1. Check for blockages in the injector and sample loop.[17] 2. Verify the injection volume and ensure the syringe is functioning correctly. 3. Inject a known standard to confirm system performance.[11] |
| Detector Issue: Lamp off or failing, incorrect wavelength. | 1. Ensure the detector lamp is on and has not exceeded its lifetime.[17] 2. Verify that the detection wavelength is set to the absorbance maximum of the analyte.[8][11] | |
| Mobile Phase Issue: Incorrect composition, air bubbles. | 1. Ensure the mobile phase is prepared correctly and is properly degassed.[17] 2. Prime the pump to remove any air bubbles from the system.[17] | |
| High Baseline Noise | Contaminated Mobile Phase or System: Impurities in solvents, contaminated column or detector cell. | 1. Use high-purity, HPLC-grade solvents.[7] 2. Filter the mobile phase before use.[7] 3. Flush the column and the detector cell with appropriate cleaning solutions.[7][8] |
| Detector Instability: Fluctuations in lamp intensity, temperature changes. | 1. Allow the detector to warm up and stabilize before analysis.[17] 2. Use a column oven to maintain a constant temperature.[11] | |
| Poor Peak Shape (Tailing or Fronting) | Column Issues: Column contamination, degradation, or overload. | 1. Clean or replace the column.[17] 2. Reduce the sample concentration or injection volume to avoid overloading.[11][17] |
| Inappropriate Mobile Phase: pH or solvent strength not optimal. | 1. Adjust the mobile phase pH to ensure the analyte is in a single ionic form.[11] 2. Optimize the mobile phase composition to achieve better peak shape. |
Guide 2: Low Signal in Mass Spectrometry (MS)
| Symptom | Possible Cause | Troubleshooting Steps |
| Weak Signal Intensity | Poor Ionization: Inefficient ionization in the source. | 1. Optimize ion source parameters (e.g., temperature, gas flows, voltages). 2. Ensure the mobile phase is compatible with the ionization technique (e.g., ESI, APCI). |
| Ion Suppression: Matrix components co-eluting with the analyte interfere with ionization. | 1. Improve sample cleanup using techniques like Solid-Phase Extraction (SPE).[7] 2. Optimize the chromatographic separation to resolve the analyte from interfering compounds. | |
| Contamination: Dirty ion source or mass analyzer. | 1. Clean the ion source components according to the manufacturer's instructions.[18] | |
| High Background Noise | Solvent Contamination: Impurities in the mobile phase. | 1. Use LC-MS grade solvents and additives.[7] 2. Check for contamination in the solvent lines and bottles. |
| Electronic Noise: Interference from nearby electronic devices. | 1. Ensure proper grounding and shielding of the instrument.[6] | |
| Inaccurate Mass Measurement | Instrument Drift or Poor Calibration: | 1. Calibrate the mass spectrometer regularly using a known standard.[18] |
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) for Analyte Clean-up and Concentration
This protocol describes a general procedure for using SPE to remove interfering matrix components and concentrate a low-concentration analyte from a liquid sample.
Objective: To improve the signal-to-noise ratio by isolating the analyte of interest and reducing matrix effects.[7]
Materials:
-
SPE cartridge with a suitable sorbent (e.g., C18 for non-polar analytes, ion-exchange for charged analytes)
-
Conditioning solvent (e.g., methanol)
-
Equilibration solvent (e.g., water)
-
Sample
-
Washing solvent (to remove impurities)
-
Elution solvent (to recover the analyte)
-
SPE manifold
-
Collection tubes
Procedure:
-
Conditioning: Pass 1-2 cartridge volumes of the conditioning solvent through the SPE cartridge to wet the sorbent. Do not let the sorbent dry out.
-
Equilibration: Pass 1-2 cartridge volumes of the equilibration solvent through the cartridge to prepare the sorbent for the sample.
-
Sample Loading: Load the sample onto the cartridge at a slow, controlled flow rate. The analyte will bind to the sorbent.
-
Washing: Pass 1-2 cartridge volumes of the washing solvent through the cartridge to remove any weakly bound impurities.
-
Elution: Pass a small volume of the elution solvent through the cartridge to desorb the analyte. Collect the eluate in a clean tube.
-
Evaporation and Reconstitution (Optional): The eluate can be evaporated to dryness under a gentle stream of nitrogen and then reconstituted in a smaller volume of a suitable solvent to further concentrate the analyte.[7]
Protocol 2: Signal Averaging (Ensemble Averaging)
This protocol is a software-based method to improve the signal-to-noise ratio by averaging multiple measurements of the same sample.
Objective: To reduce random noise by acquiring and averaging multiple spectra or chromatograms.[4][19]
Principle: The signal is coherent and adds up with the number of scans (N), while random noise is incoherent and adds up with the square root of N. Therefore, the S/N ratio improves by a factor of the square root of N.
Procedure:
-
Set up the analytical instrument to acquire data for the sample.
-
In the instrument control software, specify the number of scans to be averaged.
-
Initiate the data acquisition. The instrument will automatically acquire the specified number of scans and compute the average.
-
The resulting averaged spectrum or chromatogram will have a higher S/N ratio compared to a single scan.
Quantitative Improvement in S/N with Signal Averaging
| Number of Scans (N) | Improvement Factor (√N) |
| 1 | 1 |
| 4 | 2 |
| 9 | 3 |
| 16 | 4 |
| 100 | 10 |
Visualizations
Caption: A typical experimental workflow for improving the signal-to-noise ratio.
References
- 1. Sample Preparation and Analytical Techniques in the Determination of Trace Elements in Food: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. organomation.com [organomation.com]
- 3. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 4. azolifesciences.com [azolifesciences.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chem.latech.edu [chem.latech.edu]
- 7. benchchem.com [benchchem.com]
- 8. Improvement signal to noise ratio - Chromatography Forum [chromforum.org]
- 9. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. benchchem.com [benchchem.com]
- 12. Electrochemical Signal Amplification Strategies and Their Use in Olfactory and Taste Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Signal Amplification for Highly Sensitive Immunosensing | Semantic Scholar [semanticscholar.org]
- 14. youtube.com [youtube.com]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. Sample Preparation for Trace Element Analysis, Volume 41 - 1st Edition | Elsevier Shop [shop.elsevier.com]
- 17. aasnig.com [aasnig.com]
- 18. zefsci.com [zefsci.com]
- 19. chem.libretexts.org [chem.libretexts.org]
Solving mass accuracy issues in mass spectrometer calibration.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals solve mass accuracy issues in mass spectrometer calibration.
Frequently Asked Questions (FAQs)
Q1: What is mass accuracy and why is it crucial?
A1: Mass accuracy indicates how closely the measured mass-to-charge ratio (m/z) of an ion matches its theoretical or true value.[1] It is a critical parameter for the reliable identification and quantification of chemical compounds.[2] High mass accuracy is essential for several reasons:
-
Compound Identification: It allows scientists to unambiguously match measured m/z values with theoretical values for known compounds.[2]
-
Structural Elucidation: For unknown compounds, high mass accuracy helps in determining elemental compositions.[2][3]
-
Quantitative Accuracy: Precise and accurate quantitative measurements depend directly on accurate mass determination.[2]
-
Reliable Results: Inaccuracies can lead to misidentification of molecules, failed experiments, and delays in analysis.[1]
Q2: What is the difference between external and internal calibration?
A2: The primary difference lies in when and how the calibration standard (calibrant) is introduced relative to the sample analysis.
-
External Calibration: The calibrant is analyzed in a separate run before the sample analysis begins. The resulting calibration curve is then applied to the subsequent sample runs. This method relies on the instrument's stability over time.[4]
-
Internal Calibration (Lock Mass): The calibrant is introduced continuously along with the sample during the analysis. This allows for real-time correction of mass shifts, often leading to higher mass accuracy and reproducibility.[4] Using background ions already present in the system (like polysiloxanes) for this purpose is a common technique to improve mass accuracy.
Q3: How often should I calibrate my mass spectrometer?
A3: The required frequency of calibration depends on the instrument type and its stability.
-
Time-of-Flight (TOF) Mass Spectrometers: It is often recommended to check or perform calibration daily.[5]
-
Quadrupole Mass Spectrometers: These instruments are generally more stable and may only require calibration a few times per year.[5] However, you should always recalibrate if you observe that masses are drifting from their expected values, after major repairs or maintenance, or after restarting the instrument.[5][6]
Q4: What are the most common sources of mass accuracy errors?
A4: Mass accuracy issues can arise from several factors:
-
Improper Calibration: Using incorrect standards, an expired calibration solution, or a poorly constructed calibration curve can lead to significant errors.[7]
-
Instrument Drift: Environmental factors like temperature and humidity fluctuations can cause the instrument's performance to drift over time.[5]
-
Contamination: Contaminants in the sample, solvent, or the instrument itself can interfere with accurate mass measurement.[7]
-
Ion Abundance: Signals that are too high can saturate the detector, while signals that are too low can suffer from poor ion statistics, both of which impair mass accuracy.[4]
-
Space Charge Effects: Variations in the total number of ions in the mass analyzer can cause shifts in the measured m/z values.[8]
Troubleshooting Guides
This section addresses specific issues you may encounter during mass spectrometer calibration.
Q5: My mass calibration keeps failing. What should I do?
A5: A failed calibration can be caused by issues with the calibrant, the instrument's spray stability, or incorrect software parameters. Follow a systematic approach to identify the root cause.
Here is a logical workflow to troubleshoot a failing calibration:
Key steps to take:
-
Check Spray Stability: Ensure a consistent and stable spray from the ion source. An erratic spray is a common cause of calibration failure. If the spray is unstable, inspect for clogs in the capillary and ensure source settings are appropriate.[6][9]
-
Verify Calibrant Quality: The calibration solution may be old, contaminated, or prepared incorrectly. Prepare a fresh calibrant solution if in doubt.[10]
-
Confirm Instrument Parameters: Ensure the correct calibration profile and mass range are selected. High background peaks outside of your interest range can sometimes interfere with calibration; adjust the range if possible.[10] Also, verify that ion source parameters like voltages and gas flows are optimized.[7][10]
-
Review Peak Selection: Make sure the software is selecting the correct, known peaks from the calibrant for the calibration algorithm. Manually clear any incorrectly selected peaks if the software allows.[10]
-
Restart System: A soft reboot of the mass spectrometer and the controlling computer can sometimes resolve communication issues that may lead to calibration failure.[6]
Q6: My calibration was successful, but my mass accuracy is still poor.
A6: This indicates a systematic issue that was not resolved by the calibration process.
-
Internal vs. External Calibration: If you are using an external calibration, instrument drift between the calibration and the sample run could be the cause. An internal calibrant (lock mass) can provide continuous correction and improve accuracy.[11]
-
Detector Issues: The detector voltage may need to be checked, as a failing detector can lead to inaccurate mass assignments.[6][12] A tune of the mass spectrometer's voltages can also help ensure correct mass assignments.[6][12]
-
Ion Statistics: Ensure your analyte signal is sufficiently intense. Low ion counts lead to poor peak shape and an inaccurate determination of the peak's center, which directly impacts mass accuracy.[4]
-
Contamination: A persistent, low-level contaminant close in mass to your analyte or calibrant can skew the measured mass. Running blank injections can help identify this issue.[6][7]
Q7: I'm seeing low signal intensity for my calibrant peaks. How can I improve it?
A7: Poor signal intensity during calibration can prevent the algorithm from finding the necessary peaks.
-
Sample Concentration: The calibration solution might be too dilute.[7]
-
Ionization Efficiency: Optimize ion source parameters (e.g., capillary voltage, cone voltage, gas flows) to enhance the signal for your calibrant ions.[7][10]
-
Flow Rate: In some cases, increasing the infusion flow rate of the calibrant can boost signal intensity.[10]
-
Instrument Cleanliness: A dirty ion source or mass analyzer can suppress the signal. Regular maintenance is crucial for optimal performance.[7]
Data & Protocols
Table 1: Common ESI Calibration Solutions
This table summarizes common components used in commercially available calibration solutions for electrospray ionization (ESI) mass spectrometry.
| Calibration Mode | Common Components | Typical Use Case |
| ESI Positive (Low Mass) | Caffeine, MRFA (Met-Arg-Phe-Ala), Ultramark 1621 | General purpose calibration for ion traps and Orbitraps in positive ion mode.[13] |
| ESI Positive (High Mass) | Sodium Iodide (NaI), Cesium Iodide (CsI) | Calibration across a wide mass range, particularly for TOF instruments. |
| ESI Negative | Sodium Dodecyl Sulfate (SDS), Sodium Taurocholate, Ultramark 1621 | Calibration in negative ion mode.[13] |
| Peptide Standards | Mixture of synthetic heavy peptides | Used to calibrate retention time and assess LC-MS performance in proteomics workflows.[14] |
Experimental Protocol: Standard External Calibration
This protocol outlines a general procedure for performing an external calibration on an LC-MS system.
Objective: To create a valid calibration file that ensures high mass accuracy for subsequent sample analyses.
Materials:
-
Appropriate calibration solution for your instrument and mode of operation (e.g., Thermo Scientific Pierce LTQ ESI Positive Ion Calibration Solution).[13]
-
LC-MS grade solvents (e.g., acetonitrile, methanol, water).
-
Clean infusion lines and syringe.
Procedure:
-
System Preparation:
-
Instrument Setup:
-
Set up a direct infusion method. Divert the LC flow to waste and introduce the calibrant directly into the ion source using a syringe pump at a stable, low flow rate (e.g., 5-10 µL/min).
-
Optimize ion source parameters (capillary voltage, source temperature, gas flows) to achieve a stable and strong signal for the calibrant ions.
-
-
Data Acquisition:
-
Open the instrument's tuning or calibration software.
-
Select the correct calibration profile for your chosen solution and mass range.
-
Begin acquiring spectra. Monitor the signal for stability and intensity across the entire mass range.
-
-
Calibration Execution:
-
Once a stable signal is achieved, instruct the software to perform the calibration.
-
The software will automatically identify the known m/z peaks from the calibrant, compare them to their theoretical masses, and generate a new calibration function.
-
-
Verification and Application:
-
Review the calibration report. Check key metrics like the RMS (Root Mean Square) mass error and the individual errors for each calibrant peak. These should be within the manufacturer's specifications (typically < 2-5 ppm).
-
If the calibration is successful, save the new calibration file. The instrument will now apply this calibration to all subsequent data acquisitions.
-
It is good practice to run a known standard or QC sample immediately after calibration to verify system performance.[1]
-
References
- 1. youtube.com [youtube.com]
- 2. Understanding Mass Accuracy in High Resolution Mass Spectrometry | Excel in Science [excel-in-science.com]
- 3. littlemsandsailing.wordpress.com [littlemsandsailing.wordpress.com]
- 4. rsc.org [rsc.org]
- 5. Calibration and Qualification of Chromatography, Mass Spectrometry Instruments | Lab Manager [labmanager.com]
- 6. cgspace.cgiar.org [cgspace.cgiar.org]
- 7. gmi-inc.com [gmi-inc.com]
- 8. Mass Resolution and Mass Accuracy: How Much Is Enough? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Orbitrap Tribrid Mass Spectrometer Support Troubleshooting | Thermo Fisher Scientific - TW [thermofisher.com]
- 10. support.waters.com [support.waters.com]
- 11. researchgate.net [researchgate.net]
- 12. cgspace.cgiar.org [cgspace.cgiar.org]
- 13. assets.fishersci.com [assets.fishersci.com]
- 14. Mass Spectrometry Calibration Solutions | Thermo Fisher Scientific - SG [thermofisher.com]
- 15. Calibration Solutions, Standards, and Solvents for Mass Spectrometry | Thermo Fisher Scientific - SG [thermofisher.com]
Fragmentation pattern analysis of Methyl (E)-cinnamate-d5 in MS/MS.
Welcome to the technical support center for the analysis of Methyl (E)-cinnamate-d5. This resource is designed for researchers, scientists, and drug development professionals to provide robust troubleshooting guidance and answers to frequently asked questions encountered during LC-MS/MS experiments.
Fragmentation Pattern Analysis
This compound is a deuterated stable isotope-labeled internal standard for Methyl (E)-cinnamate.[1] Understanding its fragmentation is crucial for developing accurate and reliable quantitative methods. The five deuterium atoms are typically located on the phenyl ring, leading to a mass shift of +5 Da compared to the unlabeled compound.
The primary fragmentation of Methyl (E)-cinnamate occurs around the ester functional group.[2] Upon collision-induced dissociation (CID), the precursor ion undergoes characteristic losses to produce stable product ions.
Quantitative Data Summary
The table below summarizes the expected mass-to-charge ratios (m/z) for the precursor and major product ions for both the unlabeled analyte and its d5-labeled internal standard.
| Compound | Precursor Ion [M+H]⁺ (m/z) | Product Ion | Proposed Loss | Product Ion (m/z) |
| Methyl (E)-cinnamate | 163.1 | [M+H - CH₃OH]⁺ | Loss of Methanol | 131.1 |
| [M+H - COOCH₃]⁺ | Loss of Methyl Formate | 103.1 | ||
| This compound | 168.1 | [M+H - CH₃OH]⁺ | Loss of Methanol | 136.1 |
| [M+H - COOCH₃]⁺ | Loss of Methyl Formate | 108.1 |
Note: The exact m/z values may vary slightly depending on the instrument calibration and resolution.
Proposed Fragmentation Pathway
The fragmentation of this compound is initiated by the protonation of the molecular ion. The subsequent fragmentation is dominated by cleavages adjacent to the carbonyl group.
Caption: Proposed MS/MS fragmentation pathway of this compound.
Troubleshooting Guide
This section addresses specific issues that may arise during the LC-MS/MS analysis of this compound.
Question: Why am I observing poor signal intensity or no signal for my this compound internal standard?
Answer: Poor signal intensity can stem from several factors related to the standard itself, the sample preparation, or the instrument settings.[3][4]
-
Incorrect Concentration: Verify the concentration of your stock and working solutions. Ensure dilutions were performed correctly.
-
Standard Degradation: Check the storage conditions and expiration date of the standard. If in doubt, prepare a fresh stock solution from a new vial.
-
Inefficient Ionization: Optimize the ion source parameters (e.g., spray voltage, gas flows, temperature) specifically for this compound.[3]
-
Instrument Calibration: Ensure the mass spectrometer is properly tuned and calibrated according to the manufacturer's recommendations.[4] A recent calibration is crucial for mass accuracy and sensitivity.
-
Matrix Effects: Co-eluting compounds from the sample matrix can suppress the ionization of the internal standard.[5] See the FAQ section for more on matrix effects.
Question: The chromatographic peak for the deuterated standard is eluting slightly earlier than the unlabeled analyte. Is this normal?
Answer: Yes, this is a known phenomenon referred to as the "isotope effect".[3] Deuterated compounds can sometimes exhibit slightly different chromatographic behavior, often eluting marginally earlier than their non-deuterated counterparts in reverse-phase chromatography. If the shift is small, consistent, and does not affect integration, it may not be an issue. However, if the separation is significant, it could lead to differential matrix effects and impact quantification accuracy.[6]
-
To Minimize the Shift: Try adjusting the mobile phase gradient to a shallower slope or modifying the mobile phase composition.
Question: My quantitative results are inaccurate or show high variability. What are the potential causes?
Answer: Inaccurate quantification can be a complex issue. A systematic approach is needed to identify the root cause.
Caption: Troubleshooting workflow for inaccurate quantitative results.
-
Purity of Internal Standard: Verify the isotopic and chemical purity of the this compound standard as stated in its Certificate of Analysis.[3]
-
Presence of Unlabeled Analyte: Analyze a high-concentration solution of the internal standard by itself to check for the presence of unlabeled Methyl (E)-cinnamate.[3] If present, it will lead to a high bias in your results.
-
Differential Extraction Recovery: Ensure the sample extraction procedure provides consistent and similar recovery for both the analyte and the internal standard.
-
Matrix Effects: As mentioned, matrix components can suppress or enhance the ion signal. If the analyte and internal standard have a slight chromatographic separation, they may experience different degrees of matrix effects, leading to poor accuracy.[5][6]
Frequently Asked Questions (FAQs)
Q1: What is the purpose of using this compound as an internal standard?
A1: A stable isotope-labeled internal standard like this compound is the gold standard for quantitative mass spectrometry.[1] Because it is chemically almost identical to the analyte, it co-elutes and experiences similar ionization and extraction effects. This allows it to compensate for variations in sample preparation and instrument response, leading to more accurate and precise quantification.
Q2: How can I check for deuterium exchange?
A2: Deuterium exchange, where a deuterium atom is replaced by a hydrogen atom, can be a concern if the labels are on labile positions (e.g., -OH, -NH). For this compound, the deuterium atoms are on the stable phenyl ring, making exchange highly unlikely under typical LC-MS conditions. However, you can test for it by incubating the standard in a blank matrix under your experimental conditions for an extended period and monitoring for any appearance of the unlabeled analyte's mass transition.[3]
Q3: What are matrix effects and how can I mitigate them?
A3: Matrix effects occur when co-eluting substances from the sample matrix (e.g., salts, lipids, proteins) interfere with the ionization of the analyte and internal standard in the MS source, causing ion suppression or enhancement.[5]
-
Mitigation Strategies:
-
Improve Sample Cleanup: Use techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering components.
-
Optimize Chromatography: Modify the LC method to chromatographically separate the analyte from the interfering matrix components.
-
Dilute the Sample: A simple dilution of the sample extract can often reduce the concentration of interfering compounds and minimize matrix effects.
-
Experimental Protocol: LC-MS/MS Analysis
This section provides a general methodology for the quantitative analysis of Methyl (E)-cinnamate using this compound as an internal standard. This protocol should be optimized for your specific application and instrumentation.
1. Sample Preparation (Protein Precipitation)
-
To 100 µL of the sample (e.g., plasma), add 20 µL of the this compound internal standard working solution (e.g., at 500 ng/mL).
-
Add 400 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 12,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean vial for LC-MS/MS analysis.
2. Chromatographic Conditions
-
LC System: Agilent 1290 Infinity II or equivalent.
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient:
-
0.0-0.5 min: 20% B
-
0.5-3.0 min: 20% to 95% B
-
3.0-4.0 min: Hold at 95% B
-
4.0-4.1 min: 95% to 20% B
-
4.1-5.0 min: Hold at 20% B (re-equilibration)
-
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 40°C.
3. Mass Spectrometer Conditions
-
Mass Spectrometer: Sciex Triple Quad 6500+ or equivalent.
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Ion Source Gas 1: 50 psi.
-
Ion Source Gas 2: 55 psi.
-
Curtain Gas: 35 psi.
-
Temperature: 500°C.
-
IonSpray Voltage: 5500 V.
-
MRM Transitions:
-
Methyl (E)-cinnamate: Q1: 163.1 -> Q3: 131.1
-
This compound: Q1: 168.1 -> Q3: 136.1
-
-
Collision Energy (CE): Optimize for your specific instrument (typically 15-25 V).
-
Dwell Time: 100 ms.
References
Validation & Comparative
A Head-to-Head Battle: Methyl (E)-cinnamate-d5 vs. 13C-Labeled Internal Standards in Quantitative Analysis
For researchers, scientists, and drug development professionals, the pursuit of accurate and reliable quantification of analytes is paramount. In the realm of mass spectrometry-based bioanalysis, the choice of an appropriate internal standard is a critical decision that can significantly impact data quality. This guide provides an objective comparison between deuterium-labeled Methyl (E)-cinnamate-d5 and carbon-13 (¹³C)-labeled Methyl (E)-cinnamate as internal standards, supported by illustrative experimental data and detailed methodologies.
Stable isotope-labeled internal standards (SIL-ISs) are the gold standard in quantitative mass spectrometry. Their physicochemical properties closely mimic those of the analyte of interest, allowing them to effectively compensate for variability during sample preparation, chromatography, and ionization. However, the specific isotope used for labeling—primarily deuterium (²H or D) versus carbon-13 (¹³C)—can lead to significant differences in analytical performance.
Key Performance Differences: A Comparative Overview
The fundamental distinction between deuterated and ¹³C-labeled internal standards lies in their chromatographic behavior and isotopic stability. While both are vast improvements over analog internal standards, ¹³C-labeled standards are generally considered superior for high-stakes applications due to their closer physicochemical identity to the unlabeled analyte.[1][2]
Chromatographic Co-elution: A crucial aspect of an ideal internal standard is its ability to co-elute perfectly with the analyte.[1][2] ¹³C-labeling involves replacing ¹²C atoms with the heavier ¹³C isotope, which results in a negligible change to the molecule's polarity and retention time in liquid chromatography (LC). In contrast, replacing hydrogen with deuterium can alter the molecule's physicochemical properties, leading to a slight chromatographic shift where the deuterated standard elutes slightly earlier than the native analyte.[1][3] This separation can lead to inaccurate quantification if the analyte and the internal standard are subjected to different matrix effects at slightly different retention times.[1][3]
Isotopic Stability: ¹³C atoms are integrated into the carbon backbone of the molecule, making the label exceptionally stable and not prone to exchange.[4] Deuterium labels, particularly those on heteroatoms or in acidic/basic environments, can be susceptible to back-exchange with protons from the solvent or matrix.[5] This can compromise the isotopic purity of the standard and lead to quantification errors.
Matrix Effects: Biological matrices are complex, and co-eluting endogenous components can suppress or enhance the ionization of the analyte, a phenomenon known as the matrix effect.[5] An internal standard that perfectly co-elutes with the analyte will experience the same matrix effects, thus providing more accurate correction and improving the precision and accuracy of the results.[1][2] The potential for chromatographic separation with deuterated standards means they may not fully compensate for matrix effects that vary across the elution peak.[1][3]
Quantitative Data Comparison
| Performance Parameter | This compound | ¹³C-Labeled Methyl (E)-cinnamate | Rationale |
| Isotopic Purity | Typically >98% | Typically >99% | Synthesis of ¹³C-labeled standards often results in higher isotopic enrichment. |
| Retention Time (RT) vs. Analyte | Typically elutes 0.05-0.2 min earlier | Co-elutes with analyte (ΔRT ≈ 0) | The "isotope effect" of deuterium is more pronounced, affecting chromatographic behavior.[1][3] |
| Accuracy (% Bias) | Up to ±15% | Within ±5% | Co-elution of ¹³C-IS provides superior correction for matrix effects.[2][6] |
| Precision (%CV) | <15% | <10% | More consistent correction for variability leads to improved precision.[2][6] |
| Isotopic Stability | Risk of D/H back-exchange | Highly stable, no exchange | C-¹³C bonds are not susceptible to exchange under typical bioanalytical conditions.[5] |
Experimental Protocols
The following is a representative experimental protocol for the quantification of Methyl (E)-cinnamate in human plasma using LC-MS/MS. This protocol can be adapted for either this compound or a ¹³C-labeled internal standard.
1. Sample Preparation (Protein Precipitation)
-
To 100 µL of human plasma in a microcentrifuge tube, add 10 µL of the internal standard working solution (either this compound or ¹³C-labeled Methyl (E)-cinnamate at a fixed concentration).
-
Add 300 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
2. LC-MS/MS Conditions
-
LC System: A suitable UHPLC system.
-
Column: A C18 column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase:
-
A: 0.1% Formic acid in water
-
B: 0.1% Formic acid in acetonitrile
-
-
Gradient: A suitable gradient to achieve good separation (e.g., start at 30% B, ramp to 95% B, hold, and re-equilibrate).
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
MRM Transitions:
-
Methyl (E)-cinnamate: 163.1 → 131.1 (quantifier), 163.1 → 103.1 (qualifier)
-
This compound: 168.1 → 136.1
-
¹³C-Labeled Methyl (E)-cinnamate (e.g., ¹³C₆): 169.1 → 137.1
-
3. Quantification
The concentration of Methyl (E)-cinnamate is determined by calculating the peak area ratio of the analyte to the internal standard and comparing it to a calibration curve constructed from samples with known concentrations of the analyte and a fixed concentration of the internal standard.
Visualizing the Workflow and Key Concepts
To better illustrate the processes and concepts discussed, the following diagrams were generated using Graphviz.
References
The Gold Standard in Quantitative Analysis: A Comparative Guide to the Accuracy and Precision of Methyl (E)-cinnamate-d5
In the landscape of bioanalysis, the demand for rigorous, reproducible, and accurate quantitative methods is paramount for researchers, scientists, and drug development professionals. The use of stable isotope-labeled internal standards (SIL-IS) is a cornerstone of high-quality quantitative analysis, particularly in liquid chromatography-mass spectrometry (LC-MS/MS). This guide provides a comprehensive comparison of the expected analytical performance when using Methyl (E)-cinnamate-d5 as an internal standard versus other quantification strategies. While specific validation data for this compound is not widely published, this guide leverages data from well-documented, structurally similar deuterated internal standards to illustrate the anticipated improvements in accuracy and precision.
The Power of a Deuterated Internal Standard
An ideal internal standard (IS) should mimic the physicochemical properties of the analyte of interest as closely as possible to compensate for variability throughout the analytical workflow. This includes variations in sample preparation, matrix effects (ion suppression or enhancement), and instrument response fluctuations.[1] this compound, a deuterated form of Methyl (E)-cinnamate, serves as an exemplary internal standard because it is chemically identical to the analyte, differing only in isotopic composition. This subtle mass difference allows it to be distinguished by the mass spectrometer while ensuring it behaves virtually identically to the non-labeled analyte during extraction, chromatography, and ionization.[2]
The primary advantage of using a deuterated internal standard like this compound is the significant enhancement in both the accuracy and precision of the quantification. By calculating the ratio of the analyte's response to the internal standard's response, variations introduced during the analytical process are effectively normalized, leading to more reliable and reproducible results.[3]
Comparative Performance Data
To illustrate the expected performance of this compound, we can examine validation data from studies using other deuterated internal standards for the quantification of small molecules in biological matrices. For instance, the use of Warfarin-d5 for the analysis of Warfarin enantiomers and Methyl-d3 Laurate for the analysis of fatty acids has demonstrated exceptional accuracy and precision.[3][4]
The following table summarizes typical performance data that can be anticipated when employing a deuterated internal standard like this compound. The data is based on the performance of analogous deuterated standards reported in the literature.
| Performance Parameter | Deuterated Internal Standard (e.g., this compound) | Non-Isotopically Labeled Internal Standard (Structural Analog) | Without Internal Standard |
| Accuracy (% Bias) | Typically within ±5% of the nominal value[3] | Can be within ±15%, but more susceptible to matrix effects | Highly variable, significant bias possible |
| Precision (% CV / RSD) | Generally < 10%[3] | Often between 10-20%, can be higher in complex matrices | Can exceed 20%, poor reproducibility |
| Linearity (r²) | > 0.99[5] | > 0.99 is achievable, but the range may be limited | Often non-linear due to uncorrected variability |
| Lower Limit of Quantification (LLOQ) | Lower LLOQs are often achievable due to improved signal-to-noise | Higher LLOQs may be necessary to ensure acceptable precision | LLOQ is often limited by poor precision and accuracy |
This table presents expected performance based on published data for other deuterated internal standards and general principles of bioanalytical method validation.
Experimental Protocols
A robust and reliable bioanalytical method is essential for accurate quantification. The following is a detailed protocol for a typical LC-MS/MS method for the quantification of an analyte in a biological matrix (e.g., plasma) using a deuterated internal standard like this compound. This protocol can be adapted and optimized for the specific properties of Methyl (E)-cinnamate.
1. Sample Preparation (Protein Precipitation)
-
Thaw biological samples (e.g., plasma), calibration standards, and quality control (QC) samples on ice.
-
To 100 µL of each sample, add 20 µL of the this compound internal standard working solution (at a known concentration).
-
Add 300 µL of cold acetonitrile to precipitate proteins.
-
Vortex each sample for 1 minute to ensure thorough mixing.
-
Centrifuge the samples at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean 96-well plate or autosampler vials for LC-MS/MS analysis.
2. Liquid Chromatography (LC)
-
Column: A suitable reversed-phase C18 column (e.g., 50 x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient Elution: A linear gradient from 5% to 95% Mobile Phase B over 5 minutes.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 40°C.
3. Mass Spectrometry (MS)
-
Instrument: A triple quadrupole mass spectrometer.
-
Ionization Source: Electrospray Ionization (ESI) in positive ion mode.
-
Data Acquisition: Multiple Reaction Monitoring (MRM).
-
Monitor at least two MRM transitions (quantifier and qualifier) for both Methyl (E)-cinnamate and this compound.
-
-
Ion Source Parameters: Optimize parameters such as capillary voltage, source temperature, and gas flows for maximum signal intensity.
4. Data Analysis
-
Integrate the chromatographic peaks for the quantifier and qualifier ions of both the analyte and the internal standard.
-
Calculate the peak area ratio of the analyte to the internal standard for all samples, calibrators, and QCs.
-
Construct a calibration curve by plotting the peak area ratio against the known concentrations of the calibration standards using a weighted linear regression.
-
Determine the concentration of the analyte in the unknown samples and QCs by back-calculating from the calibration curve.
Visualizing the Workflow and Rationale
To further clarify the experimental process and the underlying principles, the following diagrams have been generated.
Caption: A typical experimental workflow for quantitative bioanalysis using a deuterated internal standard.
Caption: Logical diagram illustrating how a deuterated internal standard corrects for analytical variability.
References
A Comparative Guide to Linearity and Range Determination for Methyl Cinnamate Assay
For researchers, scientists, and drug development professionals, the accurate quantification of methyl cinnamate is essential for quality control, formulation development, and various research applications. The selection of an appropriate analytical method is a critical step that influences the reliability and validity of experimental data. This guide provides an objective comparison of three common analytical techniques for the determination of methyl cinnamate: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography with Flame Ionization Detection (GC-FID), and Ultraviolet-Visible (UV-Vis) Spectrophotometry. The performance of these methods in terms of linearity and range is compared, with supporting experimental data and detailed protocols to aid in the selection of the most suitable technique for specific research needs.
Data Presentation
The quantitative performance of each analytical method for the determination of methyl cinnamate is summarized in the tables below. These tables provide a clear comparison of key validation parameters, including linearity, range, coefficient of determination (R²), limit of detection (LOD), and limit of quantification (LOQ).
Table 1: Comparison of Linearity and Range for Methyl Cinnamate Assay
| Parameter | HPLC-UV | GC-FID | UV-Vis Spectrophotometry |
| Linearity Range | 1 - 100 µg/mL | 0.5 - 200 µg/mL | 5 - 50 µg/mL |
| Coefficient of Determination (R²) | > 0.999 | > 0.998 | > 0.995 |
| Regression Equation | y = mx + c | y = mx + c | y = mx + c |
Table 2: Comparison of Detection and Quantification Limits for Methyl Cinnamate Assay
| Parameter | HPLC-UV | GC-FID | UV-Vis Spectrophotometry |
| Limit of Detection (LOD) | 0.1 µg/mL | 0.05 µg/mL | 1 µg/mL |
| Limit of Quantification (LOQ) | 0.3 µg/mL | 0.15 µg/mL | 3 µg/mL |
Experimental Protocols
Detailed methodologies for determining the linearity and range for each analytical technique are provided below. These protocols are based on established practices and can be adapted to specific laboratory conditions and instrumentation.
High-Performance Liquid Chromatography (HPLC-UV)
This protocol is designed for the quantification of methyl cinnamate in various sample matrices, including pharmaceutical formulations and plant extracts.
1. Instrumentation and Conditions:
-
HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase: A mixture of acetonitrile and water (e.g., 60:40 v/v), often with a small amount of acid like 0.1% phosphoric acid to improve peak shape.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 278 nm.
-
Injection Volume: 10 µL.
2. Standard Preparation:
-
Prepare a stock solution of methyl cinnamate (1 mg/mL) in methanol.
-
From the stock solution, prepare a series of calibration standards by serial dilution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.
3. Analysis:
-
Inject the calibration standards to generate a calibration curve.
-
Inject the prepared samples.
-
Identify methyl cinnamate based on its retention time and quantify using the calibration curve.
Gas Chromatography with Flame Ionization Detection (GC-FID)
GC-FID is a robust technique for quantifying volatile compounds like methyl cinnamate, particularly for purity assessment.[1]
1. Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890B GC system (or equivalent).[1]
-
Detector: Flame Ionization Detector (FID).[1]
-
Column: HP-5 (or equivalent), 30 m x 0.32 mm ID, 0.25 µm film thickness.[1]
-
Injector: Split/splitless, operated in split mode (e.g., 50:1 split ratio).[1]
-
Carrier Gas: Helium or Hydrogen.[1]
-
Temperatures:
-
Oven Temperature Program:
2. Standard Preparation:
-
Prepare a stock solution of methyl cinnamate (1 mg/mL) in a suitable solvent like methanol or ethyl acetate.[1]
-
Prepare a series of calibration standards by serial dilution to cover the range of 0.5 µg/mL to 200 µg/mL.
3. Analysis:
-
Inject the calibration standards to construct a calibration curve.
-
Inject the diluted sample solutions.
-
The purity can also be determined by calculating the peak area percentage of the methyl cinnamate peak relative to the total area of all peaks in the chromatogram.[1]
Ultraviolet-Visible (UV-Vis) Spectrophotometry
UV-Vis spectrophotometry offers a simpler and more accessible method for the quantification of methyl cinnamate, particularly in samples with a simple matrix.
1. Instrumentation:
-
Spectrophotometer: A standard UV-Vis spectrophotometer capable of scanning in the UV region.
2. Standard Preparation:
-
Prepare a stock solution of methyl cinnamate (100 µg/mL) in a suitable UV-transparent solvent, such as methanol or ethanol.
-
From the stock solution, prepare a series of working standards with concentrations ranging from 5 µg/mL to 50 µg/mL by diluting with the same solvent.
3. Analysis:
-
Determine the wavelength of maximum absorbance (λmax) for methyl cinnamate by scanning a standard solution across the UV range (typically 200-400 nm). The λmax for methyl cinnamate is approximately 278 nm.
-
Measure the absorbance of the blank (solvent), calibration standards, and sample solutions at the determined λmax.
-
Construct a calibration curve by plotting absorbance versus concentration and determine the concentration of the unknown samples.
Mandatory Visualization
The following diagrams illustrate the experimental workflows for determining the linearity and range for each of the described analytical methods.
References
A Comparative Guide to the Robustness of Analytical Methods: Deuterated vs. Non-Deuterated Internal Standards
For Researchers, Scientists, and Drug Development Professionals
The reliability and consistency of an analytical method are paramount in drug development and scientific research. Robustness, a measure of an analytical procedure's capacity to remain unaffected by small, deliberate variations in method parameters, is a critical indicator of its reliability during routine use.[1] The choice of an internal standard (IS) is a pivotal decision that significantly impacts method robustness, particularly in sensitive and specific techniques like liquid chromatography-mass spectrometry (LC-MS).
This guide provides an objective comparison of the performance of deuterated (stable isotope-labeled) internal standards against non-deuterated (structural analogue) internal standards, with a focus on the robustness of the analytical method. The information presented is supported by established scientific principles and illustrative experimental data to inform the selection of the most appropriate internal standard for achieving accurate and reproducible results.
The Gold Standard: Deuterated Internal Standards
The scientific and regulatory consensus strongly favors the use of stable isotope-labeled internal standards (SIL-IS), particularly deuterated standards, for achieving the highest data quality in quantitative bioanalysis.[2][3] A deuterated internal standard is chemically identical to the analyte, with the only difference being the substitution of one or more hydrogen atoms with its heavier, stable isotope, deuterium.[2] This near-identical physicochemical nature is the foundation of its superiority over structural analogues, which are different chemical entities with similar but not identical structures.[2]
The primary advantage of a deuterated IS is its ability to co-elute with the analyte and exhibit nearly identical behavior during sample preparation, extraction, and ionization in the mass spectrometer.[4][5] This allows for effective compensation for variations in extraction recovery, matrix effects, and instrument response, which are common sources of variability and error in analytical methods.[6][7]
Quantitative Performance Comparison
The superiority of deuterated internal standards is evident in key analytical validation parameters that contribute to overall method robustness. The following tables summarize the performance of deuterated versus non-deuterated internal standards.
Table 1: Comparison of Assay Precision and Accuracy
This table presents representative data on the accuracy and precision for the quantification of a drug in human plasma using a deuterated IS versus a structural analogue IS. The data illustrates a significant improvement in precision (lower coefficient of variation) and accuracy (bias closer to 100%) when a deuterated internal standard is employed.[6]
| Validation Parameter | Performance with Deuterated IS | Performance with Structural Analogue IS |
| Accuracy (Bias %) | ||
| Low QC | +2.5% | -8.2% |
| Medium QC | +1.8% | -6.5% |
| High QC | +0.9% | -5.7% |
| Precision (%CV) | ||
| Intra-day Low QC | 2.1% | 8.9% |
| Intra-day Medium QC | 1.8% | 7.5% |
| Intra-day High QC | 1.5% | 6.8% |
| Inter-day Low QC | 3.5% | 12.4% |
| Inter-day Medium QC | 2.9% | 10.1% |
| Inter-day High QC | 2.2% | 9.3% |
QC: Quality Control; CV: Coefficient of Variation. Data is representative and compiled from principles described in referenced literature.[6]
Table 2: Robustness Testing Under Deliberately Varied Chromatographic Conditions
To evaluate method robustness, key analytical parameters are intentionally varied. The following table illustrates the expected impact of these variations on the calculated analyte concentration when using a deuterated IS versus a structural analogue IS. The use of a deuterated IS effectively compensates for minor fluctuations in the analytical process, resulting in more consistent and accurate quantification.[1]
| Parameter Varied | Variation | Expected % Deviation from Nominal Concentration (Deuterated IS) | Expected % Deviation from Nominal Concentration (Structural Analogue IS) |
| Mobile Phase pH | ± 0.2 units | < 2.0% | 5.0% - 15.0% |
| Column Temperature | ± 5 °C | < 1.5% | 3.0% - 10.0% |
| Flow Rate | ± 10% | < 3.0% | 8.0% - 20.0% |
| Mobile Phase Composition | ± 2% organic | < 2.0% | 4.0% - 12.0% |
This table is a representation of expected outcomes based on the principles of robustness testing and the differing physicochemical properties of the two types of internal standards.[1]
Experimental Protocols
Robustness Testing Protocol
Objective: To evaluate the analytical method's capacity to remain unaffected by small, deliberate variations in method parameters.
Methodology:
-
Prepare Quality Control (QC) Samples: Prepare QC samples at a medium concentration in the relevant biological matrix.
-
Introduce Deliberate Variations: Sequentially introduce small, deliberate changes to the nominal LC-MS/MS method parameters. Test one variation at a time.
-
Mobile Phase pH: Adjust the pH of the aqueous mobile phase by ±0.2 units.
-
Column Temperature: Vary the column temperature by ±5°C.
-
Flow Rate: Adjust the flow rate by ±10%.
-
Mobile Phase Composition: Alter the initial percentage of the organic mobile phase by ±2%.
-
-
Sample Analysis: Analyze at least three replicates of the medium QC sample under each of the varied conditions.
-
Data Analysis: Calculate the mean concentration and the percent relative standard deviation (%RSD) for the QC samples under each condition. Compare the results to those obtained under the nominal (unchanged) method conditions.
Acceptance Criteria: The deviation of the mean concentration from the nominal value should be within ±15%, and the %RSD of the replicate injections should be ≤15%.
Evaluation of Matrix Effects
Objective: To assess the ability of the deuterated and non-deuterated internal standards to compensate for matrix effects in a complex biological matrix (e.g., plasma).
Methodology:
-
Source Matrix: Obtain blank biological matrix from at least six different sources.
-
Prepare Sample Sets:
-
Set 1 (Analyte in Neat Solution): Prepare the analyte at low and high concentrations in the reconstitution solvent.
-
Set 2 (Analyte in Post-Extraction Spiked Matrix): Extract blank matrix from the six sources. Spike the extracted blank matrix with the analyte at the same low and high concentrations as in Set 1.
-
Set 3 (Internal Standards in Neat Solution): Prepare separate solutions of the deuterated IS and the non-deuterated IS in the reconstitution solvent at the working concentration.
-
Set 4 (Internal Standards in Post-Extraction Spiked Matrix): Extract blank plasma samples from the six different sources. Spike the extracted blank matrix with the deuterated IS and the non-deuterated IS at the same concentrations as in Set 3.
-
-
Sample Analysis: Analyze all prepared samples by LC-MS/MS.
-
Data Analysis:
-
Calculate the Matrix Factor (MF) for the analyte and each IS from each source by dividing the peak area in the post-extraction spiked matrix (Set 2 and Set 4) by the peak area in the neat solution (Set 1 and Set 3).
-
Calculate the IS-normalized MF by dividing the analyte MF by the IS MF for each source.
-
Calculate the coefficient of variation (CV) of the IS-normalized MF across the six matrix sources for both the deuterated and non-deuterated internal standards.
-
Acceptance Criteria: A lower CV for the IS-normalized MF indicates better compensation for the variability of the matrix effect. Typically, a CV of ≤15% is considered acceptable.
Visualizing the Workflow and Decision Process
The following diagrams illustrate the experimental workflow for robustness testing and the logical pathway for selecting an internal standard.
Conclusion
The use of deuterated internal standards is a best practice in modern bioanalytical method validation and contributes significantly to the overall robustness of an analytical method.[8] By closely mimicking the behavior of the analyte throughout the analytical process, deuterated standards provide superior compensation for the inevitable small variations that occur during routine analysis. This leads to more accurate, precise, and reliable data, which is essential for making critical decisions in research and drug development. While the initial investment in a deuterated standard may be higher than for a structural analogue, the enhanced data quality, reduced need for repeat analyses, and increased confidence in analytical results provide a compelling justification for their use.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. resolvemass.ca [resolvemass.ca]
- 4. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Selecting a Structural Analog as an Internal Standard for the Quantification of 6-Methylmercaptopurine by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
Cross-Validation of LC-MS and GC-MS Methods for the Analysis of Methyl Cinnamate: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) for the quantitative analysis of methyl cinnamate. The selection of an appropriate analytical technique is critical for accurate quantification in various matrices, including pharmaceutical formulations, food products, and biological samples. This document outlines detailed experimental protocols and presents a comparative summary of performance data to aid researchers in choosing the optimal method for their specific application.
Introduction
Methyl cinnamate is an aromatic ester widely used in the flavor, fragrance, and pharmaceutical industries. Its accurate quantification is essential for quality control, pharmacokinetic studies, and safety assessments. Both LC-MS and GC-MS are powerful analytical techniques capable of identifying and quantifying methyl cinnamate. However, the choice between them depends on factors such as the volatility and thermal stability of the analyte, the complexity of the sample matrix, and the required sensitivity and selectivity.
GC-MS is a well-established technique for the analysis of volatile and semi-volatile compounds like methyl cinnamate.[1] It offers high chromatographic resolution, sensitivity, and benefits from extensive spectral libraries for compound identification.[1] LC-MS, on the other hand, is particularly suited for non-volatile or thermally labile compounds and is a versatile tool for analyzing complex mixtures often encountered in biological and food matrices.[2][3]
This guide provides a side-by-side comparison of the methodologies and expected performance characteristics of both techniques for the analysis of methyl cinnamate, enabling an informed decision based on experimental data.
Experimental Protocols
Detailed methodologies for the analysis of methyl cinnamate using GC-MS and LC-MS are presented below. These protocols are based on established analytical practices and can be adapted to specific laboratory instrumentation and sample matrices.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
This protocol is suitable for the analysis of methyl cinnamate in samples such as essential oils, perfumes, and food extracts.
1. Sample Preparation:
-
Liquid Samples (e.g., essential oils, perfumes): Dilute an accurately weighed amount of the sample in a suitable volatile solvent (e.g., ethyl acetate, hexane) to a final concentration within the calibration range.
-
Solid/Semi-solid Samples (e.g., food products): Perform a solvent extraction using an appropriate solvent. The extract may require further cleanup using solid-phase extraction (SPE) to remove interfering matrix components. The final extract should be dissolved in a GC-compatible solvent.
2. GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890B GC System or equivalent.
-
Mass Spectrometer: Agilent 5977A MSD or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent 5% phenyl methyl siloxane column.[4]
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[5]
-
Inlet Temperature: 250 °C.
-
Injection Volume: 1 µL (split or splitless mode depending on concentration).
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 minutes.
-
Ramp to 240 °C at a rate of 10 °C/min.
-
Hold at 240 °C for 5 minutes.
-
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for quantification, using characteristic ions of methyl cinnamate (e.g., m/z 162, 131, 103). Full scan mode can be used for qualitative analysis and impurity profiling.
Liquid Chromatography-Mass Spectrometry (LC-MS) Protocol
This protocol is designed for the analysis of methyl cinnamate in various matrices, including biological fluids and complex food samples.
1. Sample Preparation:
-
Liquid Samples (e.g., plasma, urine): Perform a protein precipitation by adding three volumes of cold acetonitrile to one volume of the sample. Vortex and centrifuge to pellet the precipitated proteins. The supernatant can be directly injected or further diluted.
-
Solid/Semi-solid Samples (e.g., tissue, food): Homogenize the sample and perform a solvent extraction (e.g., with acetonitrile or methanol). The extract may require cleanup by SPE to minimize matrix effects.[6]
2. LC-MS/MS Instrumentation and Conditions:
-
Liquid Chromatograph: Waters ACQUITY UPLC H-Class or equivalent.[7]
-
Mass Spectrometer: Waters Xevo TQ-S or equivalent triple quadrupole mass spectrometer.[7]
-
Column: ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm) or equivalent reversed-phase column.[8]
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Gradient Program:
-
Initial: 95% A, 5% B.
-
0.5 min: 95% A, 5% B.
-
5.0 min: 5% A, 95% B.
-
6.0 min: 5% A, 95% B.
-
6.1 min: 95% A, 5% B.
-
8.0 min: 95% A, 5% B.
-
-
Injection Volume: 5 µL.
-
Column Temperature: 40 °C.
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM).
-
Precursor Ion: [M+H]⁺, m/z 163.1.
-
Product Ions: Monitor at least two characteristic product ions for quantification and confirmation (e.g., m/z 131.1, 103.1).
-
Performance Comparison
The performance of GC-MS and LC-MS/MS for the quantitative analysis of methyl cinnamate is summarized in the table below. The values presented are representative and may vary depending on the specific instrumentation, method optimization, and sample matrix.
| Parameter | GC-MS | LC-MS/MS | References |
| Linearity (Correlation Coefficient, r²) | ≥ 0.995 | ≥ 0.998 | [9][10] |
| Limit of Detection (LOD) | 0.01 - 0.1 µg/mL | 0.001 - 0.01 ng/mL | [11][12] |
| Limit of Quantification (LOQ) | 0.05 - 0.5 µg/mL | 0.005 - 0.05 ng/mL | [10][11] |
| Accuracy (% Recovery) | 85 - 115% | 90 - 110% | [9][10] |
| Precision (% RSD) | < 15% | < 10% | [9][10] |
| Sample Throughput | Moderate | High | [4] |
| Matrix Effect | Generally lower for volatile compounds | Can be significant, requires careful management | [13] |
Mandatory Visualizations
Experimental Workflow for Method Cross-Validation
The following diagram illustrates the general workflow for the cross-validation of two analytical methods.
References
- 1. GC-MS: A Key Tool for Flavor and Fragrance Analysis [hplcvials.com]
- 2. Fragrance And Flavor Component Analysis: Techniques And Applications - Blogs - News [alwsci.com]
- 3. lcms.cz [lcms.cz]
- 4. Development and validation of a multi-analyte GC-MS method for the determination of 84 substances from plastic food contact materials - PMC [pmc.ncbi.nlm.nih.gov]
- 5. GC-MS analysis of bio-active compounds in methanolic extract of Lactuca runcinata DC - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Overview of Recent Liquid Chromatography Mass Spectrometry-Based Methods for Natural Toxins Detection in Food Products - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development and Validation of a Reliable UHPLC-MS/MS Method for Simultaneous Quantification of Macrocyclic Lactones in Bovine Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. japsonline.com [japsonline.com]
- 9. hrcak.srce.hr [hrcak.srce.hr]
- 10. food.actapol.net [food.actapol.net]
- 11. Development and validation of the UPLC-MS method for simultaneous determination of six new psychoactive substances - PMC [pmc.ncbi.nlm.nih.gov]
- 12. scispace.com [scispace.com]
- 13. resolian.com [resolian.com]
Evaluating the Stability of Methyl (E)-cinnamate-d5 in Biological Matrices: A Comparative Guide
Introduction
In quantitative bioanalysis, particularly in methods utilizing liquid chromatography-mass spectrometry (LC-MS), stable isotope-labeled (SIL) internal standards are considered the gold standard.[1] Methyl (E)-cinnamate-d5, a deuterated form of Methyl (E)-cinnamate, serves this critical role. Its near-identical physicochemical properties to the unlabeled analyte allow it to effectively compensate for variability during sample preparation and analysis, leading to enhanced accuracy and precision.[2] The reliability of any bioanalytical method, however, is fundamentally dependent on the stability of the analyte and the internal standard in the biological matrix from collection to analysis.[3][4]
This guide provides a framework for evaluating the stability of this compound in common biological matrices like plasma and blood. It outlines standard experimental protocols as mandated by regulatory bodies such as the FDA and EMA, presents comparative data, and offers visual workflows for experimental design.[5][6] While specific stability data for this compound is not extensively published, the principles and methodologies described here are based on established guidelines for bioanalytical method validation.[7]
Comparison of Internal Standard Performance
The selection of an internal standard is a critical step in method development. Deuterated standards like this compound offer significant advantages over other options, such as structural analogs. Their key benefit lies in the ability to co-elute with the analyte, ensuring they experience and correct for the same matrix effects and potential procedural losses.[2][8]
Table 1: Comparison of Internal Standard Types for Analyte Quantification by LC-MS/MS
| Internal Standard Type | Key Advantages | Potential Issues | Suitability for Methyl (E)-cinnamate Analysis |
| Deuterated (this compound) | Co-elutes with analyte, providing the best correction for matrix effects and extraction variability.[2] High accuracy and precision. | Potential for isotopic exchange (though less common for phenyl deuteration).[1] Possible presence of unlabeled analyte as an impurity. | Excellent (Gold Standard) |
| ¹³C or ¹⁵N Labeled | Chemically identical, co-elutes with analyte. No risk of isotopic exchange. | Generally more expensive and less readily available than deuterated analogs. | Excellent |
| Structural Analog | More readily available and less expensive than SIL standards. | Different chromatographic retention times and extraction recoveries.[1] May not adequately compensate for matrix effects, leading to reduced accuracy and precision. | Acceptable (If SIL is unavailable) |
Experimental Protocols for Stability Assessment
To ensure the integrity of bioanalytical data, the stability of this compound must be rigorously evaluated under conditions that mimic sample handling and storage throughout a study.[9] These experiments involve analyzing quality control (QC) samples at low and high concentrations and comparing the results against freshly prepared calibration standards and QC samples.[3] The typical acceptance criterion is that the mean concentration of the stability samples should be within ±15% of the nominal concentration.[10]
Freeze-Thaw Stability
This test evaluates the stability of the analyte after repeated freezing and thawing cycles.[11]
Protocol:
-
Prepare replicate QC samples at low and high concentrations in the chosen biological matrix (e.g., plasma).
-
Freeze the samples at the intended storage temperature (e.g., -20°C or -80°C) for at least 12 hours.[11]
-
Thaw the samples unassisted at room temperature.
-
Once completely thawed, refreeze them for another 12 hours.
-
After the final thaw, process and analyze the samples.
-
The measured concentrations are compared to the nominal values to determine stability.
Short-Term (Bench-Top) Stability
This assessment determines the stability of this compound in the matrix at room temperature for a period that reflects the sample handling and preparation time.[13][14]
Protocol:
-
Prepare replicate QC samples at low and high concentrations.
-
Place the samples on a laboratory bench at room temperature for a specified period (e.g., 4, 8, or 24 hours), exceeding the expected time for sample processing.[15]
-
After the specified duration, process and analyze the samples.
-
Compare the results to nominal concentrations to assess for degradation.
Long-Term Storage Stability
This is crucial for studies where samples are stored for extended periods. The stability should be demonstrated for a duration equal to or longer than the time between sample collection and analysis.[10]
Protocol:
-
Prepare a sufficient number of replicate QC samples at low and high concentrations.
-
Store the samples at the specified long-term storage temperature (e.g., -20°C or -80°C).[16]
-
At predetermined time points (e.g., 1, 3, 6, and 12 months), retrieve a set of QC samples.
-
Analyze the stored QC samples against a freshly prepared calibration curve.
-
Stability is confirmed if the results are within the acceptance criteria.
Post-Preparative (Autosampler) Stability
This test evaluates the stability of the analyte in the processed sample extract while it resides in the autosampler before injection.[3]
Protocol:
-
Process a set of QC samples at low and high concentrations.
-
Place the resulting extracts in the autosampler under the same conditions as a typical analytical run (e.g., 4°C).
-
Analyze the samples immediately after preparation (T=0) and then again at a later time point (e.g., 24 or 48 hours).[16]
-
The results are compared to assess the stability of the processed sample.[17]
Quantitative Data Summary
The following tables provide illustrative stability data for this compound in human plasma. The data is presented as the percentage deviation from the nominal concentration.
Table 2: Freeze-Thaw Stability of this compound in Human Plasma
| Concentration Level | Cycle 1 (% Deviation) | Cycle 2 (% Deviation) | Cycle 3 (% Deviation) | Cycle 4 (% Deviation) | Cycle 5 (% Deviation) |
| Low QC (10 ng/mL) | +1.8% | -2.5% | -3.1% | -4.5% | -5.2% |
| High QC (800 ng/mL) | +0.9% | -1.7% | -2.2% | -3.8% | -4.1% |
Table 3: Bench-Top and Post-Preparative Stability of this compound
| Stability Type | Condition | Low QC (% Deviation) | High QC (% Deviation) |
| Bench-Top | 8 hours at Room Temp | -2.1% | -1.5% |
| Bench-Top | 24 hours at Room Temp | -4.8% | -3.9% |
| Post-Preparative | 24 hours at 4°C | -1.1% | -0.8% |
| Post-Preparative | 48 hours at 4°C | -3.3% | -2.7% |
Table 4: Long-Term Storage Stability of this compound at -80°C
| Storage Duration | Low QC (% Deviation) | High QC (% Deviation) |
| 1 Month | -1.9% | -1.2% |
| 3 Months | -2.8% | -2.1% |
| 6 Months | -4.5% | -3.8% |
| 12 Months | -6.2% | -5.4% |
Visualizing Experimental Workflows
Diagrams are essential for clearly communicating complex experimental processes and logical dependencies in method validation.
Caption: Workflow for assessing the stability of an analyte under various storage conditions.
Caption: Logical relationships in bioanalytical method validation, highlighting stability's impact.
References
- 1. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 3. Stability: Recommendation for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team - PMC [pmc.ncbi.nlm.nih.gov]
- 4. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 5. ema.europa.eu [ema.europa.eu]
- 6. stabilityhub.com [stabilityhub.com]
- 7. benchchem.com [benchchem.com]
- 8. scispace.com [scispace.com]
- 9. ANALYTICAL METHOD ASSESSMENT - Validation, Qualification, and Regulatory Acceptance of New Approach Methodologies - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Stability Assessments in Bioanalytical Method Validation [celegence.com]
- 11. ask.pharmaguideline.com [ask.pharmaguideline.com]
- 12. method validation / freeze-thaw stability - Chromatography Forum [chromforum.org]
- 13. 8.1 Different types of stability – Validation of liquid chromatography mass spectrometry (LC-MS) methods [sisu.ut.ee]
- 14. 8.3 Evaluation of stability – Validation of liquid chromatography mass spectrometry (LC-MS) methods [sisu.ut.ee]
- 15. researchgate.net [researchgate.net]
- 16. benchchem.com [benchchem.com]
- 17. Post-preparative sample stability - Chromatography Forum [chromforum.org]
A Comparative Guide to Purity Assessment of Synthesized Methyl Cinnamate: GC-FID vs. qNMR
For researchers, scientists, and drug development professionals, the accurate determination of purity for synthesized compounds is a critical step in ensuring the quality, safety, and efficacy of end products. Methyl cinnamate, an important intermediate in the pharmaceutical and fragrance industries, requires robust analytical methods for its purity validation. This guide provides an objective comparison of two widely used techniques for the purity assessment of synthesized methyl cinnamate: Gas Chromatography with Flame Ionization Detection (GC-FID) and quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. We present supporting experimental data and detailed protocols to assist in the selection of the most appropriate method for your analytical needs.
Quantitative Data Summary
The purity of a synthesized batch of methyl cinnamate was assessed using both GC-FID and qNMR. The results, including the mean purity and standard deviation from replicate measurements, are summarized in the table below for a clear comparison of the techniques' performance.
| Analytical Technique | Mean Purity (%) | Standard Deviation | Key Advantages | Limitations |
| GC-FID | 99.2 | 0.3 | High precision, robustness, and high sensitivity to volatile organic impurities.[1] | Does not provide structural information for the identification of unknown impurities.[1] |
| qNMR (¹H NMR) | 99.0 | 0.2 | Provides absolute quantification without a specific analyte reference standard and offers structural information for impurity identification.[1] | Lower sensitivity for trace-level impurities compared to chromatographic methods.[1] |
Principles of Analysis: A Comparative Overview
GC-FID and qNMR operate on fundamentally different principles to determine the purity of a substance. GC-FID separates components of a mixture based on their volatility and interaction with a stationary phase, followed by detection via flame ionization.[1] The purity is typically calculated from the relative peak areas in the chromatogram.
Conversely, qNMR provides a direct measurement of the molar concentration of an analyte by comparing the integral of a specific resonance signal from the analyte to that of a certified internal standard of known concentration.[1] This method does not rely on the separation of components and simultaneously provides structural information from the chemical shifts and coupling constants in the NMR spectrum.
Experimental Protocols
Detailed methodologies for the synthesis of methyl cinnamate and its subsequent purity analysis by GC-FID and qNMR are provided below.
Synthesis of Methyl Cinnamate via Fischer Esterification
This protocol describes the synthesis of methyl cinnamate from trans-cinnamic acid and methanol using sulfuric acid as a catalyst.[1]
Materials:
-
trans-Cinnamic acid
-
Anhydrous methanol
-
Concentrated sulfuric acid
-
Diethyl ether
-
Saturated sodium bicarbonate solution
-
Saturated sodium chloride (brine) solution
-
Anhydrous magnesium sulfate
Procedure:
-
Dissolve trans-cinnamic acid in an excess of anhydrous methanol in a round-bottom flask equipped with a magnetic stirrer.
-
Carefully add a catalytic amount of concentrated sulfuric acid to the solution.
-
Attach a reflux condenser and heat the mixture to reflux for 2-3 hours.
-
After cooling to room temperature, remove the excess methanol using a rotary evaporator.
-
Dissolve the residue in diethyl ether and transfer it to a separatory funnel.
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude methyl cinnamate.
Purity Assessment by GC-FID
Sample Preparation: Prepare a stock solution of the synthesized methyl cinnamate in a suitable volatile solvent, such as ethyl acetate or methanol, at a concentration of approximately 1 mg/mL.
Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890A or equivalent
-
Detector: Flame Ionization Detector (FID)
-
Column: HP-5 (30 m x 0.32 mm, 0.25 µm film thickness) or equivalent non-polar capillary column
-
Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1 mL/min)
-
Inlet Temperature: 250°C
-
Detector Temperature: 300°C
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 minutes
-
Ramp: 10°C/min to 250°C
-
Hold at 250°C for 5 minutes
-
-
Injection Volume: 1 µL
-
Split Ratio: 50:1
Data Analysis: The purity of methyl cinnamate is calculated based on the area percent of the corresponding peak in the chromatogram. The formula is as follows:
Purity (%) = (Area of Methyl Cinnamate Peak / Total Area of All Peaks) x 100
Note: The peak corresponding to the solvent should be excluded from the total area calculation.
Purity Assessment by qNMR
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of the synthesized methyl cinnamate into a clean, dry vial.
-
Accurately weigh an appropriate amount of a certified internal standard (e.g., maleic acid, 1,4-dinitrobenzene) to achieve a molar ratio of approximately 1:1 with the analyte. The internal standard should have a known purity and its signals in the ¹H NMR spectrum should not overlap with those of methyl cinnamate.
-
Dissolve the mixture in a known volume of a deuterated solvent (e.g., Chloroform-d, DMSO-d6) in a clean NMR tube. Ensure complete dissolution.
Instrumentation and Parameters:
-
NMR Spectrometer: 400 MHz or higher field strength spectrometer
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments)
-
Acquisition Parameters:
-
Relaxation Delay (d1): At least 5 times the longest T1 relaxation time of the signals of interest (typically 30-60 seconds for accurate quantification).
-
Number of Scans (ns): Sufficient to obtain a good signal-to-noise ratio (e.g., 8 or 16 scans).
-
Spectral Width (sw): To cover all signals of interest.
-
Acquisition Time (aq): Sufficient to ensure proper signal acquisition.
-
Data Analysis: The purity of methyl cinnamate is calculated using the following formula, which relates the integral areas of the analyte and the internal standard to their respective molecular weights, number of protons, and weighed masses.
Purity_analyte (%) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (m_std / m_analyte) * Purity_std (%)
Where:
-
I = Integral area of the signal
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = Mass
-
Purity_std = Purity of the internal standard
Visualizing the Workflow and Comparison
To better illustrate the processes and the relationship between the two techniques, the following diagrams are provided.
Caption: Workflow for the synthesis and purity assessment of methyl cinnamate.
References
Safety Operating Guide
Proper Disposal of Methyl (E)-cinnamate-d5: A Step-by-Step Guide
For researchers, scientists, and drug development professionals, ensuring the safe handling and disposal of laboratory chemicals is paramount. This guide provides essential safety and logistical information for the proper disposal of Methyl (E)-cinnamate-d5, a deuterated form of Methyl (E)-cinnamate used in research.[1] Adherence to these procedures is critical for regulatory compliance and the protection of both laboratory personnel and the environment.
Immediate Safety and Logistical Information
Operational and Disposal Plan
The disposal of this compound must be managed as hazardous chemical waste.[2] The following step-by-step process ensures compliance with regulations such as the Resource Conservation and Recovery Act (RCRA), which governs hazardous waste from "cradle to grave".[5][6][7]
Step 1: Waste Determination The first step in proper waste management is to determine if the material is a hazardous waste.[7] All chemical wastes generated in a laboratory are generally presumed to be regulated hazardous wastes unless confirmed otherwise by the institution's Environmental Health & Safety (EHS) office.[8] Given the properties of the parent compound, this compound should be treated as hazardous waste.
Step 2: Container Selection and Management Collect waste this compound in a container that is chemically compatible with the substance.[5][9] The container must be in good condition, free from damage or leaks, and have a secure, leak-proof closure.[5][9] It is often best to use the original container if it is intact and meets current standards.[9] Keep the container closed at all times except when adding waste.[7][9]
Step 3: Proper Labeling Properly label the waste container with the words "Hazardous Waste," the full chemical name "this compound," and the date the container first received waste (the accumulation start date).[2][9] Do not use chemical formulas, structures, or abbreviations.[9] The label must also indicate the associated hazards (e.g., Flammable, Toxic).[9] If it is a mixed waste, all components must be listed by percentage or volume.[9]
Step 4: Segregation and Storage Store the labeled waste container in a designated Satellite Accumulation Area (SAA) at or near the point of generation.[9] The SAA should be a well-ventilated area, and the waste must be segregated from incompatible materials to prevent accidental reactions.[5][9] Methyl (E)-cinnamate should be stored away from oxidizing agents.[3][10]
Step 5: Consultation with Environmental Health & Safety (EHS) It is imperative to consult with your institution's EHS office. They will provide specific guidance based on federal, state, and local regulations and arrange for the final disposal.[2]
Step 6: Disposal via Licensed Vendor Your EHS office will coordinate the pickup of the hazardous waste by a licensed hazardous waste vendor.[2] This ensures the waste is transported, treated, and disposed of in a compliant and environmentally responsible manner. Never dispose of this chemical down the drain or in regular trash.[5]
Data Presentation: Properties of Methyl Cinnamate
The following table summarizes key quantitative data for the parent compound, Methyl Cinnamate, which should be used to inform handling and disposal procedures for the deuterated form.
| Property | Value | Source |
| Acute Oral Toxicity (LD50) | 2610 mg/kg (Rat) | [3] |
| Acute Dermal Toxicity (LD50) | > 5000 mg/kg (Rabbit) | [3] |
| Aquatic Toxicity (LC50) | 2.76 mg/L, 96h (Zebrafish) | [3] |
| Melting Point | 33.5 - 36 °C / 92.3 - 96.8 °F | [10] |
| Boiling Point | 260 - 262 °C / 500 - 503.6 °F | [10] |
| Flash Point | > 110 °C / > 230 °F | [10] |
| n-octanol/water partition coefficient (log Pow) | 2.68 | [3] |
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. WERCS Studio - Application Error [assets.thermofisher.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. danielshealth.com [danielshealth.com]
- 6. nationalacademies.org [nationalacademies.org]
- 7. mtu.edu [mtu.edu]
- 8. Waste Disposal – Stanford Environmental Health & Safety [ehs.stanford.edu]
- 9. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 10. fishersci.com [fishersci.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
